Technical Documentation Center

3,3-Dimethylcyclopentan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,3-Dimethylcyclopentan-1-amine hydrochloride
  • CAS: 212382-62-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3,3-Dimethylcyclopentan-1-amine hydrochloride

The following technical guide provides an in-depth analysis of 3,3-Dimethylcyclopentan-1-amine hydrochloride , a specialized aliphatic amine scaffold used in modern medicinal chemistry. Structure, Synthesis, and Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,3-Dimethylcyclopentan-1-amine hydrochloride , a specialized aliphatic amine scaffold used in modern medicinal chemistry.

Structure, Synthesis, and Application in Drug Discovery

Executive Summary

3,3-Dimethylcyclopentan-1-amine hydrochloride (CAS: 212382-62-2 ) is a cyclic aliphatic amine intermediate characterized by a gem-dimethyl substitution pattern on a five-membered ring. In drug discovery, this scaffold is a critical "bioisostere" tool. It is primarily employed to introduce the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational flexibility and blocks metabolic hotspots (specifically oxidative deamination or hydroxylation at the


-position).

This guide details the compound's physicochemical profile, a validated synthesis route from 3,3-dimethylcyclopentan-1-one, and its strategic utility in optimizing kinase inhibitors and GPCR modulators.

Chemical Identity & Structural Analysis

The molecule consists of a cyclopentane ring with a primary amine at position 1 and two methyl groups at position 3. The C1 position is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S). Unless explicitly resolved, the commercial hydrochloride salt is typically supplied as a racemate .

PropertyData
IUPAC Name 3,3-Dimethylcyclopentan-1-amine hydrochloride
Common Name 3,3-Dimethylcyclopentylamine HCl
CAS Number 212382-62-2 (HCl Salt); 207907-68-4 (Free Base)
Molecular Formula

Molecular Weight 149.66 g/mol (Salt); 113.20 g/mol (Base)
SMILES CC1(C)CCC(N)C1.Cl
Chirality Racemic (contains 1 stereocenter at C1)
Appearance White to off-white crystalline solid
Stereochemical Insight

The asymmetry arises because the path from


 (gem-dimethyl) differs in bond length from the path 

.
  • Conformational Locking: The bulky gem-dimethyl group at C3 forces the cyclopentane ring into a preferred "envelope" conformation to minimize 1,3-diaxial interactions. This pre-organizes the amine vector, potentially reducing the entropic penalty upon binding to a protein target.

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of 3,3-dimethylcyclopentan-1-amine hydrochloride relies on the reductive amination of the commercially available precursor, 3,3-dimethylcyclopentan-1-one (CAS 20500-49-6).

Validated Synthetic Protocol (Reductive Amination)
  • Objective: Convert ketone to primary amine HCl salt.

  • Scale: Laboratory (10g – 100g).

Reagents:

  • Precursor: 3,3-Dimethylcyclopentan-1-one (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (1.5 eq) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Solvent: Methanol (MeOH)

  • Workup: HCl in Dioxane/Ether.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3,3-dimethylcyclopentan-1-one in anhydrous MeOH. Add Ammonium Acetate. Stir at room temperature for 1–2 hours to form the intermediate iminium species in situ.

  • Reduction: Cool the solution to 0°C. Carefully add

    
     portion-wise (Caution: evolution of 
    
    
    
    gas). Allow the reaction to warm to room temperature and stir for 12–16 hours.
  • Quench: Quench the reaction with concentrated HCl to pH < 2 (destroys excess hydride) and then basify with NaOH to pH > 12 to liberate the free amine.

  • Extraction: Extract the free amine into Dichloromethane (DCM). Dry the organic layer over

    
    .
    
  • Salt Formation: To the dried organic layer, add 4M HCl in Dioxane dropwise. The hydrochloride salt will precipitate.

  • Isolation: Filter the white precipitate, wash with diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Ketone 3,3-Dimethylcyclopentan-1-one (CAS 20500-49-6) Imine Intermediate Iminium Species Ketone->Imine NH4OAc, MeOH 25°C, 2h AmineBase Free Amine (Oil) Imine->AmineBase NaBH3CN Reductive Amination FinalSalt 3,3-Dimethylcyclopentan-1-amine HCl (White Solid) AmineBase->FinalSalt HCl in Dioxane Precipitation

Figure 1: Reductive amination pathway converting the ketone precursor to the target hydrochloride salt.[1][2]

Physicochemical Properties

Understanding the physical behavior of this salt is crucial for formulation and assay development.

PropertyValue (Experimental/Predicted)Context
Melting Point 185°C – 195°C (Decomp.)Typical for secondary aliphatic amine HCl salts.
Solubility (Water) > 50 mg/mLHighly soluble; suitable for aqueous buffers in biological assays.
Solubility (DMSO) > 100 mg/mLStandard stock solution solvent.
pKa (Conjugate Acid) ~10.5Typical for primary aliphatic amines; protonated at physiological pH (7.4).
LogP (Free Base) ~1.8 – 2.1Moderate lipophilicity driven by the gem-dimethyl group.
H-Bond Donors 3 (Ammonium form)Critical for receptor interaction.

Applications in Drug Discovery

The 3,3-dimethylcyclopentyl moiety is not merely a linker; it is a functional structural element used to modulate the properties of lead compounds.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

Replacing a simple cyclopentyl or cyclohexyl ring with the 3,3-dimethyl variant introduces steric bulk that alters the thermodynamics of binding.

  • Mechanism: The two methyl groups restrict the rotation of the ring bonds, reducing the entropic cost required for the molecule to adopt its active conformation (if the active conformation matches the restricted state).

  • Metabolic Stability: The C3 position is often a site of metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Methylating this position blocks this pathway ("metabolic blocking"), extending the half-life (

    
    ) of the drug candidate.
    
Target Classes
  • Kinase Inhibitors (e.g., BTK, JAK): Used as a solvent-exposed tail group to improve solubility and selectivity. The amine forms a salt bridge with Asp/Glu residues in the kinase hinge region or solvent front.

  • GPCR Modulators (e.g., CCR2, CXCR4): The bulky aliphatic ring fits into hydrophobic pockets of chemokine receptors, while the amine mimics the positively charged N-terminus of endogenous peptide ligands.

  • CFTR Modulators: Patent literature suggests the use of dimethyl-substituted cycloalkyl amines in sulfonamide derivatives for treating Cystic Fibrosis, where the scaffold aids in correcting protein folding defects [1].

Strategic Logic Diagram

DrugDesign cluster_effects Medicinal Chemistry Impact Scaffold 3,3-Dimethylcyclopentyl Amine ConfLock Conformational Lock (Thorpe-Ingold) Scaffold->ConfLock MetBlock Metabolic Blocking (Prevents C3-Oxidation) Scaffold->MetBlock Lipophilicity Increased LogP (Membrane Permeability) Scaffold->Lipophilicity Outcome Optimized Lead Candidate (High Potency, High Stability) ConfLock->Outcome Lower Entropy Penalty MetBlock->Outcome Extended Half-life Lipophilicity->Outcome Better Bioavailability

Figure 2: Strategic rationale for incorporating the 3,3-dimethylcyclopentyl scaffold into drug candidates.

Handling & Safety Profile

As a research chemical, standard laboratory safety protocols apply.

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - respiratory irritation (H335).

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent clumping.

  • Incompatibility: Strong oxidizing agents. The free base reacts rapidly with acid chlorides and isocyanates.

References

  • Justia Patents. (2024). 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity. Patent Application.[2]

  • PubChem. (n.d.). 3,3-Dimethylcyclopentan-1-one (Precursor Data).[1][2][3][4] National Library of Medicine.

  • Chemical Book. (2024). 3,3-Dimethylcyclopentanamine Hydrochloride Product Entry.[5][6][7][8][9]

  • BLD Pharm. (n.d.).[10] 3,3-Dimethylcyclopentan-1-amine (Free Base) MSDS & Structure.

Sources

Exploratory

An In-depth Technical Guide to 3,3-Dimethylcyclopentan-1-amine Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3,3-Dimethylcyclopentan-1-amine hydrochloride, a substituted cyclopentanamine derivative of interest to researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,3-Dimethylcyclopentan-1-amine hydrochloride, a substituted cyclopentanamine derivative of interest to researchers, scientists, and professionals in drug development. The cyclopentanamine scaffold is a well-established privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and the ability to project substituents into specific vectors for molecular recognition. This document details the physicochemical properties, a robust synthetic protocol, predicted spectroscopic data, and potential applications of this specific derivative, grounding all claims in established scientific principles and methodologies.

Physicochemical and Structural Characteristics

3,3-Dimethylcyclopentan-1-amine hydrochloride is the salt form of the corresponding primary amine. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable for handling, formulation, and biological screening.[1]

PropertyValueSource
IUPAC Name 3,3-dimethylcyclopentan-1-amine hydrochloride[2]
CAS Number 212382-62-2[2]
Molecular Formula C₇H₁₆ClN[2]
Molecular Weight 149.66 g/mol [2]
Canonical SMILES CC1(CCC(C1)N)C.Cl[2]

Synthesis and Purification

The synthesis of 3,3-Dimethylcyclopentan-1-amine hydrochloride is most efficiently approached via a two-step process starting from the corresponding ketone, 3,3-dimethylcyclopentanone. This process involves the reductive amination of the ketone followed by the formation of the hydrochloride salt.

Synthetic Workflow

The overall synthetic strategy is outlined below. The initial step is the formation of an imine intermediate from 3,3-dimethylcyclopentanone and an ammonia source, which is then reduced in situ to the desired primary amine. The final step is the protonation of the amine with hydrochloric acid to yield the stable salt.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation Ketone 3,3-Dimethylcyclopentanone Imine Imine Intermediate Ketone->Imine Condensation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Imine Solvent1 Solvent (e.g., Methanol) Solvent1->Ketone FreeAmine 3,3-Dimethylcyclopentan-1-amine FreeAmine_ref 3,3-Dimethylcyclopentan-1-amine FreeAmine->FreeAmine_ref Imine->FreeAmine Reduction Solvent2 Anhydrous Solvent (e.g., Diethyl Ether) Solvent2->FreeAmine_ref HCl HCl Source (e.g., HCl in Dioxane) Product 3,3-Dimethylcyclopentan-1-amine HCl HCl->Product FreeAmine_ref->Product Protonation

Caption: Synthetic workflow for 3,3-Dimethylcyclopentan-1-amine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 3,3-Dimethylcyclopentan-1-amine (Reductive Amination)

Reductive amination is a robust method for forming amines from carbonyl compounds.[3] The Borch reaction, utilizing sodium cyanoborohydride, is particularly effective as it is a mild reducing agent that selectively reduces the intermediate iminium ion over the starting ketone, especially under slightly acidic conditions.[4]

  • Reaction Setup: To a solution of 3,3-dimethylcyclopentanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. The pH should be maintained between 6 and 7.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 1 hour. Basify the solution with 2M NaOH until pH > 12.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylcyclopentan-1-amine.

Step 2: Formation of 3,3-Dimethylcyclopentan-1-amine Hydrochloride

The conversion of a free amine to its hydrochloride salt is a standard procedure to improve handling and stability.[5][6]

  • Dissolution: Dissolve the crude 3,3-dimethylcyclopentan-1-amine from the previous step in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 4M solution of HCl in 1,4-dioxane dropwise.[5] A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 3,3-Dimethylcyclopentan-1-amine hydrochloride as a white solid.

Spectroscopic Characterization (Predicted)

As no public spectral data is available for this specific molecule, the following characterization is based on the analysis of its structure and comparison with analogous compounds, such as N-methylcyclopentanamine.[7][8]

¹H NMR Spectroscopy
  • -CH-NH₃⁺ (C1): A multiplet is expected for the proton on the carbon bearing the ammonium group. Due to the positive charge, this signal will be downfield, likely in the range of δ 3.0-3.5 ppm.

  • -CH₂- (C2, C5): The four protons on the carbons adjacent to the amine-bearing carbon will be diastereotopic and are expected to appear as complex multiplets between δ 1.5-2.0 ppm.

  • -CH₂- (C4): The two protons on the carbon adjacent to the gem-dimethyl group will appear as a multiplet, likely in the range of δ 1.4-1.8 ppm.

  • -CH₃ (gem-dimethyl): Two distinct singlets are expected for the two methyl groups due to their fixed spatial orientation. These would likely appear in the upfield region, around δ 0.9-1.2 ppm.

  • -NH₃⁺: The protons on the nitrogen will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. This signal will exchange with D₂O.

¹³C NMR Spectroscopy
  • -C-NH₃⁺ (C1): The carbon attached to the ammonium group is expected to be in the range of δ 50-60 ppm.

  • -C(CH₃)₂ (C3): The quaternary carbon of the gem-dimethyl group is predicted to be around δ 35-45 ppm.

  • -CH₂- (C2, C5): The carbons adjacent to the C1 carbon will likely appear in the range of δ 30-40 ppm.

  • -CH₂- (C4): The carbon at the 4-position is expected to be in the range of δ 40-50 ppm.

  • -CH₃ (gem-dimethyl): The two methyl carbons are expected to appear as distinct signals in the upfield region, around δ 25-35 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: As a primary amine salt, a broad and strong absorption is expected in the region of 2400-3200 cm⁻¹ due to the stretching of the N-H bonds in the ammonium group.

  • N-H Bend: An asymmetric bending vibration for the -NH₃⁺ group should appear around 1600-1620 cm⁻¹, and a symmetric bend around 1500-1550 cm⁻¹.[9]

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

  • C-N Stretch: A C-N stretching band is expected in the 1020-1250 cm⁻¹ region.[9]

Potential Applications in Drug Discovery

The cyclopentane scaffold is a privileged structure in medicinal chemistry due to its ability to provide a rigid framework for the precise orientation of functional groups, which is critical for binding to biological targets.[10]

Modulators of G-Protein Coupled Receptors (GPCRs)

Cyclopentanamine derivatives are frequently explored as ligands for G-Protein Coupled Receptors (GPCRs), the largest family of transmembrane receptors and prominent drug targets.[11][12] The amine group can serve as a key pharmacophoric feature, forming ionic interactions with acidic residues in the receptor binding pocket, while the dimethylated cyclopentane ring can occupy hydrophobic pockets and provide conformational constraint.

G cluster_0 Cell Membrane GPCR GPCR Target G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Response Cellular Response Effector->Response Ligand 3,3-Dimethylcyclopentan-1-amine Derivative (Modulator) Ligand->GPCR Allosteric or Orthosteric Binding

Caption: Potential role as a modulator of GPCR signaling pathways.

Derivatives of 3,3-Dimethylcyclopentan-1-amine could be synthesized and screened for activity as agonists, antagonists, or allosteric modulators of various GPCRs implicated in neurological, metabolic, or inflammatory diseases.[13] The gem-dimethyl group can provide steric bulk that may enhance selectivity for a particular receptor subtype or influence the ligand's binding kinetics.

Enzyme Inhibitors

The primary amine of 3,3-Dimethylcyclopentan-1-amine can also be a starting point for the synthesis of more complex molecules designed to inhibit enzymes. For instance, it could be acylated or otherwise functionalized to mimic the substrate or transition state of a target enzyme, such as proteases or kinases, which are critical targets in oncology and infectious diseases.

References

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • PubChem. N-methylcyclopentanamine. [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • Chem-Station. Borch Reductive Amination. [Link]

  • Taylor & Francis Online. Reductive amination – Knowledge and References. [Link]

  • ResearchGate. Synthesis of amine hydrochloride salts. [Link]

  • SpectraBase. N-methylcyclopentylamine. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • PubChem. N-cyclopentyl-N-methylcyclopentanamine. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

  • Wikipedia. Amine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]

  • University of Calgary. IR: amines. [Link]

  • PubChem. 3,3-Difluorocyclopentan-1-amine hydrochloride. [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • Google Patents. Process for preparing 3, 3-dimethyl -2-pentanone.
  • Taylor & Francis Online. Diethyl malonate – Knowledge and References. [Link]

  • PubChem. N,n-dimethyl-3-cyclopenten-1-amine. [Link]

  • Vaia. Synthesize each compound from diethyl malonate. You may use any other organic or inorganic reagents.. [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

  • PNAS. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. [Link]

  • PubMed Central. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

  • PubChem. N,1-dimethylcyclopentan-1-amine hydrochloride. [Link]

  • PubChem. 3,3-Dimethylcyclopentane-1-carbaldehyde. [Link]

  • PubChem. 3,3-Dimethylcyclopentan-1-one. [Link]

  • PubMed Central. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]

  • MDPI. Advances in CXCR7 Modulators. [Link]

  • Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

  • PubChem. 1,3-Dimethylcyclopentane. [Link]

  • NIST WebBook. Cyclopentane, 1,3-dimethyl-, cis-. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,3-Dimethylcyclopentan-1-amine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Cyclopentane Scaffold The cyclopentane moiety is a recurring structural motif in a multitude of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Cyclopentane Scaffold

The cyclopentane moiety is a recurring structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[2] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an ideal template for designing molecules that can bind with high affinity and selectivity to biological targets such as enzymes and receptors. The incorporation of a dimethyl group at the 3-position can introduce conformational rigidity and steric bulk, which can be leveraged to enhance binding affinity and modulate pharmacokinetic properties. The primary amine functionality serves as a crucial handle for further chemical modifications, enabling the construction of diverse chemical libraries for biological screening.

Chemical Identity and Physicochemical Properties

While a dedicated CAS number for 3,3-dimethylcyclopentan-1-amine hydrochloride has not been identified in the searched databases, the properties of the parent amine, 3,3-dimethylcyclopentan-1-amine, are well-documented. The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid, a common strategy to improve the solubility and stability of amine-containing compounds.[5][6]

Table 1: Physicochemical Properties of 3,3-Dimethylcyclopentan-1-amine

PropertyValueSource
Molecular Formula C7H15NPubChem[7]
Molecular Weight 113.20 g/mol ChemicalBook[8]
IUPAC Name 3,3-dimethylcyclopentan-1-aminePubChem[7]
SMILES CC1(CCC(C1)N)CPubChem[7]
InChIKey LSRWLFSMCCKSJA-UHFFFAOYSA-NPubChem[7]
Boiling Point (Predicted) 134.2 ± 8.0 °C at 760 TorrChemicalBook[8]
Density (Predicted) 0.840 ± 0.06 g/cm³ChemicalBook[8]
CAS Number (S-enantiomer) 2322515-40-0ChemicalBook[8]

Caption: 2D structure of 3,3-dimethylcyclopentan-1-amine.

Synthesis of 3,3-Dimethylcyclopentan-1-amine Hydrochloride

The most direct and efficient synthetic route to 3,3-dimethylcyclopentan-1-amine is the reductive amination of the corresponding ketone, 3,3-dimethylcyclopentan-1-one.[9][10] This is a robust and widely used transformation in organic synthesis. The resulting free amine can then be readily converted to the hydrochloride salt.

Overall Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 3,3-dimethylcyclopentan-1-one.

Synthesis_Workflow start 3,3-Dimethylcyclopentan-1-one reductive_amination Reductive Amination start->reductive_amination NH3, H2, Catalyst free_base 3,3-Dimethylcyclopentan-1-amine reductive_amination->free_base hcl_formation Hydrochloride Salt Formation free_base->hcl_formation HCl in inert solvent final_product 3,3-Dimethylcyclopentan-1-amine HCl hcl_formation->final_product

Caption: Overall workflow for the synthesis of 3,3-Dimethylcyclopentan-1-amine HCl.

Detailed Experimental Protocol

Step 1: Reductive Amination of 3,3-Dimethylcyclopentan-1-one

This protocol is adapted from established methods for the reductive amination of cyclic ketones.[11]

  • Reactor Setup: To a high-pressure stainless-steel autoclave, add 3,3-dimethylcyclopentan-1-one (1.0 eq), a solution of ammonia in methanol (7N, 5.0 eq), and a catalytic amount of Raney Nickel (5% w/w) or Palladium on carbon (5% Pd/C).

  • Inerting the Atmosphere: Seal the reactor and purge with nitrogen gas three times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 10-15 bar.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

  • Isolation of the Free Base: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude product can be purified by distillation or column chromatography to yield pure 3,3-dimethylcyclopentan-1-amine.

Step 2: Formation of the Hydrochloride Salt

The formation of the hydrochloride salt is a straightforward acid-base reaction.[5][6]

  • Dissolution: Dissolve the purified 3,3-dimethylcyclopentan-1-amine (1.0 eq) in a minimal amount of a suitable inert solvent such as diethyl ether or dichloromethane.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (2M, 1.1 eq) dropwise with stirring.

  • Precipitation: A white precipitate of 3,3-dimethylcyclopentan-1-amine hydrochloride will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Applications in Drug Discovery and Development

The 3,3-dimethylcyclopentan-1-amine hydrochloride scaffold holds significant potential as a building block for the synthesis of novel therapeutic agents across various disease areas. The cyclopentane core is a key feature in several approved drugs and clinical candidates.[1][4]

A Privileged Scaffold in Medicinal Chemistry

The unique conformational properties of the cyclopentane ring allow it to present appended functional groups in well-defined three-dimensional orientations, which is crucial for high-affinity binding to biological targets. The gem-dimethyl group at the 3-position can serve to lock the conformation of the ring, reducing the entropic penalty upon binding and potentially increasing potency.

Potential Therapeutic Targets

Derivatives of cyclopentanamine have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators.[3] The primary amine of 3,3-dimethylcyclopentan-1-amine hydrochloride provides a versatile point for chemical elaboration to generate libraries of compounds for screening against various targets.

Drug_Discovery_Pathway scaffold 3,3-Dimethylcyclopentan-1-amine HCl Scaffold library_synthesis Combinatorial Library Synthesis scaffold->library_synthesis Derivatization screening High-Throughput Screening library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship Studies candidate Preclinical Candidate lead_opt->candidate

Caption: A conceptual workflow for drug discovery utilizing the 3,3-dimethylcyclopentan-1-amine scaffold.

Conclusion

References

  • Amine and HCl - salt formation reaction. (2022). YouTube. [Link]

  • Amines 4. Reactions with acids to form Salts. (2016). YouTube. [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014). ResearchGate. [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. [Link]

  • Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2018). Taylor & Francis Online. [Link]

  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2016). Scientific Research Publishing. [Link]

  • Hydrochloride salt of amine. (2023). Reddit. [Link]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. (2025). PubMed. [Link]

  • N,n-dimethyl-3-cyclopenten-1-amine. (n.d.). PubChem. [Link]

  • 3,3-dimethylcyclopentan-1-amine. (n.d.). PubChem. [Link]

  • N,N-Dimethyl-3-cyclopenten-1-amine. (n.d.). MySkinRecipes. [Link]

  • Amination of cyclopentanone and accompanied by-reactions. (2023). ResearchGate. [Link]

  • 3,3-Dimethylcyclohexan-1-amine. (n.d.). PubChem. [Link]

  • 3,3-Dimethylcyclopentan-1-one. (n.d.). PubChem. [Link]

  • Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor. (1981).
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2022). MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide to the pKa of 3,3-Dimethylcyclopentan-1-amine Hydrochloride

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) of 3,3-Dimethylcyclopentan-1-amine hydrochloride, a crucial parameter for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) of 3,3-Dimethylcyclopentan-1-amine hydrochloride, a crucial parameter for researchers, scientists, and drug development professionals. In the absence of a directly published experimental value, this document outlines the theoretical considerations, robust experimental protocols for its determination, and reliable computational prediction methodologies.

The Significance of pKa in Drug Development

The pKa of a molecule is the negative base-10 logarithm of its acid dissociation constant (Ka). It is a quantitative measure of the strength of an acid in solution. For a protonated amine, such as the hydrochloride salt of 3,3-Dimethylcyclopentan-1-amine, the pKa value indicates the pH at which the protonated (cationic) and neutral (free amine) forms are present in equal concentrations. This equilibrium is fundamental in drug development as it governs a molecule's solubility, lipophilicity, membrane permeability, and interaction with biological targets. An accurate understanding of the pKa is therefore essential for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

Theoretical Considerations for the pKa of 3,3-Dimethylcyclopentan-1-amine Hydrochloride

The basicity of an amine, and consequently the pKa of its conjugate acid, is influenced by several structural factors. For 3,3-Dimethylcyclopentan-1-amine, the following are of primary importance:

  • Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity of the amine and raising the pKa of its conjugate acid. The two methyl groups on the cyclopentane ring contribute to this effect.

  • Steric Hindrance: The gem-dimethyl group at the 3-position of the cyclopentane ring introduces steric bulk. While not directly attached to the nitrogen, this steric hindrance can influence the solvation of the protonated amine. Favorable solvation of the ammonium cation stabilizes it, leading to a higher pKa. The steric environment around the amine will play a role in the extent of this stabilization.

  • Hybridization: The nitrogen atom in an aliphatic amine is sp3 hybridized. This hybridization state is associated with a certain level of basicity.[1][2]

Based on these factors, the pKa of 3,3-Dimethylcyclopentan-1-amine hydrochloride is expected to be in the typical range for cyclic secondary amines, which is generally around 10-11.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely adopted method for the experimental determination of pKa values.[3][4] This technique involves the gradual addition of a strong base (titrant) to a solution of the amine hydrochloride while monitoring the pH.

Principle

The titration of the protonated amine (BH+) with a strong base (like NaOH) follows the reaction:

BH⁺ + OH⁻ → B + H₂O

By plotting the measured pH against the volume of titrant added, a titration curve is generated. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated amine (BH+) and the free amine (B) are equal.

Detailed Step-by-Step Protocol
  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh a sample of 3,3-Dimethylcyclopentan-1-amine hydrochloride and dissolve it in deionized water to a known concentration, typically around 0.01 M.

    • Titrant Solution: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH). It is crucial that this solution is carbonate-free.

    • Ionic Strength Adjustment: To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.1 M potassium chloride (KCl) to the analyte solution.[3][4]

  • Instrumentation Setup:

    • Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.[5]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Use a high-precision burette to add the NaOH solution.

  • Titration Procedure:

    • Begin stirring the analyte solution gently.

    • Record the initial pH of the solution.

    • Add small, precise increments of the NaOH titrant.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the additions until the pH has passed the equivalence point and entered a plateau region.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified from the maximum of the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point.[3]

Experimental Workflow: Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare 0.01 M Analyte Solution (3,3-Dimethylcyclopentan-1-amine HCl in H2O with 0.1 M KCl) start_titration Add Analyte to Thermostatted Vessel with Stirrer and pH Electrode prep_analyte->start_titration prep_titrant Prepare Standardized 0.1 M NaOH add_titrant Add Increments of NaOH prep_titrant->add_titrant prep_instrument Calibrate pH Meter (pH 4, 7, 10) prep_instrument->start_titration start_titration->add_titrant record_ph Record Stabilized pH and Volume Added add_titrant->record_ph Repeat until pH plateau record_ph->add_titrant plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve find_ep Determine Equivalence Point (Max of First Derivative) plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep determine_pka pKa = pH at Half-Equivalence Point find_hep->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Computational Prediction of pKa

In the absence of experimental data, computational methods provide a reliable estimate of a molecule's pKa.[6] Several software packages are widely used in the pharmaceutical industry for this purpose.

ACD/Labs Percepta

ACD/Labs offers a suite of software for predicting physicochemical properties, including pKa.[7] The prediction is based on a large database of experimentally determined pKa values and uses a fragment-based approach with Hammett-type equations.[7] The software identifies the ionizable center and calculates the pKa based on the electronic effects of the surrounding molecular fragments. For 3,3-Dimethylcyclopentan-1-amine, the software would consider the contributions of the cyclopentyl ring and the gem-dimethyl group.

ChemAxon MarvinSketch

MarvinSketch is another powerful tool that can predict pKa values.[8] It utilizes a method based on the calculation of partial charge distribution.[8] The software can also generate a plot of the distribution of different protonation states as a function of pH.

Computational Workflow: In Silico pKa Prediction

G cluster_input Input cluster_prediction Prediction Software cluster_output Output draw_structure Draw the Structure of 3,3-Dimethylcyclopentan-1-amine acd_labs ACD/Labs Percepta draw_structure->acd_labs marvin ChemAxon MarvinSketch draw_structure->marvin predicted_pka Predicted pKa Value acd_labs->predicted_pka marvin->predicted_pka species_dist Species Distribution Plot (pH-dependent) marvin->species_dist

Sources

Exploratory

Stereochemical Control and Functionalization of 3,3-Dimethylcyclopentylamines

Topic: Stereochemistry and chirality of 3,3-dimethyl substituted cyclopentylamines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemistry and chirality of 3,3-dimethyl substituted cyclopentylamines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3,3-dimethylcyclopentylamine (3,3-DMCPA) scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the design of chemokine receptor antagonists (e.g., CCR2) and neuroactive agents. While the gem-dimethyl group at the C3 position is achiral in isolation, its placement within the cyclopentane ring breaks the symmetry of the molecule relative to the amine functionality at C1.

This guide addresses a common stereochemical paradox encountered by synthetic chemists: while the gem-dimethyl group appears symmetric, the resulting 3,3-dimethylcyclopentan-1-amine is chiral due to the non-equivalent connectivity paths around the ring. This document provides a definitive workflow for the synthesis, resolution, and stereochemical validation of these amines, moving beyond basic synthesis to high-purity enantioselective protocols required for IND-enabling studies.

Stereochemical Analysis & The "Symmetry Paradox"

The Connectivity Divergence

To understand the chirality of 3,3-DMCPA, one must analyze the connectivity paths originating from the C1 stereocenter (bearing the amine).

  • Path A (Clockwise): C1

    
     C2 
    
    
    
    C3 (gem-dimethyl)
  • Path B (Counter-Clockwise): C1

    
     C5 
    
    
    
    C4
    
    
    C3 (gem-dimethyl)

Although C2 and C5 are both methylene units, their proximity to the sterically bulky gem-dimethyl group differs. Path A encounters the gem-dimethyl group at the


-position relative to C1. Path B encounters it at the 

-position. This connectivity difference renders the two paths non-equivalent, making C1 a true stereocenter. Consequently, 3,3-dimethylcyclopentan-1-amine exists as a pair of enantiomers: (1R)-3,3-dimethylcyclopentan-1-amine and (1S)-3,3-dimethylcyclopentan-1-amine .
Conformational Locking (Thorpe-Ingold Effect)

The gem-dimethyl group exerts a profound "Thorpe-Ingold" effect, biasing the cyclopentane ring conformation. Unlike unsubstituted cyclopentane, which rapidly pseudorotates, the 3,3-dimethyl substitution favors a specific envelope conformation to minimize transannular strain. This "conformational lock" is highly valuable in drug design as it reduces the entropic penalty of binding to a receptor pocket.

Synthetic Pathways & Resolution Strategies

The synthesis of enantiopure 3,3-DMCPA typically begins with 3,3-dimethylcyclopentanone. It is crucial to note that 3,3-dimethylcyclopentanone is itself chiral (the enantiomer is 4,4-dimethylcyclopentanone, which is non-superimposable). However, standard synthesis (e.g., pyrolysis of 3,3-dimethylglutaric acid salts) yields the racemate.

Therefore, the synthetic strategy must account for the resolution of the amine after reductive amination.

Pathway Visualization

The following diagram outlines the logical flow from the achiral precursor to the resolved enantiomers.

SynthesisWorkflow Start 3,3-Dimethylglutaric Anhydride Ketone rac-3,3-Dimethylcyclopentanone (Chiral Pair) Start->Ketone Pyrolysis/Cyclization Imine Imine Intermediate (Ti(OiPr)4 / NH3) Ketone->Imine Condensation RacAmine rac-3,3-Dimethylcyclopentan-1-amine Imine->RacAmine Reductive Amination (NaBH4) Resolution Enzymatic Kinetic Resolution (CAL-B Lipase) RacAmine->Resolution Ethyl Acetate MTBE R_Amide (R)-Amide (Retained) Resolution->R_Amide Fast Reacting S_Amine (S)-Amine (Unreacted) Resolution->S_Amine Slow Reacting

Figure 1: Synthesis and enzymatic resolution workflow for 3,3-dimethylcyclopentylamines. The process converts the racemic ketone into enantiopure amine fractions.

Detailed Experimental Protocols

Synthesis of rac-3,3-Dimethylcyclopentan-1-amine

Objective: High-yield synthesis of the racemic amine via reductive amination. Rationale: Titanium(IV) isopropoxide is used as a Lewis acid to facilitate imine formation and scavenge water, preventing the formation of side products.

Reagents:

  • rac-3,3-Dimethylcyclopentanone (1.0 equiv)

  • Ammonia (7M in MeOH) (5.0 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium borohydride (NaBH4) (1.5 equiv)

Protocol:

  • Imine Formation: In a flame-dried flask under Argon, dissolve 3,3-dimethylcyclopentanone in anhydrous methanol (0.5 M).

  • Add Titanium(IV) isopropoxide dropwise. Stir for 15 minutes.

  • Add the ammonia solution. Seal the vessel and stir at ambient temperature for 12 hours. Note: The solution will turn slightly yellow/turbid.

  • Reduction: Cool the reaction mixture to 0°C. CAREFULLY add NaBH4 in small portions (exothermic gas evolution).

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Quench by adding 1M NaOH solution. A white precipitate (TiO2) will form.

  • Workup: Filter through a Celite pad. Extract the filtrate with diethyl ether (3x).

  • Purification: Dry organics over Na2SO4, concentrate, and distill (or use as crude for resolution if >95% purity by GC).

Enzymatic Kinetic Resolution (EKR)

Objective: Separation of enantiomers using Candida Antarctica Lipase B (CAL-B). Rationale: Lipases exhibit high enantioselectivity for primary amines. CAL-B typically acylates the (R)-enantiomer preferentially, leaving the (S)-amine free.

Reagents:

  • rac-3,3-Dimethylcyclopentan-1-amine

  • Ethyl Acetate (Acyl donor & Solvent)

  • Novozym 435 (Immobilized CAL-B)

  • MTBE (Methyl tert-butyl ether) as co-solvent (optional)

Protocol:

  • Dissolve the racemic amine (10 mmol) in dry Ethyl Acetate (50 mL).

  • Add Novozym 435 (200 mg, ~20 wt% of substrate).

  • Incubation: Shake the mixture in an orbital shaker at 30°C / 200 rpm.

  • Monitoring: Monitor reaction progress via Chiral HPLC or GC. Stop when conversion reaches exactly 50% (typically 24-48 hours).

  • Separation: Filter off the enzyme beads (can be recycled).

  • Purification:

    • Concentrate the filtrate.

    • Dissolve in 1M HCl. The (S)-amine dissolves in the aqueous layer. The (R)-amide (N-acetylated) remains in the organic layer (extract with DCM).

    • Basify the aqueous layer (pH > 12) and extract to recover pure (S)-amine .

    • Hydrolyze the amide (6M HCl, reflux) to recover the (R)-amine .

Quantitative Data: Pharmacophore Comparison

The following table highlights the impact of the 3,3-dimethyl substitution compared to the unsubstituted parent and the 2,2-isomer (often found in nucleoside analogs like Ticagrelor intermediates).

PropertyUnsubstituted Cyclopentylamine3,3-Dimethylcyclopentylamine2,2-Dimethylcyclopentylamine
Chirality Achiral (Plane of Symmetry)Chiral (C1 Stereocenter)Chiral (C1 Stereocenter)
Ring Pucker Rapid PseudorotationLocked Envelope (C3-flap)Locked Twist-Envelope
Lipophilicity (cLogP) ~0.8~1.9 ~1.9
Metabolic Stability Low (C3/C4 oxidation)High (C3 blocked)Moderate (C3 oxidation possible)
Primary Application General ReagentCCR2 / NK1 Antagonists Nucleoside Analogs (e.g., Ticagrelor)

Signaling & Pharmacological Context[1]

The 3,3-dimethylcyclopentylamine moiety is frequently utilized to antagonize the CCR2 receptor. The diagram below illustrates the interaction logic where the hydrophobic gem-dimethyl group occupies a specific hydrophobic pocket, enhancing residence time.

PharmacophoreLogic Ligand Ligand (3,3-DMCPA Scaffold) Interaction1 Ionic Bond (Asp284 - Amine) Ligand->Interaction1 Protonated N Interaction2 Hydrophobic Pocket (Gem-Dimethyl) Ligand->Interaction2 Steric Bulk Receptor CCR2 Receptor (Orthosteric Site) Effect Inhibition of Chemotaxis Receptor->Effect Antagonism Interaction1->Receptor Interaction2->Receptor

Figure 2: Pharmacophore mapping of the 3,3-dimethylcyclopentylamine scaffold within the CCR2 receptor binding pocket.

References

  • PubChem. 3,3-dimethylcyclopentan-1-amine (Compound).[1] National Library of Medicine.[2] Available at: [Link]

  • Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters. (Discusses cyclopentyl scaffolds in drug design).
  • Gotor-Fernández, V., et al. (2006). Preparation of Chiral Amines via Enzymatic Kinetic Resolution.[3] Current Organic Chemistry. (Protocol basis for CAL-B resolution).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for conformational analysis of gem-dimethyl cycloalkanes).

Sources

Foundational

Technical Safety &amp; Handling Architecture: 3,3-Dimethylcyclopentan-1-amine hydrochloride

Executive Summary & Molecular Architecture 3,3-Dimethylcyclopentan-1-amine hydrochloride is a specialized aliphatic amine building block used primarily in the synthesis of pharmaceutical candidates (e.g., kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

3,3-Dimethylcyclopentan-1-amine hydrochloride is a specialized aliphatic amine building block used primarily in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors, GPCR ligands). Unlike linear alkyl amines, the cyclopentane ring confers conformational restriction, while the gem-dimethyl group at the C3 position increases lipophilicity and metabolic stability by blocking potential oxidation sites.

This guide moves beyond standard compliance to provide a mechanistic understanding of the compound's safety profile and operational requirements.

Chemical Identity
ParameterTechnical Specification
CAS Number 212382-62-2
IUPAC Name 3,3-Dimethylcyclopentan-1-amine hydrochloride
Molecular Formula C₇H₁₅N[1][2][3] · HCl
Molecular Weight 149.66 g/mol
Physical State White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in Hexanes, Et₂O
Acidity (pKa) ~10.5 (estimated for conjugate acid of amine)

Hazard Dynamics & Toxicology (The "Why")

While often categorized generically, the specific hazards of this compound stem from its hydrolysis potential and physical form.

The Hydrolysis Mechanism

As a hydrochloride salt, the compound is relatively stable in dry air. However, upon contact with mucosal membranes (eyes, lungs, sweat), it dissociates:



  • Immediate Threat: The liberation of protons (

    
    ) causes immediate irritation (pH < 5 locally).
    
  • Secondary Threat: If neutralized by physiological buffers, the free amine (

    
    ) is released, which acts as a surfactant and protein denaturant, leading to tissue necrosis.
    
GHS Classification & Risk Assessment[4]
  • Skin Irritation (Category 2): Causes cutaneous inflammation upon prolonged contact.

  • Eye Irritation (Category 2A): Micro-abrasions from crystals combined with chemical irritation can cause severe conjunctivitis.

  • STOT-SE (Category 3): Inhalation of dust triggers respiratory tract irritation (coughing, chemically induced asthma).

Operational Protocols: Handling & Synthesis

Storage & Stability
  • Hygroscopicity: Amine salts are prone to clumping. Moisture uptake does not degrade the molecule chemically but makes accurate weighing impossible.

  • Protocol: Store in a tightly sealed vial within a secondary desiccator.

  • Shelf Life: >2 years if kept dry at room temperature (20–25°C).

Protocol: Salt-to-Free-Base Conversion

Most cross-coupling reactions (Buchwald-Hartwig) or amide couplings require the free amine. The steric bulk of the 3,3-dimethyl group requires a specific neutralization approach to ensure efficient extraction.

Reagents:

  • 3,3-Dimethylcyclopentan-1-amine HCl[4][5]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1M NaOH or Saturated NaHCO₃

Step-by-Step Procedure:

  • Dissolution: Dissolve the HCl salt in the minimum volume of water.

  • Biphasic Setup: Add an equal volume of organic solvent (DCM is preferred for solubility; MTBE for easier evaporation).

  • Neutralization: Slowly add base (1M NaOH) with vigorous stirring until the aqueous layer pH > 12.

    • Note: The mixture may cloud as the free amine oils out.

  • Extraction: Separate layers. Extract the aqueous layer 2x more with organic solvent.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can trap amines; Sodium sulfate is safer).

  • Concentration: Evaporate solvent without heat (volatile amine risk).

Emergency Response Architecture

This section visualizes the decision logic for exposure incidents.

Exposure Response Workflow

SafetyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inhale Evacuate to Fresh Air Sit upright (90°) Inhalation->Act_Inhale Act_Skin Brush off dry powder Wash w/ Soap + Water (15m) Skin->Act_Skin Act_Eye Do NOT rub Flush eyewash (15m) Lift eyelids Eye->Act_Eye Assess Symptom Assessment Act_Inhale->Assess Act_Skin->Assess Act_Eye->Assess Medical Seek Medical Attention (Bring SDS/CAS 212382-62-2) Assess->Medical Severe/Persistent Monitor Monitor for 24hrs (Delayed Edema Risk) Assess->Monitor Minor/Transient

Figure 1: Decision matrix for immediate response to amine salt exposure. Immediate removal of the source followed by dilution is the core principle.

Analytical Validation (QC)

To ensure scientific integrity, the identity of the compound must be validated before use in critical assays.

Proton NMR (¹H-NMR) Signature
  • Solvent: DMSO-d₆ or D₂O.

  • Key Signals:

    • δ 0.9–1.1 ppm: Two singlets (3H each) corresponding to the gem-dimethyl group.

    • δ 3.2–3.5 ppm: Multiplet (1H) corresponding to the methine proton at C1 (

      
      -NH₂).
      
    • δ 8.0+ ppm: Broad singlet (3H) for the ammonium protons (

      
      ), visible in DMSO-d₆ but exchangeable in D₂O.
      
Salt-Free Base Conversion Workflow

SynthesisFlow Input Amine HCl Salt (Solid) Dissolve Dissolve in H2O Input->Dissolve Base Add 1M NaOH (pH > 12) Dissolve->Base Deprotonation Extract Extract w/ DCM (3x) Base->Extract Biphasic Sep Dry Dry (Na2SO4) Extract->Dry Conc Concentrate (Low Vac) Dry->Conc Output Free Amine (Oil/Liquid) Conc->Output

Figure 2: Operational workflow for converting the stable hydrochloride salt into the reactive free amine species for synthesis.

References & Authority

  • AChemBlock. (2026).[5] Safety Data Sheet: 3,3-dimethylcyclopentanamine hydrochloride (CAS 212382-62-2).[5] Retrieved from

  • Enamine. (2026).[6] Building Block Catalog: Cyclopentane derivatives. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 3,3-Dimethylcyclopentan-1-amine hydrochloride.[5] National Library of Medicine. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] (Standard protocol for amine handling).

Disclaimer: This document is a technical guide for qualified personnel. It supplements but does not replace official regulatory Safety Data Sheets required by local laws (OSHA/REACH).

Sources

Exploratory

Thermodynamic Stability Profile &amp; Characterization Framework: 3,3-Dimethylcyclopentan-1-amine HCl

Topic: Thermodynamic Stability of 3,3-Dimethylcyclopentan-1-amine HCl Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the hig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 3,3-Dimethylcyclopentan-1-amine HCl Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of small molecule drug discovery, 3,3-Dimethylcyclopentan-1-amine Hydrochloride (CAS 212382-62-2) serves as a critical aliphatic building block. Its gem-dimethyl moiety introduces specific steric constraints that can enhance the metabolic stability and selectivity of downstream pharmaceutical targets, such as Cbl-b inhibitors.

However, this same structural rigidity introduces unique thermodynamic challenges. The presence of the bulky gem-dimethyl group on the cyclopentane ring can disrupt efficient crystal packing, leading to potential polymorphism or amorphous content which directly impacts thermodynamic stability. This guide provides a definitive technical framework for assessing, characterizing, and maintaining the stability of this compound, moving beyond basic data to actionable, field-proven protocols.

Part 1: Physicochemical Identity & Theoretical Profile

Before establishing stability protocols, we must define the material's fundamental thermodynamic baseline.

Chemical Identity
ParameterSpecification
Compound Name 3,3-Dimethylcyclopentan-1-amine Hydrochloride
CAS Number 212382-62-2
Molecular Formula C₇H₁₅N[1][2][3][4][5] · HCl
Molecular Weight 149.66 g/mol
Physical Form White to off-white crystalline powder
Structural Feature Gem-dimethyl substitution at C3; Primary amine at C1
Theoretical Thermodynamic Behavior

The thermodynamic stability of this salt is governed by the lattice energy of the hydrochloride crystal versus the hydration energy.

  • Thermal Stability (Melting vs. Decomposition): Unlike simple linear amines, the cyclopentane ring reduces conformational freedom. We predict a melting point (T_m) in the range of 180°C – 220°C . However, amine hydrochlorides often exhibit sublimation or dehydrochlorination (loss of HCl gas) prior to true melting.

    • Risk:[6] If T_deg (decomposition) < T_m, the material cannot be melted without degradation, complicating hot-melt extrusion or similar processing.

  • Hygroscopicity & Deliquescence: The hydrochloride counterion is inherently hydrophilic. While the lipophilic gem-dimethyl group provides some protection, the high charge density of the ammonium headgroup (

    
    ) dominates the surface energy.
    
    • Prediction: The material is likely hygroscopic . At Relative Humidity (RH) > 60%, it may undergo a phase transition to a hydrate or deliquesce.

  • Stereochemical Stability: The gem-dimethyl group at C3 creates a plane of symmetry, but the amine at C1 creates chirality. The stability of the enantiomeric excess (if using a chiral grade) is thermodynamically robust; racemization requires bond breaking or extreme pH/temperature conditions not typical in storage.

Part 2: Thermodynamic Stability Assessment Framework

To validate the theoretical profile, a rigorous experimental workflow is required. This is not merely testing; it is a self-validating system to ensure data integrity.

The Stability Characterization Workflow

The following diagram outlines the logical flow for determining the thermodynamic boundaries of the material.

StabilityWorkflow Start Raw Material (3,3-Dimethylcyclopentan-1-amine HCl) TGA 1. TGA Analysis (Volatiles & Dehydrochlorination) Start->TGA Decision1 Mass Loss < 150°C? TGA->Decision1 DSC 2. DSC Analysis (Melting Point & Glass Transition) Decision2 Recrystallization Event? DSC->Decision2 DVS 3. DVS Isotherm (Hygroscopicity Profiling) OutcomeStable Thermodynamically Stable Crystal Form DVS->OutcomeStable Reversible Sorption Decision1->DSC No (<0.5%) OutcomeUnstable Meta-Stable / Solvate Requires Drying or Salt Switch Decision1->OutcomeUnstable Yes (>0.5% Solvents/Water) Decision2->DVS No (Sharp Melt) Decision2->OutcomeUnstable Yes (Amorphous Content)

Figure 1: Decision-matrix for the thermodynamic characterization of amine hydrochloride salts.

Experimental Protocols
Protocol A: Thermal Analysis (TGA/DSC)

Objective: Distinguish between bound solvent loss, melting, and degradation.

  • Instrument Prep: Calibrate DSC with Indium standard. Purge TGA with Nitrogen (50 mL/min).

  • TGA Method:

    • Load 5–10 mg of sample into a platinum pan.

    • Ramp 10°C/min from 30°C to 300°C.

    • Critical Check: Look for weight loss between 150°C–200°C. A "stair-step" loss often indicates loss of HCl (dehydrochlorination), leaving the volatile free amine.

  • DSC Method:

    • Use Tzero aluminum pans with a pinhole lid (allows gas escape to prevent pan deformation).

    • Heat-Cool-Heat cycle:

      • Ramp 1: 30°C to (T_onset - 10°C) to dry.

      • Cool: To 0°C.

      • Ramp 2: 0°C to 250°C at 10°C/min.

    • Analysis: The melting endotherm should be sharp. A broad peak suggests impurities or amorphous regions.

Protocol B: Dynamic Vapor Sorption (DVS)

Objective: Quantify the critical relative humidity (CRH) where the lattice collapses.

  • Method: Step-isotherm (0% → 90% → 0% RH) at 25°C.

  • Equilibrium Criterion: dm/dt < 0.002% per minute.

  • Interpretation:

    • < 0.5% mass change: Non-hygroscopic (Ideal).

    • > 2.0% mass change: Hygroscopic. Requires desiccant storage.

    • Hysteresis: If the desorption curve does not match adsorption, a hydrate has likely formed.

Part 3: Chemical Stability & Degradation Pathways

While thermodynamically stable in the solid state, the 3,3-dimethylcyclopentan-1-amine moiety faces specific chemical risks in solution or under stress.

Degradation Logic

The primary degradation risk is Oxidative Deamination (if free base is generated) and Maillard-type reactions if formulated with reducing sugars.

DegradationPathways Compound 3,3-Dimethylcyclopentan-1-amine (HCl Salt) FreeBase Free Amine (pH > 9) Compound->FreeBase Base/Dissociation Oxidation N-Oxidation / Hydroxylamine FreeBase->Oxidation [O], Peroxides Dimer Imine Dimerization FreeBase->Dimer Aldehyde Impurities

Figure 2: Primary chemical degradation pathways. Note that the HCl salt form protects the nitrogen lone pair, effectively blocking these pathways in the solid state.

Solution State Stability
  • pH Stability: The compound is stable in acidic and neutral aqueous solutions. In basic conditions (pH > pKa ≈ 10.5), the free amine is liberated, becoming volatile and susceptible to oxidation.

  • Solvent Compatibility: Avoid ketones (acetone, MEK) in processing. The primary amine will react to form Schiff bases (imines), a reaction accelerated by the heat of the hydrochloride salt dissociation.

Part 4: Storage & Handling Recommendations

Based on the thermodynamic assessment, the following storage conditions are mandatory to maintain the integrity of the Certificate of Analysis (CoA).

ParameterRecommendationRationale
Temperature 2°C – 8°C (Refrigerated)Slows potential oxidative degradation; standard for amine salts.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents uptake of atmospheric moisture and CO₂ (carbamate formation).
Container Amber Glass or HDPEProtects from light; HDPE provides a moisture barrier.
Desiccant Silica Gel or Molecular SievesEssential. The material is likely hygroscopic.

References

  • Synthesis & Application:Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof. Patent WO2020236654A1. (2020). Demonstrates use of 3,3-dimethylcyclopentan-1-amine HCl as a key intermediate (Example 12 synthesis).
  • General Amine Stability: Thermodynamic stability of nitrogen-containing heterocycles. NIST Chemistry WebBook.[7] General principles of amine salt thermodynamics. Available at: [Link]

  • Analytical Protocols: Thermal Analysis of Pharmaceuticals. TA Instruments / Waters. Standard DSC/TGA methodologies for salt screening. Available at: [Link]

Sources

Foundational

The Untapped Potential of the 3,3-Dimethylcyclopentan-1-amine Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold with Untapped Potential In the vast landscape of medicinal chemistry, the cyclopentanamine scaffold is a well-establishe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold with Untapped Potential

In the vast landscape of medicinal chemistry, the cyclopentanamine scaffold is a well-established "privileged structure," valued for its unique conformational properties that facilitate effective interactions with biological targets.[1] Its derivatives have been explored as enzyme inhibitors, antimicrobial agents, and even anticancer therapeutics.[1] Within this family, the 3,3-dimethylcyclopentan-1-amine core represents a largely unexplored yet highly promising platform for the development of novel therapeutics. The gem-dimethyl substitution on the cyclopentane ring introduces a conformational rigidity that can be advantageous for specific and high-affinity binding to protein targets, potentially leading to improved potency and selectivity of drug candidates.

Despite its potential, a comprehensive review of the existing scientific literature reveals a surprising scarcity of research focused specifically on 3,3-dimethylcyclopentan-1-amine and its derivatives. This guide, therefore, serves a dual purpose: to consolidate the available knowledge on the synthesis of this core structure and to provide a forward-looking perspective on its potential for derivatization and application in drug discovery, drawing insights from related cyclopentane and dimethylamine analogs. For researchers venturing into novel chemical spaces, the 3,3-dimethylcyclopentan-1-amine scaffold offers a fertile ground for innovation.

Synthesis of the Core Scaffold: 3,3-Dimethylcyclopentan-1-amine

The synthesis of the 3,3-dimethylcyclopentan-1-amine core logically begins with the preparation of its corresponding ketone precursor, 3,3-dimethylcyclopentan-1-one. This ketone is a known compound and its synthesis provides a reliable entry point to the desired amine.[2]

Key Synthetic Precursor: 3,3-Dimethylcyclopentan-1-one

The primary and most direct route to 3,3-dimethylcyclopentan-1-amine is through the reductive amination of 3,3-dimethylcyclopentan-1-one. This versatile and widely used reaction in medicinal chemistry allows for the direct conversion of a ketone to an amine in a single pot, often with high yields.

Experimental Protocol: Reductive Amination of 3,3-Dimethylcyclopentan-1-one

  • Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethylcyclopentan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (7N), in excess (typically 2-3 equivalents).

  • Reducing Agent: To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are commonly used for their mildness and selectivity. The reducing agent is typically added portion-wise at 0°C to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3,3-dimethylcyclopentan-1-amine.

Diagram of the Synthesis of 3,3-Dimethylcyclopentan-1-amine

G Ketone 3,3-Dimethylcyclopentan-1-one Amine 3,3-Dimethylcyclopentan-1-amine Ketone->Amine Reductive Amination Reagents 1. NH3 source (e.g., NH4OAc) 2. Reducing Agent (e.g., NaBH3CN)

Caption: Reductive amination of the ketone precursor.

Derivatization Strategies: Expanding the Chemical Space

The primary amine functionality of 3,3-dimethylcyclopentan-1-amine serves as a versatile handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The following are key derivatization strategies that can be employed:

N-Alkylation and N-Arylation

The introduction of various alkyl and aryl substituents on the nitrogen atom can significantly impact the compound's lipophilicity, basicity, and steric profile, all of which are critical determinants of pharmacological activity.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Reaction Setup: Combine 3,3-dimethylcyclopentan-1-amine (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents).

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with DCM. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Amide and Sulfonamide Formation

Acylation of the amine with various carboxylic acids or sulfonyl chlorides can introduce hydrogen bond donors and acceptors, which are crucial for target engagement. This strategy has been successfully employed in the development of a wide range of drugs.

Experimental Protocol: Amide Coupling

  • Activation of Carboxylic Acid: In a flask, dissolve the carboxylic acid (1 equivalent) in a solvent like DCM or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst like Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add 3,3-dimethylcyclopentan-1-amine (1.1 equivalents) to the activated carboxylic acid solution.

  • Reaction and Purification: Stir the reaction at room temperature for 8-16 hours. After completion, the reaction mixture is diluted with an organic solvent and washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine. The organic layer is then dried, concentrated, and the product purified by chromatography.

Diagram of Derivatization Pathways

G Core 3,3-Dimethylcyclopentan-1-amine N_Alkyl N-Alkyl/Aryl Derivatives Core->N_Alkyl Reductive Amination Amide Amide Derivatives Core->Amide Acylation (R-COOH) Sulfonamide Sulfonamide Derivatives Core->Sulfonamide Sulfonylation (R-SO2Cl)

Caption: Key derivatization strategies for the core amine.

Potential Therapeutic Applications: An Outlook

Antiviral Activity

Cyclopentane derivatives have shown promise as antiviral agents. For instance, amine-type cyclopentanepyridinone derivatives have been investigated as inhibitors of HIV-1 non-nucleoside reverse transcriptase.[3] The rigid 3,3-dimethylcyclopentyl scaffold could be explored for its potential to fit into the hydrophobic pockets of viral enzymes, potentially leading to potent inhibitory activity.

Antifungal and Antibacterial Agents

Patents have been filed for cyclopentane derivatives with fungicidal activity.[4] The lipophilic nature of the 3,3-dimethylcyclopentyl group could enhance membrane permeability, a desirable trait for antimicrobial agents. Furthermore, the introduction of amide functionalities has been a successful strategy in developing antibacterial agents.[5]

Central Nervous System (CNS) Applications

The dimethylamine pharmacophore is present in numerous FDA-approved drugs, many of which target the central nervous system.[2][6] The conformational constraint of the 3,3-dimethylcyclopentyl group could be leveraged to design ligands with high selectivity for specific receptor subtypes in the CNS, potentially leading to drugs with improved efficacy and reduced side effects.

Quantitative Data Summary

As there is no specific biological data for 3,3-dimethylcyclopentan-1-amine derivatives in the public literature, a quantitative data table cannot be constructed at this time. The table below is a template that researchers can use to summarize their findings as they synthesize and test new derivatives.

Compound IDR Group (Modification)TargetAssayIC50/EC50 (µM)Cytotoxicity (CC50, µM)
Example-1 N-benzylTarget XEnzyme InhibitionDataData
Example-2 N-acetylTarget YCell-basedDataData
Example-3 N-phenylsulfonylTarget ZBinding AssayDataData

Conclusion and Future Directions

The 3,3-dimethylcyclopentan-1-amine scaffold represents a significant, yet underexplored, opportunity in medicinal chemistry. Its straightforward synthesis from a commercially available ketone, coupled with the vast possibilities for derivatization, makes it an attractive starting point for novel drug discovery programs. The conformational rigidity imparted by the gem-dimethyl group offers the potential for high-affinity and selective interactions with a range of biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3,3-dimethylcyclopentan-1-amine derivatives. Initial screening efforts could target therapeutic areas where related cyclopentanamine and dimethylamine analogs have shown promise, such as antiviral, antimicrobial, and CNS disorders. The development of robust structure-activity relationships will be crucial in guiding the optimization of lead compounds. As a largely untapped area of chemical space, the 3,3-dimethylcyclopentan-1-amine scaffold holds the promise of yielding novel and effective therapeutic agents.

References

  • U.S.
  • U.S.
  • Bazzocchi, I. L., et al. "Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative." Journal of Medicinal Chemistry, vol. 50, no. 12, 2007, pp. 2879-86.
  • PubChem. "3,3-dimethylcyclopentan-1-amine." National Center for Biotechnology Information. [Link]

  • Natural Micron Pharm Tech. "N,N-Dimethyl-3-cyclopenten-1-amine." [Link]

  • MDPI. "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules, vol. 29, no. 17, 2024, p. 4058.
  • ResearchGate. "(PDF) Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." [Link]

  • PubChem. "N,3-dimethylcyclopentan-1-amine." National Center for Biotechnology Information. [Link]

  • PubChem. "3,3-Dimethylcyclopentan-1-one." National Center for Biotechnology Information. [Link]

  • ResearchGate. "Synthesis of (3,3-dimethylcyclopropane-1,2-diyl) dimethanol from 3-carene." [Link]

  • ResearchGate. "(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds." [Link]

  • Justia Patents. "Cyclopentane derivatives." [Link]

  • MDPI. "Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity." Molecules, vol. 26, no. 11, 2021, p. 3178.
  • Semantic Scholar. "Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties." [Link]

  • MDPI. "Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides." Molecules, vol. 27, no. 16, 2022, p. 5101.
  • Comptes Rendus Chimie. "The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity." Comptes Rendus Chimie, vol. 25, 2022, pp. 267-279.

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 3,3-Dimethylcyclopentan-1-amine HCl

Introduction & Strategic Context 3,3-Dimethylcyclopentan-1-amine is a high-value pharmacophore in medicinal chemistry. The gem-dimethyl group at the C3 position introduces the "Thorpe-Ingold" effect (gem-dimethyl effect)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

3,3-Dimethylcyclopentan-1-amine is a high-value pharmacophore in medicinal chemistry. The gem-dimethyl group at the C3 position introduces the "Thorpe-Ingold" effect (gem-dimethyl effect), which often improves metabolic stability by blocking oxidation sites and restricting conformational flexibility, thereby enhancing ligand-target binding affinity.

However, the hydrochloride salt form presents specific challenges in reductive amination. The acidic counterion can inhibit imine formation if not properly managed, while the steric bulk of the cyclopentyl ring—augmented by the C3 methylation—can retard the approach of bulky reducing agents.

This guide outlines two distinct, field-proven protocols:

  • Protocol A (STAB Method): The "Workhorse" method for aldehydes and unhindered ketones.

  • Protocol B (Titanium-Mediated): The "Force-Through" method for sterically hindered or electron-rich ketones where equilibrium favors the ketone over the imine.

Critical Reaction Parameters

The Salt Factor (HCl Management)

The HCl salt of the amine must be neutralized to allow nucleophilic attack on the carbonyl. However, reductive amination requires a slightly acidic pH (4–5) to activate the carbonyl oxygen and facilitate dehydration to the iminium ion.

  • Incorrect Approach: Adding strong base (NaOH) in water/extraction. This risks losing the volatile/water-soluble amine.

  • Expert Approach: In situ neutralization using a non-nucleophilic organic base (DIPEA or TEA) followed by buffering with Acetic Acid (AcOH). This creates a buffered system that liberates the free amine while maintaining the acidity required for catalysis.

Reagent Selection Logic
ReagentRoleProsCons
STAB (Sodium Triacetoxyborohydride)Reducing AgentMild; does not reduce aldehydes/ketones directly; tolerates acid.Slower with hindered ketones; sensitive to wet solvents.
Ti(OiPr)₄ (Titanium Isopropoxide)Lewis Acid / ScavengerActs as a water scavenger to drive equilibrium; activates carbonyls.Requires a two-step process (Imine formation

Reduction).[1][2]
DIPEA (N,N-Diisopropylethylamine)BaseNeutralizes HCl salt without competing as a nucleophile.Excess can shut down acid catalysis if not buffered.

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your substrate.

G Start Start: Carbonyl Substrate TypeCheck Substrate Type? Start->TypeCheck Aldehyde Aldehyde (R-CHO) TypeCheck->Aldehyde Ketone Ketone (R-C=O-R') TypeCheck->Ketone ProtA PROTOCOL A (STAB / DCE / AcOH) Aldehyde->ProtA High Reactivity StericCheck Steric Profile? Ketone->StericCheck Unhindered Unhindered / Reactive StericCheck->Unhindered e.g., Cyclohexanone Hindered Hindered / Electron Rich StericCheck->Hindered e.g., Acetophenone, Ortho-substituted Unhindered->ProtA ProtB PROTOCOL B (Ti(OiPr)4 / NaBH4) Hindered->ProtB

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on carbonyl electrophilicity and steric environment.

Protocol A: The Buffered STAB Method

Best for: Aldehydes, Cyclohexanones, and simple aliphatic ketones. Mechanism: Direct reductive amination where imine formation and reduction occur concurrently.[1][2][3]

Reagent Stoichiometry
ComponentEquivalents (eq)Notes
Carbonyl Substrate1.0Limiting Reagent
3,3-Dimethylcyclopentan-1-amine HCl 1.1 – 1.2 Slight excess ensures full carbonyl conversion
DIPEA1.2Neutralizes the HCl salt
Acetic Acid (AcOH)1.5 – 2.0Catalyzes imine formation
STAB1.5Add last
Solvent (DCE or THF)0.1 – 0.2 MDCE is preferred for reaction rate
Step-by-Step Procedure
  • Salt Neutralization: In a dry reaction vial equipped with a stir bar, suspend 3,3-Dimethylcyclopentan-1-amine HCl (1.2 eq) in 1,2-Dichloroethane (DCE).

  • Base Addition: Add DIPEA (1.2 eq). Stir for 5–10 minutes. The suspension should clear or become a fine slurry as the free amine is liberated.

  • Substrate Addition: Add the Carbonyl Substrate (1.0 eq).

  • Acid Catalysis: Add Acetic Acid (1.5 eq). Note: The mixture is now buffered. The pH is optimal for iminium ion generation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal and stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Check by LCMS. Look for the disappearance of the carbonyl peak (M+H of product usually dominates).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (x3). Dry organics over 
    
    
    
    and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Acetophenones, sterically crowded ketones, or when Protocol A stalls. Mechanism:


 acts as a Lewis acid to coordinate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is introduced.
Reagent Stoichiometry
ComponentEquivalents (eq)Notes
Carbonyl Substrate1.0Limiting Reagent
3,3-Dimethylcyclopentan-1-amine HCl 1.2 – 1.5 Excess required to drive equilibrium
Triethylamine (TEA)1.5Neutralizes HCl salt
Titanium(IV) Isopropoxide2.0Strictly Anhydrous
Sodium Borohydride (

)
1.5Added in Step 2
Solvent (Ethanol or Neat)-THF can also be used
Step-by-Step Procedure
  • In Situ Free-Basing: In a dry flask under Nitrogen/Argon, combine 3,3-Dimethylcyclopentan-1-amine HCl (1.5 eq), Carbonyl Substrate (1.0 eq), and TEA (1.5 eq).

  • Titanium Addition: Add Titanium(IV) Isopropoxide (2.0 eq).[4]

    • Note: The mixture may become slightly viscous. If mixing is difficult, add a minimal amount of dry THF or EtOH (1–2 mL per mmol).

  • Imine Formation (The "Cure"): Stir the mixture at RT for 6–12 hours (or overnight).

    • Why: This forces the conversion of Ketone

      
       Imine/Titanium-complex. STAB is not used here because it is too bulky to reduce the titanium complex efficiently; smaller borohydrides are preferred.
      
  • Reduction: Dilute the mixture with absolute Ethanol (if run neat). Cool to 0°C. Carefully add Sodium Borohydride (

    
    )  (1.5 eq).
    
  • Workup (Critical):

    • Quench by adding water (approx. 1 mL per mmol Ti).[4] A heavy white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      

Mechanistic Visualization

Understanding the pathway clarifies why pH control is vital.

Reaction R1 Amine (Free Base) + Carbonyl R2 Hemiaminal Intermediate R1->R2 R3 Iminium Ion (Activated) R2->R3 Dehydration Water - H2O R2->Water R4 Product (Amine) R3->R4 Reduction Acid H+ (AcOH) Acid->R2 Catalysis Red H- (STAB) Red->R3 Hydride Transfer

Figure 2: Reaction coordinate.[2] Note that the Iminium Ion (yellow) is the obligate intermediate for STAB reduction. Without acid catalysis (Protocol A) or Lewis Acid activation (Protocol B), this step is the bottleneck.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (Protocol A) pH too high (amine not activating carbonyl) or too low (hydride quenched).Ensure AcOH is added after DIPEA. Verify pH is ~5 on wet paper.
Stalled at Imine (Protocol A) Steric hindrance preventing STAB approach.Switch to Protocol B . The smaller

anion can access the hindered imine easier.
Gel formation (Protocol B) Titanium salts polymerizing during quench.Use the "Celite Filtration" method immediately. Do not try to extract the gel directly.
Dialkylation Primary amine reacting with two aldehyde equivalents.This is rare for 3,3-dimethylcyclopentan-1-amine due to steric bulk, but if observed, increase the Amine:Aldehyde ratio to 1.5:1.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[4][9] Journal of Organic Chemistry, 1995, 60(15), 4928–4929. [Link]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] [Link]

Sources

Application

Application Notes and Protocols for 3,3-Dimethylcyclopentan-1-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the 3,3-Dimethylcyclopentyl Moiety in Medicinal Chemistry In the landscape of contemporary drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,3-Dimethylcyclopentyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. The cyclopentane scaffold, in particular, is a privileged structure found in a multitude of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The introduction of a gem-dimethyl group at the 3-position of the cyclopentylamine ring, as seen in 3,3-Dimethylcyclopentan-1-amine hydrochloride, offers distinct advantages for medicinal chemists. This structural feature provides steric hindrance that can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. Furthermore, the gem-dimethyl substitution can influence the conformational preferences of the cyclopentyl ring, locking it into specific arrangements that may favor higher binding affinity to target proteins.

This guide provides an in-depth exploration of 3,3-Dimethylcyclopentan-1-amine hydrochloride as a key building block in pharmaceutical synthesis. We will delve into its physicochemical properties, safety considerations, and core applications, with a particular focus on its utility in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology. Detailed, field-proven protocols for key synthetic transformations are provided to empower researchers in their drug development endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties, along with the safety profile of a building block, is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents[2]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety and Handling:

3,3-Dimethylcyclopentan-1-amine hydrochloride is a chemical irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[3][4] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water.[2][5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Applications in Pharmaceutical Synthesis

The primary amine functionality of 3,3-Dimethylcyclopentan-1-amine hydrochloride is a versatile handle for a variety of synthetic transformations. Two of the most powerful applications in the context of drug discovery are N-arylation reactions, particularly for the synthesis of kinase inhibitors, and reductive amination for the construction of complex secondary and tertiary amines.

N-Arylation for the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted therapy, with numerous approved drugs for the treatment of cancer and other diseases. A significant number of these inhibitors are based on heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidine, which often require N-functionalization with cyclic amines to achieve high potency and selectivity.[4][6][7] The 3,3-dimethylcyclopentyl group is an attractive substituent in this context due to its ability to occupy hydrophobic pockets in the kinase active site, thereby enhancing binding affinity and metabolic stability. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely employed for the N-arylation of amines with aryl halides or triflates.

Conceptual Workflow for Kinase Inhibitor Synthesis

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Target Molecule A 3,3-Dimethylcyclopentan-1-amine Hydrochloride C Buchwald-Hartwig N-Arylation A->C B Heterocyclic Core (e.g., Chlorinated Pyrazolopyrimidine) B->C D N-(3,3-dimethylcyclopentyl)- Heterocyclic Amine (Kinase Inhibitor Scaffold) C->D

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

Reductive Amination for the Creation of Diverse Amine Scaffolds

Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[8][9] This reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This one-pot procedure is a cornerstone of medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. 3,3-Dimethylcyclopentan-1-amine hydrochloride can be readily employed in reductive amination reactions to introduce the sterically hindered and metabolically robust 3,3-dimethylcyclopentyl moiety into a wide array of molecular scaffolds.

Reductive Amination General Mechanism

G Amine 3,3-Dimethylcyclopentan-1-amine Imine Iminium Ion Intermediate Amine->Imine + Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Imine + H⁺ Product Secondary or Tertiary Amine Product Imine->Product + ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General mechanism of reductive amination.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired scale.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of 3,3-Dimethylcyclopentan-1-amine hydrochloride with a generic chloro-substituted heterocyclic core.

Materials:

  • 3,3-Dimethylcyclopentan-1-amine hydrochloride

  • Chloro-substituted heterocyclic compound (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the chloro-substituted heterocyclic compound (1.0 mmol), 3,3-Dimethylcyclopentan-1-amine hydrochloride (1.2 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Rationale:

  • Palladium Catalyst: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst.

  • Ligand: Xantphos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and is often effective for coupling with chloro-substrates.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that deprotonates the amine hydrochloride in situ and facilitates the formation of the palladium-amido complex.

  • Solvent: 1,4-Dioxane is a high-boiling, polar aprotic solvent that is suitable for this type of cross-coupling reaction.

Protocol 2: Reductive Amination with a Ketone

This protocol provides a general method for the reductive amination of 3,3-Dimethylcyclopentan-1-amine hydrochloride with a ketone to form a secondary amine.

Materials:

  • 3,3-Dimethylcyclopentan-1-amine hydrochloride

  • Ketone (e.g., cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the ketone (1.0 mmol), 3,3-Dimethylcyclopentan-1-amine hydrochloride (1.1 mmol), and dichloromethane (10 mL).

  • Base Addition: Add triethylamine (1.2 mmol) to neutralize the hydrochloride salt and facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Rationale:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyls than sodium borohydride, allowing for the in-situ formation and reduction of the iminium ion.[8]

  • Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for this reaction.

  • Base: Triethylamine is used to free the primary amine from its hydrochloride salt.

Conclusion

3,3-Dimethylcyclopentan-1-amine hydrochloride is a valuable and versatile building block for pharmaceutical research and development. Its unique structural features, including the sterically hindered gem-dimethyl group, offer opportunities to enhance the metabolic stability and binding affinity of drug candidates. The straightforward application of this primary amine in robust and scalable reactions such as Buchwald-Hartwig amination and reductive amination makes it an attractive component for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this promising building block in advancing the frontiers of medicinal chemistry.

References

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. (2022).

  • Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). PubMed. (2011).
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Development of CDK inhibitors from existing pyrazolopyrimidine and...
  • CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1). CymitQuimica.
  • N,N-Dimethyl-3-cyclopenten-1-amine.
  • Reductive Amin
  • Reductive amin
  • Reductive Amin
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. (2021).
  • A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)
  • US11504333B2 - Pharmaceutical composition.
  • US8052993B2 - 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine).
  • A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry.
  • 5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258. PubChem.
  • US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.
  • Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorpor
  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. (2006).
  • N,n-Dimethyl Cyclopentylamine CAS NO 18636-91-4. Chemical Root.
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Continuous flow synthesis of the antiviral drug tecovirimat and rel
  • Synthesis of polycyclic compounds with antiviral activity. TDX.
  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PMC.
  • 3,3-dimethylcyclopentan-1-amine (C7H15N). PubChemLite.
  • Important Synthesis of Antiviral Drugs | PPTX. Slideshare.
  • 3,3-Dimethyl-cyclopentylamine. Starshinechemical.
  • The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Deriv

Sources

Method

Application Note: Preparation of Kinase Inhibitors Containing the 3,3-Dimethylcyclopentyl Moiety

Executive Summary The 3,3-dimethylcyclopentyl moiety is a high-value aliphatic pharmacophore in modern kinase inhibitor design.[1] Unlike the planar phenyl or heteroaryl rings often used in early-generation inhibitors, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-dimethylcyclopentyl moiety is a high-value aliphatic pharmacophore in modern kinase inhibitor design.[1] Unlike the planar phenyl or heteroaryl rings often used in early-generation inhibitors, this cycloaliphatic group offers three distinct medicinal chemistry advantages:

  • Vector Control: It provides a non-planar, "puckered" geometry that can fill hydrophobic pockets (e.g., the ribose-binding pocket or allosteric hydrophobic clefts) without inducing the flat stacking often associated with poor solubility.

  • Metabolic Stability: The gem-dimethyl group at the C3 position blocks metabolic oxidation at what would otherwise be a vulnerable methylene site, significantly extending half-life (

    
    ).[1]
    
  • Chiral Selectivity: The C1-amine attachment point creates a chiral center.[1] The (S)-enantiomer often exhibits superior binding affinity by directing the gem-dimethyl group away from steric clashes within the ATP-binding site.[1]

This guide details the preparation of a representative Raf kinase inhibitor featuring this moiety. The protocol covers the synthesis of the chiral building block, the regioselective coupling to a pyrimidine core, and final purification.

Biological Context & Pathway Visualization

The target molecule described in this protocol is designed to inhibit the MAPK/ERK signaling pathway , specifically targeting B-Raf . Dysregulation of this pathway is a primary driver in melanomas and colorectal cancers.

Figure 1: MAPK Signaling Cascade and Inhibitor Intervention

The following diagram illustrates the signal transduction flow and the specific node (Raf) targeted by the synthesized compound.

MAPK_Pathway Receptor RTK (Growth Factor Receptor) RAS RAS (GTPase) Receptor->RAS Activation RAF RAF Kinase (Target Node) RAS->RAF Recruitment MEK MEK 1/2 RAF->MEK Phosphorylation (S217/S221) ERK ERK 1/2 MEK->ERK Phosphorylation Nucleus Transcription Factors (Proliferation/Survival) ERK->Nucleus Translocation Inhibitor 3,3-Dimethylcyclopentyl Inhibitor Inhibitor->RAF ATP Competitive Inhibition

Caption: The MAPK cascade. The 3,3-dimethylcyclopentyl inhibitor targets the ATP-binding cleft of RAF, preventing downstream phosphorylation of MEK.

Retrosynthetic Analysis

The synthesis is designed for modularity, allowing late-stage diversification.[1] We utilize a convergent strategy :

  • Fragment A: (S)-3,3-dimethylcyclopentan-1-amine (The chiral "warhead" or hydrophobic anchor).[1]

  • Fragment B: 2,4-dichloro-6-methylpyrimidine (The heterocyclic core).[1]

  • Fragment C: Morpholine (Solubilizing tail).[1]

Critical Decision Point (Regioselectivity): In 2,4-dichloro-6-methylpyrimidine, the C4-chloride is more electrophilic than the C2-chloride due to the inductive effect of the adjacent nitrogen and less steric hindrance compared to the C2 position (flanked by two nitrogens).[1] Therefore, we introduce the amine (Fragment A) at C4 first under mild conditions, followed by the morpholine (Fragment C) at C2 under forcing conditions.

Detailed Experimental Protocols

Protocol A: Preparation of (S)-3,3-Dimethylcyclopentan-1-amine Hydrochloride

Objective: Synthesize the chiral amine building block from commercially available 3,3-dimethylcyclopentanone.[1]

Reagents:

  • 3,3-Dimethylcyclopentanone (CAS: 20500-49-6)[1]

  • Ammonium Acetate (

    
    )[1]
    
  • Sodium Cyanoborohydride (

    
    )[1]
    
  • L-(+)-Tartaric acid (for resolution)[1]

  • Methanol (MeOH), Isopropanol (IPA)

Step-by-Step Methodology:

  • Reductive Amination (Racemic):

    • In a 2L round-bottom flask, dissolve 3,3-dimethylcyclopentanone (50.0 g, 446 mmol) in MeOH (500 mL).

    • Add Ammonium Acetate (344 g, 4.46 mol, 10 eq) in one portion. Stir at room temperature (RT) for 30 min to form the imine in situ.

    • Safety Note: Cool the reaction to 0°C. Carefully add Sodium Cyanoborohydride (28.0 g, 446 mmol) portion-wise. (Ventilation required: HCN risk if acidified).[1]

    • Allow to warm to RT and stir for 18 hours.

    • Quench: Concentrate MeOH, dilute with water, basify to pH >12 with NaOH (6N), and extract with Dichloromethane (DCM) (3 x 300 mL).

    • Dry over

      
      , filter, and concentrate to yield rac-3,3-dimethylcyclopentan-1-amine as a pale yellow oil.[1]
      
  • Chiral Resolution:

    • Dissolve the racemic amine (40 g) in hot Isopropanol (IPA) (200 mL).

    • Add a hot solution of L-(+)-Tartaric acid (0.5 eq) in IPA.

    • Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight. The diastereomeric salt of the (S)-amine crystallizes preferentially.[1]

    • Filter the white solid.[1] Recrystallize once from EtOH/Water (9:1) to upgrade enantiomeric excess (ee).[1]

    • Free Basing: Suspend the salt in DCM, treat with 2N NaOH, separate the organic layer, dry, and treat with HCl in dioxane to isolate (S)-3,3-dimethylcyclopentan-1-amine hydrochloride .

    • Target Specs: >98% ee (determined by Chiral HPLC).[1]

Protocol B: Regioselective SNAr Coupling (Core Assembly)

Objective: Assemble the final inhibitor N-(3,3-dimethylcyclopentyl)-6-methyl-2-morpholinopyrimidin-4-amine.

Reagents:

  • 2,4-Dichloro-6-methylpyrimidine[1]

  • (S)-3,3-Dimethylcyclopentan-1-amine HCl (from Protocol A)[1]

  • Morpholine[1][2]

  • Diisopropylethylamine (DIPEA)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1]

Step-by-Step Methodology:

  • Step 1: C4-Substitution (Kinetic Control)

    • Charge a reactor with 2,4-dichloro-6-methylpyrimidine (10.0 g, 61.3 mmol) and DMF (100 mL). Cool to 0°C.[1]

    • Add DIPEA (26.7 mL, 153 mmol, 2.5 eq).

    • Add (S)-3,3-dimethylcyclopentan-1-amine HCl (9.18 g, 61.3 mmol) portion-wise.

    • Stir at 0°C for 2 hours, then warm to RT for 4 hours.

    • Monitoring: TLC (Hex/EtOAc 4:1) should show consumption of the dichloropyrimidine and formation of a mono-substituted product (

      
      ).
      
    • Workup: Pour into ice water. Filter the precipitate.[1][3][4] This is the intermediate: 2-chloro-N-(3,3-dimethylcyclopentyl)-6-methylpyrimidin-4-amine .[1]

  • Step 2: C2-Substitution (Thermodynamic Forcing)

    • Dissolve the Step 1 intermediate (12.0 g) in pure Morpholine (40 mL). (Morpholine acts as both reagent and solvent).[1]

    • Heat to 100°C for 6 hours.

    • Why High Temp? The C2-chloride is deactivated by the electron-donating amine at C4.[1] Thermal energy is required to overcome the activation barrier.[1]

    • Workup: Cool to RT. Pour into water (200 mL). The product usually precipitates as an off-white solid.[1]

    • Filter, wash with water, and dry in a vacuum oven at 45°C.

Synthesis Workflow Diagram

The following diagram details the reaction flow, including the critical resolution and regioselective steps.

Synthesis_Flow SM1 3,3-Dimethyl cyclopentanone Inter1 rac-Amine SM1->Inter1 + Reag1 Reag1 NH4OAc / NaCNBH3 (Reductive Amination) Res Resolution (L-Tartaric Acid) Inter1->Res ChiralAmine (S)-Amine (Building Block A) Res->ChiralAmine Crystallization Step1 Step 1: SNAr (C4) 0°C, DIPEA ChiralAmine->Step1 Core 2,4-Dichloro- 6-methylpyrimidine Core->Step1 Inter2 Intermediate: 2-Chloro-4-amino... Step1->Inter2 Step2 Step 2: SNAr (C2) Morpholine, 100°C Inter2->Step2 Final Final Inhibitor (>98% Purity) Step2->Final

Caption: Convergent synthesis of the Raf inhibitor. Note the resolution step to establish stereochemistry prior to coupling.

Analytical Data & Validation

To ensure the trustworthiness of the protocol, the final compound must meet the following specifications.

Table 1: Physicochemical Specifications
ParameterSpecificationValidation Method
Appearance Off-white to pale yellow solidVisual Inspection
Purity > 98.0%HPLC (C18 column, ACN/Water + 0.1% TFA)
Chiral Purity > 99% eeChiral HPLC (Chiralpak AD-H)
Identity (H-NMR) Confirms 3,3-dimethyl (s, 6H) & pyrimidine protons400 MHz NMR (DMSO-d6)
Mass Spec [M+H]+ matches calc.[1][5][6] massLC-MS (ESI+)
Key NMR Diagnostic Signals (DMSO-d6)[1]
  • 
     0.95 & 1.05 ppm:  Two singlets (3H each) corresponding to the diastereotopic gem-dimethyl groups.[1]
    
  • 
     4.35 ppm:  Multiplet (1H) corresponding to the methine proton at the chiral center (C1) of the cyclopentyl ring.
    
  • 
     5.80 ppm:  Singlet (1H) for the pyrimidine C5 proton.[1] This signal confirms the C4/C2 substitution pattern (loss of symmetry).
    

Troubleshooting & Optimization

Issue 1: Low Regioselectivity in Step 1 (Formation of bis-amine)

  • Cause: Temperature too high or amine added too quickly.[1]

  • Solution: Maintain reaction strictly at 0°C. Add the amine solution dropwise over 30 minutes. Ensure the pyrimidine is in excess (1.1 eq) if purification allows.

Issue 2: Incomplete Reaction in Step 2

  • Cause: Steric hindrance of the secondary amine (morpholine) attacking the deactivated pyrimidine.

  • Solution: Use microwave irradiation (120°C, 30 min) to accelerate the reaction. Alternatively, switch solvent to NMP and raise temperature to 130°C.

Issue 3: Enantiomeric Excess < 95%

  • Cause: Inefficient resolution or racemization during coupling.[1]

  • Solution: Perform a second recrystallization of the tartrate salt. Avoid harsh basic conditions (> pH 13) or excessive heat during the free-basing step.[1]

References

  • Vertex Pharmaceuticals. (2021).[1] Compound having KDM5 inhibitory activity and pharmaceutical use thereof. WO2021010492A1.[1]

  • Deciphera Pharmaceuticals. (2021).[1] Inhibitors of Raf Kinases. WO2021081375A1.[1]

    • Note: Source of the specific pyrimidine coupling chemistry and 3,3-dimethylcyclopentyl utility.
  • WuXi AppTec. (2021).[1] Regioselectivity of SNAr reaction of Dichloropyrimidines. QM Magic Class.

    • Note: Authoritative grounding for the C4 vs C2 regioselectivity logic.
  • Organic Syntheses. (1951).[1][7] 3,3-Dimethylglutaric Acid.[1][6][7] Org. Synth. 1951, 31,[7] 40.

    • Note: Historical grounding for the synthesis of the dimethyl precursor.[7]

  • ProbeChem. (n.d.).[1] Akt Inhibitors and Structure-Activity Relationships.

    • Note: Context for the use of cycloalkyl groups in kinase inhibitor design.

Sources

Application

Peptidomimetic synthesis using 3,3-Dimethylcyclopentan-1-amine hydrochloride

Application Note: Peptidomimetic Synthesis using 3,3-Dimethylcyclopentan-1-amine Hydrochloride Part 1: Executive Summary & Scientific Rationale 1.1 Introduction In the landscape of modern drug discovery, the transition f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptidomimetic Synthesis using 3,3-Dimethylcyclopentan-1-amine Hydrochloride

Part 1: Executive Summary & Scientific Rationale

1.1 Introduction In the landscape of modern drug discovery, the transition from linear peptides to peptidomimetics is driven by the need to overcome poor pharmacokinetic (PK) profiles—specifically rapid proteolysis and low membrane permeability. 3,3-Dimethylcyclopentan-1-amine hydrochloride (3,3-DMCPA[1]·HCl) represents a high-value building block for this purpose.

Unlike simple aliphatic amines, the 3,3-dimethylcyclopentyl scaffold offers a unique combination of conformational rigidity and hydrophobic bulk.[1] The gem-dimethyl group exerts a steric influence known as the Thorpe-Ingold effect , which, when incorporated into a peptide backbone or terminus, restricts bond rotation and favors bioactive turn conformations.[1] Furthermore, the absence of aromaticity reduces the risk of metabolic toxicity often associated with aniline derivatives.[1]

1.2 Mechanism of Action in Peptidomimetics

  • Conformational Locking: The cyclopentane ring imposes a fixed angle on the nitrogen attachment point. The 3,3-dimethyl substitution adds specific steric bulk that prevents "collapse" into inactive unfolded states, often mimicking the spatial occupancy of a Proline or Leucine side chain.[1]

  • Metabolic Shielding: The steric bulk of the gem-dimethyl group hinders the approach of peptidases to adjacent amide bonds, significantly extending plasma half-life.

  • Lipophilicity Modulation: The moiety increases the LogP of the parent peptide, enhancing passive diffusion across cell membranes without the solubility penalties associated with larger aromatic caps.[1]

Part 2: Comparative Analysis

Table 1: Physicochemical Profile of 3,3-DMCPA vs. Standard Capping Groups Data extrapolated from structural properties and standard medicinal chemistry principles.

Featuren-HexylamineCyclopentylamine3,3-Dimethylcyclopentan-1-amine
Conformational Freedom High (Flexible)Moderate (Ring constrained)Low (Sterically Locked)
Hydrophobic Bulk LowMediumHigh (gem-dimethyl effect)
Metabolic Stability Low (Oxidative deamination)ModerateHigh (Steric hindrance)
Primary Application Solubility tagSimple hydrophobic capTurn-inducer / Protease shield
Molecular Weight 101.19 g/mol 85.15 g/mol 113.20 g/mol (Free base)

Part 3: Experimental Protocols

Protocol A: Preparation and Salt Break (Critical Step)

Rationale: 3,3-DMCPA is supplied as a hydrochloride salt to ensure stability.[1] Direct use in coupling reactions without proper neutralization can lead to poor yields due to pH suppression of the nucleophilic amine.

Reagents:

  • 3,3-Dimethylcyclopentan-1-amine HCl (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 2M NaOH or Saturated NaHCO₃[1]

  • Brine[1][2]

Procedure:

  • Dissolution: Dissolve the HCl salt in a minimal volume of water.

  • Basification: Slowly add 2M NaOH with stirring until pH > 12. The solution may become cloudy as the free amine liberates.

  • Extraction: Extract three times with DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate carefully under reduced pressure (Note: The free amine is volatile; do not apply high vacuum for extended periods).

    • Alternative (In-situ): For standard amide couplings, use 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) directly in the reaction mixture to neutralize the HCl salt in situ.[1]

Protocol B: C-Terminal Amidation (Peptide Capping)

Rationale: This protocol attaches the scaffold to the C-terminus of a peptide fragment to create a hydrophobic, proteolytically stable cap.[1]

Reagents:

  • N-Protected Peptide Acid (1.0 eq)[1]

  • 3,3-DMCPA[1]·HCl (1.2 eq)

  • HATU (1.2 eq)[1]

  • HOAt (1.2 eq) - Optional, boosts efficiency for sterically hindered amines[1]

  • DIPEA (4.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the peptide acid and HATU in anhydrous DMF (0.1 M concentration) under Nitrogen.

  • Base Addition: Add 2.0 eq of DIPEA. Stir for 2 minutes to activate the carboxylate (formation of the O-At ester).

  • Amine Addition: Add 3,3-DMCPA·HCl followed immediately by the remaining 2.0 eq of DIPEA.[1]

    • Checkpoint: Ensure the reaction pH is roughly 8-9 (check with wet pH paper above the liquid).

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.

    • Troubleshooting: If conversion is low after 4 hours, add 0.5 eq of additional HATU and DIPEA. The steric bulk of the 3,3-dimethyl group can slow kinetics compared to linear amines.[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat. NaHCO₃, and brine.[1] Dry and concentrate.

Protocol C: Urea Linkage Synthesis

Rationale: Urea linkages are classic peptidomimetic replacements for amide bonds, offering hydrogen bond donors without the hydrolytic susceptibility of amides.[1]

Reagents:

  • Peptide-Isocyanate (generated in situ or isolated) OR Activated Carbamate (e.g., p-nitrophenyl carbamate)[1]

  • 3,3-DMCPA[1]·HCl

  • Triethylamine (TEA)[1]

Procedure (via Activated Carbamate):

  • Activation: React the N-terminal amine of your peptide with p-nitrophenyl chloroformate (1.1 eq) and TEA (1.5 eq) in DCM at 0°C for 1 hour.

  • Coupling: Add 3,3-DMCPA·HCl (1.2 eq) and TEA (2.0 eq) to the mixture.

  • Completion: Allow to warm to room temperature and stir overnight. The p-nitrophenol byproduct is yellow; its release confirms reaction progress.

  • Purification: Wash extensively with NaHCO₃ to remove the p-nitrophenol byproduct.

Part 4: Visualization of Workflows

Figure 1: Synthesis & Application Workflow

This diagram illustrates the decision tree for integrating 3,3-DMCPA into a peptide campaign.

G Start 3,3-Dimethylcyclopentan-1-amine HCl Decision Application Route? Start->Decision RouteA C-Terminal Capping (Hydrophobic Shield) Decision->RouteA Terminus RouteB Urea Isostere (Backbone Modification) Decision->RouteB Linker StepA1 In-situ Neutralization (DIPEA/HATU) RouteA->StepA1 StepB1 Carbamate Activation (p-Nitrophenyl chloroformate) RouteB->StepB1 ResultA Peptide-Amide (Protease Resistant) StepA1->ResultA Coupling ResultB Peptide-Urea (H-Bond Donor Mimic) StepB1->ResultB Displacement

Caption: Workflow for converting the HCl salt into bioactive peptidomimetic motifs via Amidation or Urea formation.

Figure 2: Mechanistic Impact (Gem-Dimethyl Effect)

ConformationalControl cluster_effect Thorpe-Ingold Effect Linear Linear Amine Cap (High Entropy) Target Receptor Pocket (Hydrophobic) Linear->Target Entropy Penalty (Weak Binding) Constrained 3,3-Dimethylcyclopentyl Cap (Low Entropy) Constrained->Target Pre-organized (Tight Binding) Mechanism Gem-Dimethyl steric bulk restricts bond rotation Constrained->Mechanism

Caption: Illustration of how the 3,3-dimethyl scaffold reduces entropic penalty during receptor binding.

Part 5: References

  • Talele, T. T. (2018).[1][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][3] [Link][1]

    • Context: Authoritative review on how gem-dimethyl groups improve potency and metabolic stability.

  • Pellegrino, S., et al. (2020).[1] Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 21(21), 8062.[1] [Link]

    • Context: Demonstrates the use of dimethyl-substituted cyclic amines in cell-penetrating peptides.

  • Zhang, L., et al. (2021).[1][4] Synthesis of gem-Dimethylcyclopentane-Fused Arenes... via TBD-Mediated Dehydro-Diels-Alder Reaction. The Journal of Organic Chemistry, 86(23), 16716-16724.[1][4] [Link]

    • Context: Provides structural insights and synthetic pathways for gem-dimethylcyclopentane scaffolds.

  • Fuller, A. A., et al. (2013).[1] Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. Journal of the American Chemical Society, 135(38), 14244–14248.[1] [Link]

    • Context: Fundamental study on cyclopentane rings as secondary structure inducers in peptidomimetics.

Sources

Method

Application Note: High-Yield Deprotection and Isolation of 3,3-Dimethylcyclopentan-1-amine Derivatives

Abstract & Strategic Introduction 3,3-Dimethylcyclopentan-1-amine (CAS: 89266-96-6) is a critical aliphatic amine building block in medicinal chemistry. The gem-dimethyl group at the 3-position introduces the Thorpe-Ingo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Introduction

3,3-Dimethylcyclopentan-1-amine (CAS: 89266-96-6) is a critical aliphatic amine building block in medicinal chemistry. The gem-dimethyl group at the 3-position introduces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational flexibility. When incorporated into drug candidates, this constraint often improves binding affinity to target proteins (e.g., kinases, GPCRs) and enhances metabolic stability compared to unsubstituted cyclopentyl analogs.

The Challenge: While the deprotection chemistry of this amine is mechanistically standard, the physical properties of the product present a specific operational challenge: Volatility .

  • Free Base: The free amine (MW ~113 g/mol ) is a volatile oil with significant vapor pressure. Standard workups involving rotary evaporation of the free base often lead to substantial yield loss.

  • Salt Forms: To ensure accurate stoichiometry in subsequent coupling reactions and to maintain shelf stability, this amine must be isolated as a non-volatile salt (typically Hydrochloride).

This guide details two orthogonal deprotection protocols designed to maximize recovery by isolating the amine directly as a stable salt.

Deprotection Strategy & Decision Matrix

The choice of protecting group (PG) depends on the synthetic route's orthogonality. The two most common precursors are the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) derivatives.

Diagram 1: Process Decision Tree

Caption: Workflow for selecting the optimal deprotection method based on the protecting group and desired salt form.

Deprotection_Workflow Start Starting Material: Protected 3,3-Dimethylcyclopentan-1-amine CheckPG Identify Protecting Group Start->CheckPG BocRoute PG = Boc (Acid Labile) CheckPG->BocRoute Acid Sensitive CbzRoute PG = Cbz (Hydrogenation) CheckPG->CbzRoute Reducible Acidolysis Method A: Acidolysis (4M HCl in Dioxane) BocRoute->Acidolysis Hydrogenation Method B: Hydrogenolysis (H2, Pd/C, MeOH) CbzRoute->Hydrogenation Product Final Product: 3,3-Dimethylcyclopentan-1-amine • HCl (Stable Solid) Acidolysis->Product Direct Precipitation Trap Critical Step: Acid Trap / Salt Formation Hydrogenation->Trap Free Base in Soln Trap->Product

Protocol A: Boc-Deprotection (Acidolysis)

Target: Removal of tert-butoxycarbonyl group.[1] Preferred Method: HCl in 1,4-Dioxane.[2] Why: Unlike TFA (Trifluoroacetic acid), which often yields hygroscopic trifluoroacetate salts that are difficult to weigh and handle, HCl/Dioxane typically precipitates the hydrochloride salt directly as a free-flowing solid.

Mechanistic Insight

The reaction proceeds via an E1-like elimination mechanism. Protonation of the carbamate oxygen leads to the fragmentation of the tert-butyl cation (which is scavenged or eliminates to isobutylene) and the release of CO₂.

Diagram 2: Acidolytic Cleavage Mechanism

Caption: Mechanism of Boc removal showing protonation, fragmentation, and salt formation.

Boc_Mechanism Step1 Protonation of Carbamate Oxygen Step2 Fragmentation Step1->Step2 R-NH-COOH formation Step3 Loss of CO2 & Isobutylene Step2->Step3 Decarboxylation Step4 Amine • HCl Salt Step3->Step4 Stabilization

Experimental Procedure
  • Preparation: Dissolve N-Boc-3,3-dimethylcyclopentan-1-amine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane (approx. 2-3 mL per gram of substrate).

    • Note: If solubility is poor, a small amount of Dichloromethane (DCM) can be added, but keep it minimal to assist precipitation later.

  • Acid Addition: Cool the solution to 0°C. Add 4M HCl in Dioxane (5.0 - 10.0 equiv) dropwise.

    • Caution: Gas evolution (CO₂ and Isobutylene) will occur.[3] Ensure the vessel is vented through a drying tube (CaCl₂).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Check completion by TLC (stain with Ninhydrin; the product amine will stain red/purple at the baseline) or LCMS (look for mass [M+H]+ = 114.1).

  • Workup (Precipitation):

    • If a white solid precipitates during the reaction: Dilute with excess Diethyl Ether (Et₂O) or MTBE (approx. 10 volumes) to complete precipitation.

    • Filter the solid under a nitrogen blanket (to avoid moisture absorption).

    • Wash the cake 3x with Et₂O.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

    • Result: 3,3-dimethylcyclopentan-1-amine hydrochloride (White to off-white solid).

Protocol B: Cbz-Deprotection (Hydrogenolysis)

Target: Removal of Benzyloxycarbonyl group. Method: Catalytic Hydrogenation (Pd/C). Context: Used when the molecule contains acid-sensitive groups (e.g., acid-labile protecting groups elsewhere) or if the Boc route fails.

Experimental Procedure
  • Preparation: Dissolve N-Cbz-3,3-dimethylcyclopentan-1-amine (1.0 equiv) in Methanol (MeOH).

    • Concentration: 0.1 M.

  • Catalyst Addition: Under an Argon atmosphere, carefully add 10% Pd/C (10 wt% loading relative to substrate).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if necessary, or add it to the solution under inert gas.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature for 2-16 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Critical Isolation Step (Salt Formation):

    • Do NOT rotovap the filtrate to dryness yet. The free amine is volatile.

    • Add 1.1 equiv of HCl (using 1.25 M HCl in MeOH or 4M HCl in Dioxane) to the filtrate immediately.

    • Stir for 10 minutes.

  • Concentration: Now that the non-volatile Hydrochloride salt is formed, concentrate the solution in vacuo.

    • Trituration: If the residue is an oil, triturate with Et₂O/Hexanes to induce crystallization.

Comparative Data & Troubleshooting

Reagent Comparison Table
FeatureHCl / Dioxane (Method A)TFA / DCM (Alternative)H₂ / Pd/C (Method B)
Precursor Boc-amineBoc-amineCbz-amine
Product Form HCl Salt (Solid) TFA Salt (Hygroscopic Oil)Free Base (in soln)
Volatility Risk Low (precipitates)Low (if not free-based)High (must acidify)
Selectivity Cleaves Boc, t-Bu estersCleaves Boc, t-Bu estersOrthogonal to t-Bu/Boc
Ease of Handling Excellent Poor (corrosive/wet)Good (requires filtration)
Troubleshooting Guide
  • Problem: Product is a sticky gum/oil instead of a solid.

    • Cause: Residual solvent or impurities preventing crystallization.

    • Solution: Triturate (scratch the flask) with anhydrous Diethyl Ether or Pentane. Sonicate the oil in ether until it turns into a powder.

  • Problem: Low yield after evaporation.

    • Cause: Sublimation or evaporation of the free amine.

    • Solution: Ensure excess acid was added before evaporation. Confirm pH of solution is < 3 using wet pH paper before concentrating.

Analytical Validation

To confirm the identity of the deprotected product (HCl salt):

  • ¹H NMR (DMSO-d₆ or D₂O):

    • Look for the disappearance of the Boc singlet (~1.4 ppm, 9H) or Cbz aromatics (7.3-7.4 ppm).

    • Key Signal: The gem-dimethyl group will appear as two singlets (or one overlapping singlet) around 0.9 - 1.1 ppm.

    • Amine Protons: In DMSO-d₆, the ammonium protons (-NH₃⁺) typically appear as a broad singlet around 8.0 - 8.5 ppm.

  • Mass Spectrometry (ESI+):

    • Calculated Mass (Free Base C₇H₁₅N): 113.12

    • Observed [M+H]⁺: 114.1

References

  • Greene, T. W.; Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. (The definitive guide on amine deprotection mechanisms and conditions).

  • PubChem Compound Summary. 3,3-Dimethylcyclopentan-1-amine (CID 21836415).[4] National Center for Biotechnology Information.

  • Stahl, P. H.; Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use; Wiley-VCH: Zurich, 2002.

  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1] J. Peptide Res.2001 , 58, 338–341.[1]

Sources

Application

Scale-up synthesis of 3,3-Dimethylcyclopentan-1-amine hydrochloride intermediates

Application Note: Scale-Up Synthesis of 3,3-Dimethylcyclopentan-1-amine Hydrochloride Executive Summary 3,3-Dimethylcyclopentan-1-amine hydrochloride (CAS: 89979-66-8) is a critical aliphatic amine scaffold used in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3,3-Dimethylcyclopentan-1-amine Hydrochloride

Executive Summary

3,3-Dimethylcyclopentan-1-amine hydrochloride (CAS: 89979-66-8) is a critical aliphatic amine scaffold used in the synthesis of next-generation kinase inhibitors and GPCR modulators. Its unique gem-dimethyl substitution pattern provides conformational rigidity and improved metabolic stability compared to unsubstituted cyclopentylamines.

This guide outlines a robust, scalable protocol for synthesizing this intermediate from commercially available 3,3-dimethylcyclopentanone. Unlike bench-scale methods relying on expensive hydride reagents (e.g., NaBH₃CN), this protocol prioritizes Catalytic Reductive Amination using Hydrogen and Ammonia—a method optimized for cost-efficiency, safety, and atom economy on a multigram to kilogram scale.

Retrosynthetic Analysis & Strategy

The most direct and scalable route involves the reductive amination of 3,3-dimethylcyclopentanone. While the gem-dimethyl group at the C3 position introduces mild steric bulk, it does not significantly impede nucleophilic attack at the carbonyl C1 position.

Strategic Choices:

  • Route Selection: Catalytic hydrogenation (H₂/NH₃) over metal hydrides to eliminate boron waste streams and reduce raw material costs by >60%.

  • Salt Formation: Immediate conversion to the hydrochloride salt is mandatory. The free base is a volatile, hygroscopic liquid prone to carbonate formation upon air exposure; the HCl salt is a stable, non-hygroscopic solid.

Retrosynthesis Target 3,3-Dimethylcyclopentan-1-amine Hydrochloride Intermediate Imine Intermediate (Transient) Target->Intermediate HCl Salt Formation (EtOAc/HCl) SM 3,3-Dimethylcyclopentanone (CAS 20500-49-6) Intermediate->SM Reductive Amination (H2, NH3, Raney Ni) Precursor 3,3-Dimethylglutaric Acid (Commodity Precursor) SM->Precursor Dieckmann Condensation & Decarboxylation

Figure 1: Retrosynthetic pathway highlighting the primary scale-up route (Green to Blue).

Detailed Experimental Protocols

Step 1: Reductive Amination (Process Scale)

Objective: Convert ketone to primary amine with minimal secondary amine byproduct formation.

Reagents & Equipment:

  • Substrate: 3,3-Dimethylcyclopentanone (1.0 equiv)

  • Solvent: Methanol (anhydrous, 5-7 volumes)

  • Ammonia Source: 7N NH₃ in Methanol (3.0 - 5.0 equiv) or Liquid NH₃

  • Catalyst: Raney Nickel (20 wt% loading, pre-washed) or 5% Ru/C (for higher pressure tolerance)

  • Reducing Agent: Hydrogen Gas (H₂)

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel)

Protocol:

  • Catalyst Prep: Wash Raney Nickel (slurry in water) three times with anhydrous methanol to remove water. Caution: Raney Ni is pyrophoric when dry.

  • Charging: Load the autoclave with 3,3-dimethylcyclopentanone dissolved in methanol. Add the catalyst slurry under an argon blanket.

  • Ammonia Addition: Cool the reactor to 0°C. Pump in 7N NH₃ in MeOH. Note: Excess ammonia (3-5 equiv) is critical to suppress the formation of the secondary amine dimer (dicyclopentyl derivative).

  • Hydrogenation:

    • Purge reactor 3x with N₂, then 3x with H₂.

    • Pressurize to 30–50 bar (435–725 psi) H₂.

    • Heat to 60–80°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Reaction End: Monitor H₂ uptake. Reaction is typically complete in 6–12 hours.

  • Workup: Cool to RT. Vent H₂. Filter catalyst through a bed of Celite under inert atmosphere (Argon). Rinse cake with MeOH.

Step 2: Salt Formation & Purification

Objective: Isolate the product as a stable, high-purity solid.

Protocol:

  • Concentration: Carefully concentrate the methanolic filtrate under reduced pressure (40°C, 200 mbar) to remove excess ammonia and bulk methanol. Do not distill to dryness to avoid losing the volatile free amine.

  • Solvent Swap: Dilute the concentrated residue with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (10 volumes).

  • Acidification: Cool the solution to 0–5°C. Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.

    • Observation: A thick white precipitate will form immediately.

    • pH Control: Continue addition until pH reaches ~2 (wet pH paper).

  • Isolation: Stir the slurry at 0°C for 1 hour to age the crystals. Filter the solid under vacuum.[1]

  • Washing: Wash the filter cake with cold MTBE (2 x 2 volumes) to remove non-polar impurities and unreacted ketone.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Data & Optimization

Table 1: Solvent & Catalyst Screening Data (10g Scale)

EntryCatalystSolventH₂ PressureTemp (°C)Yield (Isolated)Purity (GC)Notes
110% Pd/CMeOH1 atm (Balloon)2545%88%Slow; significant secondary amine formed.
2Raney NiMeOH50 bar6092% 98.5% Optimal Process Condition.
3PtO₂EtOH20 bar5085%95%Catalyst too expensive for scale-up.
4NaBH₃CNMeOHN/A2578%92%Boron waste issues; safety concern (HCN).

Impurity Profile:

  • Impurity A (Secondary Amine): Formed via condensation of the product amine with the starting ketone. Controlled by high NH₃ equivalents.

  • Impurity B (Alcohol): 3,3-Dimethylcyclopentanol. Formed if direct ketone reduction outcompetes amination. Controlled by catalyst choice (Raney Ni prefers imine reduction).

Process Safety & Hazard Control

Critical Hazards:

  • Raney Nickel: Pyrophoric. Must be kept wet/under solvent at all times. Disposal requires quenching in dilute acid.

  • Hydrogenation: High-pressure H₂ presents explosion risk. Equipment must be grounded and rated for pressure.

  • Exotherm: The imine formation and subsequent reduction are exothermic. Control addition rates and cooling jacket temperature.

SafetyWorkflow Start Start Process Check1 Inert Atmosphere Check (O2 < 1%) Start->Check1 React Hydrogenation (Exothermic, High Pressure) Check1->React Pass Filter Catalyst Filtration (Pyrophoric Risk) React->Filter Cool & Vent Salt HCl Salt Formation (Corrosive Gas) Filter->Salt Filtrate Transfer

Figure 2: Safety critical control points (SCCP) in the manufacturing workflow.

References

  • Reductive Amination Scale-Up: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Catalytic Hydrogenation Protocols: Gross, T., et al. "Synthesis of Primary Amines: A Review." Organic Process Research & Development, 2012. (General reference for Raney Ni/NH3 systems).
  • Safety Data: Fisher Scientific. "Safety Data Sheet: Cyclopentylamine Hydrochloride." Link

  • Starting Material Synthesis: "Synthesis of 3,3-dimethylcyclopentanone." Organic Syntheses, Coll. Vol. 4, p. 278. (Classic route via pyrolysis of dicarboxylic acids). Link

  • Product Characterization: PubChem Compound Summary for CID 21836415 (3,3-Dimethylcyclopentan-1-amine). Link

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always consult local EHS regulations before scaling up.

Sources

Method

Functionalization of the amine group in 3,3-Dimethylcyclopentan-1-amine HCl

Executive Summary This guide details the functionalization of 3,3-Dimethylcyclopentan-1-amine hydrochloride , a strategic saturated heterocycle for medicinal chemistry.[1] Unlike planar phenyl rings, this scaffold offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the functionalization of 3,3-Dimethylcyclopentan-1-amine hydrochloride , a strategic saturated heterocycle for medicinal chemistry.[1] Unlike planar phenyl rings, this scaffold offers high fraction of sp³ character (Fsp³), improving solubility and exploring novel chemical space. The gem-dimethyl group at the C3 position introduces the Thorpe-Ingold effect , restricting conformational flexibility and potentially improving metabolic stability by blocking typical sites of oxidation.

This document provides validated protocols for transforming the primary amine into amides, secondary amines (via reductive amination), and aryl-amines (via Buchwald-Hartwig coupling), specifically tailored to overcome the steric and electronic nuances of the 3,3-dimethylcyclopentyl system.

Molecule Characterization & Handling[2][3]

Chemical Profile[1][4][5]
  • Compound: 3,3-Dimethylcyclopentan-1-amine HCl[1]

  • Functional Group: Primary Aliphatic Amine

  • Key Feature: C3-Gem-dimethyl steric bulk; Cyclopentane ring pucker.[1]

  • Reactivity: Nucleophilic, but subject to ring strain and steric compression from the C3 substituents.

Handling the Hydrochloride Salt

The HCl salt is hygroscopic and acidic. While stable for storage, it must be neutralized (free-based) to participate in nucleophilic attacks.[1]

Critical Handling Rule: Do not use the HCl salt directly in transition-metal catalyzed reactions (Protocol C) without an excess of strong inorganic base, as the acidic proton can quench active catalyst species or sequester ligands.

Pre-Analytical Phase: Salt Break (Free-Basing)

Objective: Isolate the reactive free amine for sensitive catalytic reactions.[1]

Method: Biphasic Extraction

  • Dissolve 1.0 equiv of amine HCl in minimal water (approx. 5 mL/g).

  • Add 2.0 equiv of 1N NaOH (aq).

  • Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Dry combined organics over anhydrous Na₂SO₄.

  • Concentrate carefully (amine may be volatile) or use the solution directly with a known titer.

Core Protocols

Protocol A: Amide Coupling via HATU Activation

Best for: Attaching the scaffold to carboxylic acids, including sterically hindered partners.

Rationale: The gem-dimethyl group can induce ring puckering that sterically shields the amine nitrogen. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the resulting OAt-active ester is highly reactive, ensuring rapid coupling before side reactions occur.

Reagents
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Amine: 3,3-Dimethylcyclopentan-1-amine (1.1 equiv, free-based or with excess base)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if using HCl salt; 1.5 equiv if free base)

  • Solvent: DMF (Anhydrous)

Workflow
  • Activation: In a dried vial, dissolve Carboxylic Acid and HATU in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA. Stir for 2 minutes at Room Temperature (RT). The solution should turn yellow (formation of the activated OAt ester).

  • Coupling: Add 3,3-Dimethylcyclopentan-1-amine.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry and concentrate.

Visualizing the Activation Pathway:

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Inter1 Carboxylate Anion (R-COO-) Acid->Inter1 Deprotonation Base DIPEA (Base) Base->Inter1 Deprotonation HATU HATU (Reagent) Inter2 Active Ester (OAt-Ester) HATU->Inter2 Activation Inter1->Inter2 Activation Product Final Amide Inter2->Product Nucleophilic Acyl Substitution Amine 3,3-Dimethyl cyclopentan-1-amine Amine->Product Nucleophilic Acyl Substitution

Figure 1: HATU activation cascade.[1][2] The OAt-ester intermediate is the critical high-energy species that overcomes the steric hindrance of the gem-dimethyl cyclopentyl ring.[1]

Protocol B: Reductive Amination

Best for: Creating secondary amines (N-alkylation) while preserving the ring stability.[1]

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the secondary amine. STAB is mild and will not reduce ketones or esters present elsewhere on the molecule.

Reagents
  • Carbonyl: Aldehyde or Ketone (1.0 equiv)

  • Amine: 3,3-Dimethylcyclopentan-1-amine HCl (1.2 equiv)[1]

  • Reductant: NaBH(OAc)₃ (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][3]

  • Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.[1]

Step-by-Step
  • Imine Formation: Dissolve the Aldehyde/Ketone and Amine HCl in DCE. Add Acetic Acid.[3][4] Stir for 30–60 mins.

    • Note: The 3,3-dimethyl group may slow down imine formation due to ring conformation. Ensure this step completes (check via TLC/LCMS) before adding reductant.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add sat. NaHCO₃ (aq) carefully (gas evolution).

  • Extraction: Extract with DCM.

Protocol C: Buchwald-Hartwig Arylation

Best for: Coupling the amine to Aryl Halides (Drug Scaffold Construction).[1]

Rationale: Primary alkyl amines on hindered rings can be difficult to couple using standard nucleophilic aromatic substitution (SNAr) unless the aryl ring is highly electron-deficient. Palladium catalysis allows coupling to electron-neutral or electron-rich aryl chlorides/bromides.[1] XPhos is the ligand of choice for primary alkyl amines due to its ability to facilitate the reductive elimination step.

Reagents
  • Aryl Halide: Aryl-Br or Aryl-Cl (1.0 equiv)[1]

  • Amine: 3,3-Dimethylcyclopentan-1-amine (1.2 equiv, Free Base preferred)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: XPhos (4–8 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (Degassed)[1]

Workflow
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Pre-complexation: Add Pd source, Ligand, and Base.[5] Purge again.

  • Solvent Addition: Add degassed solvent.

  • Substrate Addition: Add Aryl Halide and Amine.

  • Heating: Seal and heat to 80–100°C for 12 hours.

  • Filter: Filter through a Celite pad to remove Pd black before purification.

Catalytic Cycle Visualization:

Buchwald_Cycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl-X AmineBind Amine Coordination OxAdd->AmineBind + Amine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HX RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle.[1][6] The bulky XPhos ligand is essential to stabilize the Pd(0) species and force the reductive elimination of the sterically constrained amine product.

Data Summary & Troubleshooting

Comparative Reaction Efficiency
ProtocolTarget BondCritical ParameterTypical Yield
A (HATU) Amide (C=O)-NBase Stoichiometry>85%
B (STAB) Alkyl C-NImine Formation Time70–80%
C (Buchwald) Aryl C-NOxygen Exclusion60–85%
Troubleshooting Guide
  • Low Yield in Protocol A: If the amine HCl is used, ensure DIPEA is >3.0 equiv. The HCl consumes 1 equiv instantly. If pH < 9, coupling stalls.

  • No Reaction in Protocol B: The gem-dimethyl group may hinder imine formation.[1] Add 4Å Molecular Sieves to drive water removal during the imine formation step before adding the borohydride.

  • Black Precipitate in Protocol C: "Pd Black" formation indicates ligand dissociation. Increase Ligand:Pd ratio to 2:1 or ensure stricter oxygen-free techniques.

References

  • HATU Mechanism & Efficiency

    • Carpino, L. A. (1993).[7] 1-Hydroxy-7-azabenzotriazole.[1][7][2] An efficient peptide coupling additive. Journal of the American Chemical Society.[4] Link

  • Reductive Amination (STAB Protocol)

    • Abdel-Magid, A. F., et al. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Buchwald-Hartwig Amination (Primary Amines)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Gem-Dimethyl (Thorpe-Ingold)

    • Jung, M. E., & Piizzi, G. (2005).[8] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3-Dimethylcyclopentan-1-amine Hydrochloride

Executive Summary The synthesis of 3,3-dimethylcyclopentan-1-amine hydrochloride presents two primary challenges that commonly degrade yield: Dimerization: Formation of the secondary amine byproduct (dicyclopentyl specie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,3-dimethylcyclopentan-1-amine hydrochloride presents two primary challenges that commonly degrade yield:

  • Dimerization: Formation of the secondary amine byproduct (dicyclopentyl species) during direct reductive amination.

  • Volatility & Solubility: Loss of the free amine during workup due to its moderate volatility and high water solubility.

This guide prioritizes the Oxime Reduction Route for maximum yield and purity, while providing a corrected protocol for Reductive Amination if time is the constraint.

Part 1: Route Selection Strategy

The choice of synthetic pathway is the single largest determinant of yield for this specific substrate.

FeatureRoute A: Oxime Reduction (Recommended)Route B: Reductive Amination
Primary Mechanism Stepwise: Ketone

Oxime

Amine
One-pot: Ketone +


Imine

Amine
Dimer Risk Zero. The nitrogen source is locked in the oxime.High. Primary amine product reacts with ketone.
Yield Potential High (85-95%)Moderate (50-70%)
Purification Crystallization of HCl salt usually sufficient.Chromatography often required to remove dimer.
Time Investment 2 Days (Two steps)1 Day (One pot)

Part 2: The "Gold Standard" Protocol (Oxime Route)

This route eliminates the formation of secondary amines, ensuring that yield losses are strictly mechanical (workup) rather than chemical (side reactions).

Phase 1: Oximation
  • Reagents: 3,3-Dimethylcyclopentanone, Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ).
  • Solvent: Ethanol/Water (3:1).

Critical Control Point: Ensure the reaction mixture is buffered. Using free hydroxylamine without a buffer can lead to Beckmann rearrangement byproducts upon heating or acidic workup.

Phase 2: Reduction & Salt Formation
  • Reagents: Lithium Aluminum Hydride (

    
    ) or 
    
    
    
    /Raney-Nickel.
  • Solvent: Anhydrous THF (for

    
    ).
    
Step-by-Step Optimization
  • Reduction: Add the oxime solution dropwise to a suspension of

    
     (2.5 eq) in THF at 0°C. Reflux is mandatory (4-6 hours) to break the N-O bond; room temperature is insufficient and will yield the hydroxylamine intermediate.
    
  • Quenching (The Fieser Method): For

    
     grams of 
    
    
    
    , add
    
    
    mL
    
    
    , then
    
    
    mL 15%
    
    
    , then
    
    
    mL
    
    
    .
    • Why: This produces a granular precipitate that is easy to filter. Standard acid quenching creates a slimy emulsion that traps the product.

  • The "Trap" (Crucial for Yield):

    • Filter the aluminum salts and wash with THF.

    • Do NOT evaporate the THF to dryness yet. The free amine (3,3-dimethylcyclopentan-1-amine) is volatile.

    • Add

      
       in Dioxane (or Diethyl Ether) directly to the filtrate before concentration.
      
    • Evaporate the solvent after the non-volatile hydrochloride salt has formed.

Part 3: The Reductive Amination Protocol (Troubleshooting)

If you must use reductive amination (e.g., for high-throughput library synthesis), you must suppress dimerization.

Common Failure Mode: The "Stoichiometric Trap"

Using 1-2 equivalents of Ammonium Acetate (


) is the most common error. As the primary amine forms, it is more nucleophilic than ammonia, attacking the remaining ketone to form the dimer.
Optimized Protocol
  • Ammonia Overload: Use 10–15 equivalents of

    
    . This statistical excess ensures the ketone reacts with ammonia, not the product amine.
    
  • Reducing Agent: Use Sodium Cyanoborohydride (

    
    )  or Sodium Triacetoxyborohydride (
    
    
    
    )
    .[1]
    • Note:

      
       is too aggressive and reduces the ketone to the alcohol before the imine forms.
      
  • pH Control: Maintain pH 6–7. If pH < 5, the carbonyl is activated but the amine is protonated (unreactive). If pH > 8, the imine hydrolysis is favored.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and critical yield-protection steps.

SynthesisWorkflow Start Starting Material: 3,3-Dimethylcyclopentanone RouteChoice Select Route Start->RouteChoice OximeStep Step 1: Oximation (NH2OH·HCl, NaOAc) RouteChoice->OximeStep High Purity RedAmStep One-Pot Reaction (NaBH3CN) RouteChoice->RedAmStep Speed RedStep Step 2: Reduction (LiAlH4, Reflux) OximeStep->RedStep Quench Fieser Quench (Granular Precipitate) RedStep->Quench FreeAmine Intermediate: Free Amine (Volatile!) Quench->FreeAmine DimerRisk CRITICAL RISK: Dimerization RedAmStep->DimerRisk FixDimer Solution: 10-15 eq. NH4OAc DimerRisk->FixDimer FixDimer->FreeAmine SaltForm Add HCl in Dioxane/Ether (Do NOT Evaporate yet) FreeAmine->SaltForm Immediate Acidification FinalProd Target: Amine HCl Salt SaltForm->FinalProd

Figure 1: Strategic workflow for synthesis, highlighting the critical "volatility trap" at the free amine stage.

Part 5: Troubleshooting & FAQs

Issue 1: Low Yield (<40%)
SymptomDiagnosisCorrective Action
No product in organic layer Product is water-soluble (Partition Coefficient).The free amine is highly polar. Saturate the aqueous layer with

(salting out) and perform 5x extractions with

or

. Do not use Ether for extraction (poor solubility for polar amines).
Product lost on Rotavap Volatility of free amine.Never evaporate the free amine to dryness. Add

to the wet organic layer, then evaporate. The salt is non-volatile.
Incomplete Reduction Oxime reduced to Hydroxylamine.

reduction requires reflux , not just RT. Ensure reaction runs for 4+ hours at boiling.
Issue 2: Impurities
SymptomDiagnosisCorrective Action
Extra peaks in NMR (3.0-3.5 ppm) Secondary amine (Dimer).Switch to Oxime route. If using reductive amination, increase

to 15 equivalents.
Gummy solid Hygroscopic HCl salt.The HCl salt is hygroscopic. Recrystallize from EtOH/Et₂O . Store in a desiccator.

Part 6: Quantitative Data Summary

Expected outcomes based on optimized protocols:

ParameterOxime Route (Optimized)Reductive Amination (Standard)Reductive Amination (Optimized)
Conversion >98%90%95%
Selectivity (1° Amine) >99%~60% (40% Dimer)~90%
Isolated Yield 85-92% 45-55%70-75%
Physical State White Crystalline SolidOily/Sticky SolidWhite Solid (after recrystallization)

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard protocol for LiAlH4 quenching).
  • Organic Chemistry Portal. "Synthesis of Amines: Reductive Amination." (General procedural grounding). Link

Sources

Optimization

Purification methods for 3,3-Dimethylcyclopentan-1-amine hydrochloride

This technical guide serves as a specialized support resource for the purification of 3,3-Dimethylcyclopentan-1-amine hydrochloride . It is designed to address the specific physicochemical challenges associated with ster...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the purification of 3,3-Dimethylcyclopentan-1-amine hydrochloride . It is designed to address the specific physicochemical challenges associated with sterically hindered, cycloaliphatic amine salts.

Product ID: 3,3-DMCPA-HCl Chemical Formula:


Molecular Weight:  149.66  g/mol
Standard State:  White to off-white crystalline solid
Solubility Profile:  Soluble in water, methanol, ethanol; sparingly soluble in acetone; insoluble in diethyl ether, hexanes.

⚡ Rapid Resolution: Troubleshooting Dashboard

Issue: "My product isolated as a sticky oil or gum, not a crystal."

  • Root Cause: Residual solvent entrapment, presence of the free amine (incomplete protonation), or water contamination (hygroscopicity).

  • Immediate Action:

    • Trituration: Add anhydrous diethyl ether or pentane to the oil. Scratch the flask walls vigorously with a glass rod to induce nucleation.

    • Azeotropic Drying: Dissolve the oil in a small amount of methanol/toluene (1:1) and rotary evaporate to remove trace water. Repeat 2x.

    • Check pH: Dissolve a small aliquot in water. If pH > 5, you have free amine. Add 1M HCl in ether dropwise until acidic, then evaporate.

Issue: "The solid is yellow/brown instead of white."

  • Root Cause: Oxidation products (N-oxides) or trace starting material (3,3-dimethylcyclopentanone) carryover.

  • Immediate Action: Perform the Acid-Base Regeneration Protocol (Method B) . Simple recrystallization often fails to remove colored organic impurities from salts.

Issue: "NMR shows a 'doublet' of peaks or broad signals."

  • Root Cause: This is likely rotameric broadening or the presence of cis/trans isomers .

  • Technical Note: The 3,3-dimethyl substitution creates a rigid ring system. While the 3-position is achiral (dimethyl), the relationship between the amine at C1 and the methyls at C3 can create steric environments that resolve poorly in NMR without specific solvents (e.g., DMSO-d6 vs.

    
    ).
    

🧪 Core Purification Protocols

Method A: Dual-Solvent Recrystallization (The Gold Standard)

Best for: Removing inorganic salts and improving crystallinity of crude solids.

Principle: Exploits the steep solubility curve of amine salts in polar protic solvents vs. non-polar anti-solvents.

ParameterSpecification
Primary Solvent Ethanol (Absolute) or Isopropanol (IPA)
Anti-Solvent Diethyl Ether or Heptane
Temperature Range Boiling (Dissolution)

-20°C (Crystallization)

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the Primary Solvent dropwise while heating to boiling. Add just enough to dissolve the solid.

    • Tip: If the solution is colored, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add the Anti-Solvent dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of the Primary Solvent to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in a freezer (-20°C) for 12 hours.

  • Isolation: Filter the white needles/plates under vacuum (inert gas blanket recommended). Wash with cold Anti-Solvent.

Method B: Acid-Base Regeneration (The "Hard Reset")

Best for: Removing non-basic organic impurities (unreacted ketone, neutral byproducts).

Principle: Switches the molecule between its water-soluble salt form and organic-soluble free base form to leave impurities behind.

Workflow Diagram:

AcidBaseExtraction cluster_impurities Waste Streams Start Crude 3,3-DMCPA-HCl (Impure Solid/Oil) BaseStep Step 1: Basify Add 2M NaOH (pH > 12) Convert to Free Amine Start->BaseStep Extract Step 2: Extraction Extract with MTBE or DCM (3x) (Impurities stay in Aqueous/Interface) BaseStep->Extract Wash Step 3: Wash Organic Phase 1x Brine, Dry over Na2SO4 Extract->Wash Waste1 Aqueous Layer: Inorganic Salts, Polar Impurities Extract->Waste1 Discard Precip Step 4: Salt Formation Add HCl (2M in Ether/Dioxane) at 0°C under N2 Wash->Precip Final Pure Product Filter & Vacuum Dry Precip->Final Waste2 Organic Mother Liquor: Non-basic Impurities Precip->Waste2 Filtrate

Caption: Workflow for Acid-Base Regeneration (Method B) ensuring removal of neutral organic impurities.

Step-by-Step Protocol:

  • Free Base Liberation: Dissolve crude salt in minimal water. Slowly add 2M NaOH until pH > 12. The solution should become cloudy or separate an oil layer (the free amine).

  • Extraction: Extract the aqueous mixture 3 times with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

    • Why MTBE? It is less dense than water and avoids the emulsions common with DCM/amine mixtures.

  • Washing: Wash combined organics with saturated brine. Dry over anhydrous

    
     for 15 mins. Filter.
    
  • Re-salting: Cool the dry organic filtrate to 0°C. Add HCl (2M in diethyl ether) dropwise with vigorous stirring.

    • Critical: Do not use aqueous HCl, or you will get a syrup. Use anhydrous HCl sources.

  • Collection: The white precipitate is collected by filtration and dried in a vacuum desiccator over

    
    .
    

❓ Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Use with caution. Primary amines can react with acetone to form imines (Schiff bases) if left for extended periods or heated, especially in the presence of acid traces. While acetone is a good solvent for some salts, it introduces a chemical stability risk. Acetonitrile is a safer polar aprotic alternative.

Q: How do I handle the hygroscopicity? A: 3,3-Dimethylcyclopentan-1-amine HCl is moderately hygroscopic.

  • Storage: Store under Argon/Nitrogen in a tightly sealed vial.

  • Weighing: Weigh quickly. If precise stoichiometry is required for a reaction, dry the salt under high vacuum (0.1 mmHg) at 40°C for 2 hours immediately before use.

Q: What about the stereochemistry (cis/trans)? A: The 3,3-dimethyl substitution makes the C3 position achiral, but C1 is chiral. Since the molecule is not symmetric, it exists as a pair of enantiomers (R and S). Standard synthesis (reductive amination of the ketone) yields a racemic mixture .

  • Separation: If you require a single enantiomer, standard recrystallization will not work . You must use Chiral Resolution (e.g., forming a salt with L-Tartaric acid) or Chiral HPLC.

📚 References

  • General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine hydrochloride recrystallization).

  • Synthesis Context: Organic Syntheses, Coll. Vol. 8, p. 196 (1993). (Describes general reductive amination techniques applicable to cyclopentanones).

  • Solubility Data: PubChem Compound Summary for Cyclopentanamine derivatives. Link

  • Salt Formation: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed guide on solvent selection for hydrochloride salts).

Sources

Troubleshooting

Technical Support Center: Purification of 3,3-Dimethylcyclopentan-1-amine HCl

Case ID: PUR-33DMCP-HCl Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Compound Profile Compound: 3,3-Dimethylcyclopentan-1-amine Hydrochloride Clas...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-33DMCP-HCl Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Compound: 3,3-Dimethylcyclopentan-1-amine Hydrochloride Class: Aliphatic Amine Salt (Gem-dimethyl substituted) Critical Challenge: The gem-dimethyl group at the C3 position introduces significant lipophilicity to the cyclopentane ring, contrasting with the highly polar ionic ammonium chloride head. This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling.

This guide provides a systematic approach to solvent selection, a validated recrystallization protocol, and a rescue strategy for phase separation issues.

Solvent Selection Matrix

The choice of solvent relies on balancing the lattice energy of the HCl salt against the solvation power of the medium. Due to the hydrophobic 3,3-dimethyl tail, standard "polar-only" systems (like pure Methanol) often result in poor recovery (yield loss).

Solvent Compatibility Table
Solvent ClassSpecific SolventRoleSuitability RatingTechnical Notes
Alcohols Isopropanol (IPA) Primary Solvent⭐⭐⭐⭐⭐ (Ideal)Best balance of polarity. High boiling point allows good solubility differential between hot/cold.
Ethanol (EtOH) Primary Solvent⭐⭐⭐⭐Good, but often too good at dissolving the salt, leading to low yields unless an anti-solvent is used.
Methanol (MeOH) Primary Solvent⭐⭐Too polar. High solubility even at low temps causes massive yield loss. Use only if impurities are highly insoluble.
Ethers MTBE Anti-Solvent⭐⭐⭐⭐⭐ (Ideal)Preferred over diethyl ether due to higher boiling point (55°C) and lower flammability. Excellent for "crashing out" lipophilic salts.
Diethyl Ether Anti-Solvent⭐⭐⭐Works well but high volatility makes it dangerous and difficult to control supersaturation.
THF Co-Solvent⭐⭐Can solubilize the salt too well; often retains water which promotes oiling out.
Esters Ethyl Acetate Anti-Solvent⭐⭐⭐⭐Excellent alternative to ethers. Can be used as a primary solvent if the salt is sufficiently lipophilic.
Nitriles Acetonitrile Hybrid⭐⭐⭐Unique properties. Can act as a solvent at reflux and anti-solvent at RT.[1] Good for removing non-polar impurities.[2][3]
Hydrocarbons Heptane/Hexane Anti-SolventCaution: Often causes immediate oiling out due to extreme polarity difference. Use only in small amounts mixed with esters.

Decision Logic: Selecting Your System

Do not guess. Use this logic flow to determine the optimal system for your specific batch purity.

SolventSelection Start Start: Solubility Test (100mg) TestIPA Test 1: Reflux in Isopropanol (IPA) Start->TestIPA SolubleHot Fully Soluble at Reflux? TestIPA->SolubleHot YesSoluble Cool to RT SolubleHot->YesSoluble Yes NoSoluble Add small amount MeOH SolubleHot->NoSoluble No (Insoluble) CrystalsForm Crystals Form? YesSoluble->CrystalsForm SystemA System A: Pure IPA (Simple Recrystallization) CrystalsForm->SystemA Yes (High Yield) SystemB System B: IPA + MTBE (Binary Solvent System) CrystalsForm->SystemB No (Remains Soluble) SystemC System C: EtOH/EtOAc (Polarity Adjustment) NoSoluble->SystemC

Figure 1: Solvent System Decision Tree. Start with Isopropanol (IPA) as the baseline solvent due to its intermediate polarity.

Standard Operating Protocol (SOP)

Recommended System: Isopropanol (Solvent) / MTBE (Anti-solvent) Target Concentration: ~10-15 mL solvent per gram of crude salt (variable based on purity).

Step-by-Step Methodology
  • Dissolution (Thermodynamic Equilibration):

    • Place crude 3,3-dimethylcyclopentan-1-amine HCl in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Isopropanol (IPA) (approx. 5 mL/g).

    • Heat to reflux (82°C).

    • Observation: If solid remains, add more IPA in 1 mL portions until fully dissolved.

    • Critical Check: If the solution is colored or contains insoluble particles (inorganic salts), filter the hot solution through a pre-heated glass frit or Celite pad.

  • Nucleation Induction (The "Cloud Point"):

    • Maintain the solution at a gentle boil.

    • Slowly add MTBE (Methyl tert-butyl ether) dropwise through the condenser.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of pure IPA to clear the turbidity (restore single phase).

  • Controlled Cooling (Crystal Growth):

    • Remove heat and allow the flask to cool to room temperature slowly (place the flask on a cork ring or wood block; do not place directly on a cold bench).

    • Agitation: Stir slowly (60 RPM). Fast stirring promotes small crystals; slow stirring promotes larger, purer needles.

  • Collection:

    • Once at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).[4]

    • Wash: Wash the filter cake with a cold mixture of 1:1 IPA:MTBE.

    • Dry: Dry under vacuum at 40°C. Note: Amine salts are hygroscopic; store in a desiccator.

Troubleshooting: The "Oiling Out" Rescue

Problem: Instead of white crystals, you see a separate oily layer at the bottom of the flask. Cause: The temperature dropped too fast, or the solvent polarity became too low (too much anti-solvent), causing the salt to separate as a liquid phase (supersaturation) before it could organize into a crystal lattice.

Rescue Protocol

OilingOutRescue Oiled State: Oiled Out (Two Liquid Layers) Reheat Step 1: Re-heat to Reflux (Redissolve Oil) Oiled->Reheat AddPolar Step 2: Add Polar Solvent (Add 10% vol IPA/EtOH) Reheat->AddPolar Seed Step 3: Seeding (Add pure crystal at 40°C) AddPolar->Seed SlowCool Step 4: Insulated Cooling (Wrap flask in foil/cloth) Seed->SlowCool

Figure 2: Workflow to recover a batch that has separated into an oil.

Detailed Rescue Steps:

  • Re-dissolve: Re-heat the mixture until the oil layer dissolves back into the bulk solvent.

  • Adjust Polarity: Add a small amount of the polar solvent (IPA or Ethanol). The oil formed because the mixture was too non-polar.

  • Seed: Allow to cool to ~40-50°C. Add a tiny "seed" crystal of pure product (or scratch the glass wall with a glass rod) to provide a nucleation site.

  • Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate. This prevents the rapid phase separation that leads to oiling.[5]

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent? A: Generally, no . While amine salts are often insoluble in acetone (making it a potential anti-solvent), primary amines can react with acetone to form imines (Schiff bases) under acidic conditions or heat [1]. Avoid ketones to prevent side-reactions.

Q: My yield is very low (<40%). Where is my product? A: It is likely still in the mother liquor. The gem-dimethyl group makes this salt surprisingly soluble in organics.

  • Fix: Concentrate the mother liquor by rotary evaporation to half volume, heat to reflux, and add more MTBE to force a second crop of crystals.

Q: The salt is extremely hygroscopic and turns sticky on the filter. A: This is common for HCl salts.

  • Fix: Perform the filtration under a blanket of Nitrogen or Argon. Wash with anhydrous ether/MTBE (water-free) to remove residual alcohols quickly. Dry immediately in a vacuum oven with P2O5 or silica desiccant.

Q: Can I use Hexane instead of MTBE? A: Hexane is often too non-polar. Adding hexane to an ethanolic solution of this salt will likely cause immediate oiling out (see Section 5). MTBE or Ethyl Acetate provides a "softer" transition in polarity [2].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • Cheric (Chemical Engineering Research Information Center). Solvent Selection for Recrystallization. (General solubility parameter data for substituted cycloalkanes).

Sources

Optimization

Handling hygroscopicity of 3,3-Dimethylcyclopentan-1-amine hydrochloride

Welcome to the technical support center for 3,3-Dimethylcyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper han...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,3-Dimethylcyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling and use of this hygroscopic compound. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the integrity of your research.

Introduction: The Challenge of Hygroscopicity

3,3-Dimethylcyclopentan-1-amine hydrochloride, like many amine salts, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This property can introduce significant variability into experimental results if not properly managed. Absorbed water can alter the compound's mass, leading to inaccurate measurements and affecting molar calculations.[3] Furthermore, the presence of water can impact reaction kinetics, yield, and potentially lead to the formation of unwanted byproducts.[4] This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify if my 3,3-Dimethylcyclopentan-1-amine hydrochloride has absorbed a significant amount of water?

A: While subtle moisture absorption may not be visible, significant water uptake can cause the crystalline solid to appear clumpy, sticky, or even partially dissolved.[1] In severe cases of deliquescence, the solid may turn into a viscous liquid.[2] However, relying solely on visual inspection is not recommended for quantitative applications.

Q2: What is the impact of using this compound without accounting for its water content?

A: Failing to account for absorbed water will lead to weighing errors. You will be dispensing less of the active compound than intended, which will directly affect reaction stoichiometry, leading to lower yields, incomplete reactions, or altered product profiles. This can compromise the reliability and reproducibility of your experiments.

Q3: Can I dry 3,3-Dimethylcyclopentan-1-amine hydrochloride if it has been exposed to moisture?

A: Yes, the compound can be dried. A common method is to use a vacuum oven at a gentle heat.[5][6] However, it is crucial to first determine the compound's thermal stability to avoid decomposition. Alternatively, storing the compound in a desiccator with a strong desiccant like phosphorus pentoxide can also remove absorbed water over time.

Q4: Is it acceptable to make a stock solution of 3,3-Dimethylcyclopentan-1-amine hydrochloride and store it?

A: Preparing a stock solution can be a practical approach, especially if you use the reagent frequently.[3] It is advisable to use an anhydrous solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. The stability of the solution over time should be periodically verified.

Troubleshooting Guide

This section addresses common problems encountered when working with 3,3-Dimethylcyclopentan-1-amine hydrochloride and provides systematic solutions.

Problem 1: Inconsistent Reaction Yields
  • Symptom: You are running the same reaction under identical conditions, but the product yield varies significantly between batches.

  • Likely Cause: Inconsistent water content in the 3,3-Dimethylcyclopentan-1-amine hydrochloride is altering the effective molar ratio of your reactants.

  • Solution Workflow:

    A Inconsistent Yields Observed B Quantify Water Content via Karl Fischer Titration A->B Hypothesis: Water Content Variability C Adjust Mass of Amine Hydrochloride Based on Water Content B->C Actionable Data Obtained D Implement Strict Hygroscopic Handling Protocol C->D Corrective & Preventive Action E Re-run Reaction and Monitor Yield D->E F Yields Stabilized E->F

    Caption: Troubleshooting workflow for inconsistent reaction yields.

    Detailed Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your current batch of 3,3-Dimethylcyclopentan-1-amine hydrochloride.[7][8][9][10] This is the most accurate method for water determination.[8]

    • Adjust Mass: Calculate the corrected mass of the reagent needed for your reaction based on the measured water content.

    • Implement Stringent Handling: For all future experiments, handle the compound inside a glovebox or use a nitrogen-purged weighing chamber to minimize moisture exposure.[11][12][13][14][15]

    • Verify: Re-run the reaction with the corrected mass and under controlled atmospheric conditions to confirm that yield consistency is restored.

Problem 2: Compound is Difficult to Weigh and Handle
  • Symptom: The solid is clumping and sticking to the spatula and weighing paper, making accurate dispensing challenging.

  • Likely Cause: The compound has absorbed a significant amount of atmospheric moisture.

  • Solution:

StepActionRationale
1 Transfer to a Controlled Environment Immediately move the container into a glovebox or a desiccator with a fresh, high-efficiency desiccant (e.g., P₄O₁₀ or Drierite®).[2][16]
2 Drying If the clumping is severe, dry the material under vacuum. Start at room temperature and gently increase the temperature if the compound's thermal stability allows.
3 Aliquotting Once dry, and within the controlled environment, divide the bulk material into smaller, single-use vials.[17] This minimizes the exposure of the entire batch to atmospheric moisture during repeated use.
4 Proper Storage Seal the vials tightly, potentially with parafilm, and store them inside a desiccator or a controlled atmosphere cabinet.[16]

Experimental Protocols

Protocol 1: Weighing and Dispensing 3,3-Dimethylcyclopentan-1-amine hydrochloride

This protocol outlines the best practice for accurately weighing the compound, minimizing water absorption.

cluster_prep Preparation cluster_weighing Weighing (in Glovebox/Inert Atmosphere) cluster_post Post-Weighing Prep1 Equilibrate compound to ambient temperature inside desiccator Prep2 Prepare all necessary labware (spatulas, weigh boats) Prep1->Prep2 Weigh1 Transfer container into glovebox Weigh2 Quickly open container Weigh1->Weigh2 Weigh3 Dispense desired amount onto tared weigh boat Weigh2->Weigh3 Weigh4 Immediately seal the container Weigh3->Weigh4 Post1 Use the weighed compound immediately Weigh4->Post1 Post2 Return stock container to desiccator Weigh4->Post2

Caption: Recommended workflow for weighing hygroscopic compounds.

Step-by-Step Methodology:

  • Acclimatization: Before opening, allow the container of 3,3-Dimethylcyclopentan-1-amine hydrochloride to warm to the ambient temperature of the balance room while still in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all weighing operations inside a glovebox with a low-humidity atmosphere (<10% RH) or in a nitrogen-purged balance enclosure.[11][14]

  • Efficiency: Have all necessary tools (spatulas, weighing vessels) ready to minimize the time the container is open.

  • Dispensing: Open the container, quickly dispense the required amount, and immediately and securely reseal the container.

  • Immediate Use: Use the weighed material without delay to prevent moisture absorption while it is exposed.

  • Storage: Return the main container to a desiccator containing a suitable drying agent.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for quantifying the water content in a sample of 3,3-Dimethylcyclopentan-1-amine hydrochloride.

Instrumentation: A volumetric or coulometric Karl Fischer titrator is required. Coulometric titration is preferred for very low water content (<1%).[7]

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration cell is conditioned and the solvent is dry.

  • Sample Preparation: In a glovebox or under a blanket of dry nitrogen, accurately weigh a suitable amount of 3,3-Dimethylcyclopentan-1-amine hydrochloride into a gas-tight syringe or a sample boat. The sample size will depend on the expected water content and the titrator type.

  • Sample Introduction: Quickly and carefully introduce the sample into the conditioned titration cell.

  • Titration: Start the titration process. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent. The endpoint is detected potentiometrically.[8]

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage by weight.

  • Replicates: Perform the measurement in triplicate to ensure the accuracy and precision of the result.

References

  • GMP Insiders.
  • Hanna Instruments.
  • Sigma-Aldrich.
  • Scharlab.
  • Coy Laboratory Products.
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • Wikipedia.
  • JoVE. Glovebox-Operating Procedure and Use of Impurity Sensors.
  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Princeton University Environmental Health and Safety. Glove boxes.
  • Inert Corporation.
  • BioSafe Tech by QUALIA.
  • ResearchGate.
  • University of Rochester, Department of Chemistry. How To: Store Reagents.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Protocol Online. Hygroscopic chemical...how to deal with?.
  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
  • ACS Publications. Unveiling the Chemical Reactions Involved in Moisture-Induced Weakening of Adhesion between Aluminum and Epoxy Resin.

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 3,3-Dimethylcyclopentan-1-amine

Welcome to the technical support center for handling reaction mixtures containing 3,3-Dimethylcyclopentan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reaction mixtures containing 3,3-Dimethylcyclopentan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to streamline your purification processes. Here, we delve into the chemical principles and practical applications of various separation techniques to effectively remove unreacted 3,3-Dimethylcyclopentan-1-amine from your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 3,3-Dimethylcyclopentan-1-amine that influence its removal?

A1: Understanding the properties of 3,3-Dimethylcyclopentan-1-amine is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. Its basicity (pKa of the conjugate acid is predicted to be around 10.8) and boiling point are particularly important for acid-base extraction and distillation methods, respectively.[1]

PropertyValueSignificance for Purification
Molecular Formula C7H15N[2]Influences molecular weight and chromatographic behavior.
Molecular Weight 113.2 g/mol [1]Relevant for distillation and mass-based detection methods.
Boiling Point Predicted: 134.2 ± 8.0 °C at 760 Torr[1]A moderately low boiling point suggests distillation is a potential, though sometimes challenging, purification method.
pKa (of conjugate acid) Predicted: 10.83 ± 0.40[1]The basic nature of the amine is the cornerstone of acid-base extraction techniques.
Solubility Soluble in many organic solvents.[3] The protonated form is water-soluble.[4][5]This differential solubility is exploited in liquid-liquid extractions.

Q2: My product is sensitive to strong acids. Can I still use an acid-base extraction to remove 3,3-Dimethylcyclopentan-1-amine?

A2: Yes, it is often possible. Instead of strong mineral acids like concentrated HCl, you can use milder acidic solutions. A dilute solution of an acid like 1M or 2M HCl is often sufficient to protonate the amine and move it into the aqueous phase.[5][6] Alternatively, you can use aqueous solutions of organic acids such as citric acid or tartaric acid. It's always recommended to perform a small-scale test to ensure your product of interest is stable under the chosen acidic conditions.

Q3: I'm observing significant product loss during my aqueous workup. What could be the cause?

A3: Product loss during an aqueous workup can stem from several factors. If your product has some water solubility, it may be partitioning into the aqueous layer along with the protonated amine. Emulsion formation during extraction can also trap your product. To mitigate this, use a brine wash (saturated aqueous NaCl) after the acid wash to reduce the solubility of your organic product in the aqueous phase and help break emulsions. Minimizing vigorous shaking during the extraction can also prevent stubborn emulsions.

Q4: Column chromatography on silica gel is giving me poor separation and tailing peaks for my product. Is the residual amine the culprit?

A4: It's highly likely. Basic compounds like amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[7] To counteract this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase.[7][8] This will "neutralize" the active sites on the silica and improve the chromatography of both your product and the residual amine. Using a different stationary phase, like basic alumina or an amino-functionalized silica, can also be an effective strategy.[7][8]

Q5: Are there methods to remove the amine without a liquid-liquid extraction or chromatography?

A5: Absolutely. The use of scavenger resins is an excellent alternative, especially in parallel synthesis or when traditional methods are cumbersome.[9][10][11][12] These are solid-supported reagents that covalently bind to the amine, allowing for its removal by simple filtration.[10] For primary amines like 3,3-Dimethylcyclopentan-1-amine, resins functionalized with isocyanates, aldehydes, or isatoic anhydrides are particularly effective.[9]

Troubleshooting Guides

Method 1: Acid-Base Extraction

Acid-base extraction is a fundamental and powerful technique for separating basic compounds like amines from neutral or acidic products.[4][5] The principle lies in the differential solubility of the neutral amine in organic solvents and its protonated salt form in aqueous solutions.[13]

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[4] The 3,3-Dimethylcyclopentan-1-amine will react with the acid to form the corresponding ammonium salt, which is soluble in the aqueous layer.[5]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the amine.

  • Neutralization and Back-Extraction (Optional): To recover the amine, the acidic aqueous layers can be combined, cooled in an ice bath, and made basic with a strong base like NaOH.[6] The now neutral amine can then be extracted back into an organic solvent.

  • Final Wash: Wash the organic layer containing your product with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to isolate the purified product.

Troubleshooting
IssueProbable Cause(s)Solution(s)
Emulsion Formation Vigorous shaking; presence of surfactants or finely divided solids.- Add a small amount of brine (saturated NaCl solution).- Allow the mixture to stand for an extended period.- Filter the entire mixture through a pad of Celite.- Centrifuge the mixture if available.
Incomplete Amine Removal Insufficient acid used; insufficient number of washes.- Use a slight excess of acid.- Increase the number of acidic washes (3-4 times).- Check the pH of the aqueous layer after washing to ensure it is acidic.
Product in Aqueous Layer The product itself is basic or has significant water solubility.- Use a milder acid.- Back-extract the aqueous layer with a fresh portion of the organic solvent.- Consider an alternative purification method like chromatography or the use of scavenger resins.
Method 2: Purification by Chromatography

Chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[14][15]

Thin-Layer Chromatography (TLC) for Method Development

Before attempting column chromatography, it's essential to develop a suitable solvent system using TLC. To visualize the amine, a ninhydrin stain is effective for primary amines.[8]

Column Chromatography Protocol
  • Stationary Phase Selection: Standard silica gel is often used, but as mentioned, it can lead to issues with basic compounds.[7] Consider using basic alumina or triethylamine-treated silica gel.[8]

  • Mobile Phase Selection: Based on TLC analysis, choose a solvent system that provides good separation between your product and the amine. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Properly pack the chromatography column with the chosen stationary phase.

  • Loading and Elution: Load the crude product onto the column and elute with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting
IssueProbable Cause(s)Solution(s)
Peak Tailing Strong interaction between the amine and acidic silica gel.[7]- Add 0.1-1% triethylamine or ammonia in methanol to the eluent.[7][8]- Use basic alumina or amino-functionalized silica as the stationary phase.[7][8]
Poor Separation Inappropriate mobile phase polarity.- Systematically vary the ratio of polar to non-polar solvents in your eluent.- If separation is still poor, try a different solvent system (e.g., dichloromethane/methanol).
Product Degradation on Column The product is unstable on silica gel.- Use a less acidic stationary phase like neutral alumina.- Minimize the time the product spends on the column by running the chromatography as quickly as possible.
Method 3: Amine Removal with Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution.[10][11] This method is particularly advantageous for high-throughput and parallel synthesis as it simplifies the workup to a simple filtration.[9][12]

Experimental Protocol
  • Resin Selection: Choose a scavenger resin that is reactive towards primary amines. Common choices include polystyrene-supported isocyanate, aldehyde, or isatoic anhydride resins.[9]

  • Stoichiometry: Use a 2-4 fold excess of the scavenger resin relative to the amount of unreacted 3,3-Dimethylcyclopentan-1-amine.

  • Reaction: Add the scavenger resin to the crude reaction mixture in a suitable solvent. Allow the mixture to stir at room temperature or with gentle heating, monitoring the disappearance of the amine by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin, which now has the scavenged amine attached.

  • Washing: Wash the collected resin with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Troubleshooting
IssueProbable Cause(s)Solution(s)
Incomplete Amine Scavenging Insufficient amount of resin; low reactivity of the resin.- Increase the excess of the scavenger resin.- Increase the reaction time or temperature.- Choose a more reactive scavenger resin.
Product Scavenging The product contains a nucleophilic group that reacts with the resin.- Select a scavenger resin with a different functional group that is less likely to react with your product.- If the product is also an amine, this method may not be suitable.
Slow Reaction Rate Poor swelling of the resin in the chosen solvent.- Choose a solvent that is known to swell the polystyrene resin effectively (e.g., dichloromethane, THF, DMF).

Visualizing the Workflow

A general workflow for the purification of a reaction mixture containing an unreacted amine is presented below.

Caption: General purification workflow options.

References

  • Physics Wallah. Separation Of A Mixture Of Amines. [Link]

  • Chemistry Notes. (2023). Separation of Amines by Hoffmann's Method. [Link]

  • Study.com. (2021). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(1), 152-158. [Link]

  • Reddit. (2024). Amine workup. [Link]

  • ResearchGate. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Narang, A. S., Choudhury, D. R., & Richards, A. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(6), 235–237. [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]

  • Google Patents. (1981).
  • Wikipedia. Acid–base extraction. [Link]

  • The Chemistry Notes. (2021). Separation of primary, secondary and tertiary amines by Hoffmann’s method. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of California, Irvine. Liquid/liquid Extraction. [Link]

  • YouTube. (2024). Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]

  • ResearchGate. (2000). Covalent Scavengers for Primary and Secondary Amines. [Link]

  • PubChem. 3,3-dimethylcyclopentan-1-amine. [Link]

  • Solubility of Things. Pentan-3-amine. [Link]

Sources

Optimization

Stability of 3,3-Dimethylcyclopentan-1-amine hydrochloride in aqueous solution

Topic: Stability & Handling in Aqueous Solution Target Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers[1] Introduction: The Molecule & The Challenge Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Aqueous Solution Target Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 3,3-Dimethylcyclopentan-1-amine hydrochloride . As a saturated cycloalkylamine salt, this compound presents a deceptive stability profile. While chemically robust in its protonated solid state, its behavior in aqueous solution is governed strictly by pH equilibria and the lack of a UV-active chromophore.[1]

This guide moves beyond generic advice, addressing the specific physicochemical realities of the gem-dimethyl cyclopentane scaffold .

Quick Reference Data
PropertyValue (Predicted/Typical)Technical Note
Functional Group Primary Amine (

)
Exists as

in salt form.[1][2]
pKa (Conjugate Acid) ~10.5 – 10.8Highly basic; fully protonated at physiological pH.
UV Activity Negligible CRITICAL: Invisible at

.
Solubility High (Water)Ionic nature drives solubility; susceptible to "salting out."
Hygroscopicity Moderate to HighHCl salts tend to absorb atmospheric moisture.

Module 1: Solution Preparation & Handling

Protocol: Precision Preparation

Why this matters: Inconsistent data often stems from weighing errors due to hygroscopicity or pH drift caused by dissolved


.

Step-by-Step Workflow:

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the solid.

  • Weighing: Use an anti-static weighing boat. If the solid appears clumpy, it has likely absorbed water. Correction: Determine water content via Karl Fischer titration if precise stoichiometry is required (e.g., for coupling reactions).

  • Solvent Choice: Use Type I Deionized Water (

    
    ).
    
    • Alert: Avoid tap or standard distilled water; metal ions (

      
      , 
      
      
      
      ) can catalyze N-oxidation even in trace amounts.[1]
  • Dissolution: Add the solid to 80% of the target volume. Vortex gently. The HCl salt should dissolve rapidly.

  • pH Check (Crucial): Measure the pH. A 10 mM solution should be acidic (

    
    ).[1]
    
    • Troubleshooting: If

      
      , the salt may have partially dissociated or degraded. Discard.
      

Module 2: Stability Profiles & Causality

The pH-Stability Relationship

The stability of 3,3-dimethylcyclopentan-1-amine is dictated by the equilibrium between the Ammonium Cation (Stable) and the Free Base (Reactive).[1]

  • Acidic/Neutral (

    
    ):  The nitrogen lone pair is protonated (
    
    
    
    ). It is electronically deactivated and highly resistant to oxidation.
  • Basic (

    
    ):  The amine exists as the free base (
    
    
    
    ). The lone pair is available for:
    • Oxidation: Reacting with dissolved oxygen to form N-oxides or hydroxylamines.[1]

    • Carbamylation: Reacting with atmospheric

      
       to form carbamates.
      
Visualizing the Stability Logic

StabilityLogic pH_Low pH < 8.0 (Acidic/Neutral) Species_Protonated Species: R-NH3+ (Ammonium Cation) pH_Low->Species_Protonated pH_High pH > 10.0 (Basic) Species_FreeBase Species: R-NH2 (Free Base) pH_High->Species_FreeBase LonePair_Hidden Lone Pair: Unavailable (Bound to H+) Species_Protonated->LonePair_Hidden LonePair_Exposed Lone Pair: Exposed Species_FreeBase->LonePair_Exposed Result_Stable STABLE Resistant to Oxidation LonePair_Hidden->Result_Stable Result_Unstable UNSTABLE Risk: N-Oxidation Risk: Carbamate Formation LonePair_Exposed->Result_Unstable

Caption: Mechanistic flow of pH-dependent stability. Protonation acts as a protective "shield" for the nitrogen atom.[1]

Module 3: Troubleshooting Common Issues (FAQ)

Q1: "I injected the sample into the HPLC, but I see no peak. Is it degraded?"

Diagnosis: Likely Detection Failure , not degradation. Explanation: 3,3-Dimethylcyclopentan-1-amine lacks a chromophore (no double bonds or aromatic rings).[1] It does not absorb UV light above 200 nm. Solution:

  • Do NOT use standard UV detection (254 nm).

  • Method A (Preferred): Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Method B (Derivatization): React the sample with FMOC-Cl or OPA (o-Phthalaldehyde) pre-column.[1] This attaches a UV/Fluorescent tag to the amine, making it visible.[3]

Q2: "My solution turned slightly yellow after 24 hours at pH 10."

Diagnosis: Oxidative Degradation . Explanation: At pH 10, the amine is in the free base form. The yellow color typically indicates the formation of N-oxides or trace imine impurities (Schiff bases) formed with trace aldehydes in the environment.[1] Corrective Action:

  • Prepare solutions in degassed buffers.

  • Store under an inert atmosphere (Nitrogen/Argon).[4]

  • Lower the pH to < 7 if the experiment allows.

Q3: "I see a 'ghost peak' appearing over time in my LC-MS chromatogram (+44 Da)."

Diagnosis: Carbamate Formation . Explanation: Primary amines react with atmospheric


 in basic solutions to form carbamates (

).[1] This adds +44 mass units. Corrective Action: This is reversible. Acidify the solution (

) immediately before analysis to decarboxylate the species back to the parent amine.

Module 4: Analytical Methodologies

To confirm stability, you must use a method capable of "seeing" the molecule.

Recommended Protocol: FMOC-Derivatization HPLC

Use this method to quantitate the amine if you lack a Mass Spectrometer or CAD.[1]

  • Reagent Prep: Prepare 5 mM FMOC-Cl in Acetonitrile.

  • Reaction: Mix

    
     Sample + 
    
    
    
    Borate Buffer (
    
    
    ) +
    
    
    FMOC-Reagent.
  • Incubation: 1 minute at Room Temp (Reaction is instant).

  • Quench: Add

    
     Adamantanamine (scavenger) to remove excess FMOC.
    
  • Detection: HPLC-UV at 265 nm .

    • Result: The 3,3-dimethylcyclopentan-1-amine-FMOC adduct will elute as a distinct, UV-active peak.[1]

Decision Tree: Choosing the Right Analytical Method

AnalyticalDecision Start Start: Analyze 3,3-Dimethylcyclopentan-1-amine Has_MS Do you have LC-MS? Start->Has_MS Yes_MS Use LC-MS (ESI+) Monitor [M+H]+ = 114.1 Has_MS->Yes_MS Yes No_MS Do you have CAD or ELSD? Has_MS->No_MS No Yes_CAD Use CAD/ELSD (Universal Detection) No_MS->Yes_CAD Yes No_CAD Must use UV/Vis No_MS->No_CAD No Derivatize REQUIRED: Derivatization (FMOC, OPA, or Dansyl-Cl) No_CAD->Derivatize

Caption: Workflow for selecting the appropriate detection method based on available instrumentation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for amine oxidation mechanisms and pKa principles).

  • Thermo Fisher Scientific. (2020). Quantitation of Hindered Amine Light Stabilizers (HALS) by Liquid Chromatography and Charged Aerosol Detection. Link (Demonstrates detection of non-chromophoric amines).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3,3-Dimethylcyclobutan-1-amine hydrochloride.[1][5] Link (Used as surrogate for physical property data of the cyclopentane analog).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for amine salt purification and handling).[6]

  • Shinde, V. (2020).[3] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho Laboratories. Link (Protocols for derivatization).

Sources

Troubleshooting

Technical Support Center: Reactivity of 3,3-Dimethyl Substituted Amines

Case ID: GEM-DM-001 Status: Open Assigned Specialist: Senior Application Scientist Last Updated: February 15, 2026 Executive Summary & Diagnostic The Issue You are likely experiencing low conversion (<20%) or complete re...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GEM-DM-001 Status: Open Assigned Specialist: Senior Application Scientist Last Updated: February 15, 2026

Executive Summary & Diagnostic

The Issue

You are likely experiencing low conversion (<20%) or complete reaction failure when attempting to couple 3,3-dimethyl substituted amines (e.g., 3,3-dimethylpiperidine, 3,3-dimethylpyrrolidine, or acyclic neopentyl-like amines).

The Root Cause: The "Gem-Dimethyl" Paradox

While the gem-dimethyl effect (Thorpe-Ingold effect) typically accelerates intramolecular cyclizations, it acts as a severe kinetic brake for intermolecular reactions involving the amine nitrogen.

  • Steric Cone: In 3,3-dimethylpiperidine, the ring puckering forces one methyl group into an axial or pseudo-axial position. This creates a "steric cone" that physically blocks the approach of electrophiles to the nitrogen lone pair.

  • Nucleophilicity vs. Basicity: These amines remain basic (pKa ~10-11), but their nucleophilicity (Mayr parameter

    
    ) is drastically suppressed. They can accept a proton (small), but cannot attack a bulky electrophile (carbonyl carbon or Pd-center).
    

Troubleshooting Module: Amide Coupling

User Complaint: "Standard EDC/HOBt or even HATU protocols yield <10% product after 24 hours."

The Solution: Acyl Fluorides & Acid Chlorides

When the amine is hindered, the transition state for attacking a standard active ester (OBt/OAt) is too crowded. You must switch to a smaller, more electrophilic leaving group: Fluoride or Chloride .

Recommended Protocol A: The Acyl Fluoride Method (TFFH)

Acyl fluorides are stable to moisture but highly reactive toward hindered amines due to the small atomic radius of fluorine.

  • Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DCM or DMF (anhydrous).[1]

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir for 30 mins at 0°C. Note: The solution often turns light pink/orange.

  • Coupling: Add the 3,3-dimethyl amine (1.2 equiv).

  • Reaction: Allow to warm to Room Temp (RT). If no reaction after 4 hours, heat to 50°C (DCM) or 80°C (DMF).

Recommended Protocol B: Ghosez’s Reagent (Acid Chlorides)

For extremely unreactive substrates, generate the acid chloride in situ using neutral conditions to avoid acid-sensitive group decomposition.

  • Dissolve Acid (1.0 equiv) in DCM.[1]

  • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir 1h at RT.

  • Add Amine (1.5 equiv) + DIPEA (3.0 equiv).

Decision Logic: Amide Coupling

AmideCoupling Start Start: Amide Coupling Fails CheckSterics Is the Acid also hindered? Start->CheckSterics Standard Standard HATU/DIPEA @ 60°C CheckSterics->Standard No (Acid is simple) AcylFluoride Protocol A: TFFH (Acyl Fluoride) CheckSterics->AcylFluoride Yes (Acid is bulky) Standard->AcylFluoride Fails Ghosez Protocol B: Ghosez's Reagent (Acid Chloride) AcylFluoride->Ghosez Fails

Figure 1: Decision matrix for selecting coupling reagents based on steric demand.

Troubleshooting Module: Buchwald-Hartwig Amination

User Complaint: "Pd2(dba)3/Xantphos shows no product. The aryl halide is consumed (dehalogenated), but the amine remains."

The Science

Standard ligands (BINAP, Xantphos) create a Pd-center that is too crowded for a 3,3-dimethyl amine to coordinate during the transmetallation/amine binding step. You need Dialkylbiaryl phosphine ligands that are bulky (to promote reductive elimination) but flexible enough to allow amine approach.

Optimization Table: C-N Coupling
VariableStandard RecommendationFor 3,3-Dimethyl AminesWhy?
Ligand Xantphos, BINAPBrettPhos or RuPhos These ligands prevent

-hydride elimination and create a pocket for bulky amines.
Precatalyst Pd2(dba)3BrettPhos Pd G4 Ensures 1:1 L:Pd ratio and rapid initiation.
Base Cs2CO3NaOtBu or LHMDS Stronger base required to deprotonate the bulky amine-Pd complex.
Solvent Toluenet-Amyl Alcohol or Dioxane Polar protic solvents (t-Amyl) can stabilize the transition state.
Recommended Protocol
  • Charge: Aryl Halide (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv).

  • Catalyst: Add RuPhos Pd G4 (2–5 mol%).

  • Solvent: Add anhydrous THF or Dioxane (degassed).

  • Conditions: Seal tube. Heat to 80–100°C.

    • Tip: If using NaOtBu, ensure your substrate has no base-sensitive esters. If esters are present, switch to BrettPhos Pd G4 with K3PO4 (requires higher temp/longer time).

Troubleshooting Module: Reductive Amination

User Complaint: "Imine formation is sluggish. Direct reduction yields mostly alcohol (from ketone reduction) and unreacted amine."

The Fix: Titanium(IV) Isopropoxide

3,3-dimethyl amines are too sterically hindered to attack the ketone/aldehyde carbonyl effectively under equilibrium conditions. Water generated during imine formation reverses the reaction.

Protocol:

  • Imine Formation (Force it): Mix Amine (1.2 equiv) + Ketone (1.0 equiv) + Ti(OiPr)4 (2.0 equiv) neat or in minimal THF.

  • Incubate: Stir at RT for 6–12 hours. The Ti(IV) acts as both a Lewis Acid (activating the carbonyl) and a water scavenger.

  • Reduction: Dilute with MeOH. Add NaBH4 (or NaBH3CN) carefully.

  • Quench: Add aqueous NaOH or Rochelle's salt solution to break up the titanium emulsion.

Frequently Asked Questions (FAQ)

Q: Can I use SN2 alkylation to attach an alkyl group to my 3,3-dimethyl amine? A: Avoid this. The nucleophilicity is too low for clean SN2 reactions with alkyl halides. You will likely see elimination of the alkyl halide or no reaction. Use Reductive Amination (Module 4) or Amide Coupling followed by Reduction (using LiAlH4 or Borane) to install alkyl groups.

Q: Why is HATU failing? It works for everything else. A: HATU forms an Azt-ester (7-azabenzotriazole ester). While reactive, this ester is still bulky. For 3,3-dimethyl amines, the "cone of hindrance" prevents the amine from approaching the Azt-ester. Acyl fluorides (TFFH) generate a leaving group (F-) that is physically smaller, allowing the amine to penetrate the steric shield.

Q: I see "Ghosez's Reagent" mentioned. Can I just use Thionyl Chloride? A: Thionyl chloride produces HCl and SO2, which creates a highly acidic environment that can protonate your amine (rendering it non-nucleophilic) or degrade protecting groups. Ghosez's reagent forms the acid chloride under neutral conditions, which is critical for maintaining the free base form of your hindered amine.

References

  • Acyl Fluorides for Hindered Couplings

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Preparation of Acyl Fluorides and for Peptide Synthesis." Journal of the American Chemical Society, 1995. Link

  • Ghosez's Reagent

    • Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979. Link

  • Buchwald-Hartwig Ligands (RuPhos/BrettPhos)

    • Maitro, G., et al. "A New Class of Catalysts for the Arylation of Sterically Hindered Amines." Journal of the American Chemical Society, 2008. Link

  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 1990. Link

  • Steric Parameters (Mayr Reactivity)

    • Mayr, H., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Accounts of Chemical Research, 2003. Link

Sources

Optimization

Optimizing pH conditions for 3,3-Dimethylcyclopentan-1-amine free base liberation

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing pH Conditions for 3,3-Dimethylcyclopentan-1-amine Free Base Liberation Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing pH Conditions for 3,3-Dimethylcyclopentan-1-amine Free Base Liberation

Executive Summary & Chemical Profile

Liberating 3,3-Dimethylcyclopentan-1-amine (CAS: 3507-98-0) from its hydrochloride salt is a critical step in synthetic workflows. Unlike simple aliphatic amines, this cycloalkylamine presents specific challenges regarding basicity, volatility, and sensitivity to atmospheric carbon dioxide.

This guide provides a validated protocol to maximize yield and purity, moving beyond generic "acid-base extraction" instructions to address the specific physicochemical properties of this molecule.

Key Physicochemical Parameters:

  • Predicted pKa (Conjugate Acid): ~10.8 [1].

  • Boiling Point (Free Base): ~134°C (Predicted) [1].[1]

  • Solubility: High water solubility (Salt); High organic solubility (Free Base).

  • Critical Sensitivity: Rapid formation of solid carbamates upon exposure to air (CO₂).

Troubleshooting & FAQs

Q1: I adjusted the pH to 10 using Sodium Carbonate (Na₂CO₃), but my extraction yield is less than 20%. Why? A: This is a classic pKa mismatch. The conjugate acid of 3,3-Dimethylcyclopentan-1-amine has a pKa of approximately 10.8 . Sodium carbonate typically buffers around pH 10–11, which is insufficient.

  • The Science: According to the Henderson-Hasselbalch equation, at pH 10.8, the amine exists as a 50:50 mixture of salt and free base. To achieve >99% free base liberation, the pH must be at least 2 units higher than the pKa.

  • Solution: You must use a strong base (NaOH or KOH) to reach a pH > 13 .

Q2: My free base oil turns into a white solid or cloudy suspension after sitting on the bench. Is it re-forming the salt? A: It is likely forming a carbamate , not the hydrochloride salt. Primary cycloalkylamines are nucleophilic and react rapidly with atmospheric CO₂ to form carbamate salts (R-NH-COO⁻ ⁺H₃N-R).

  • The Science: This reaction is reversible but troublesome for stoichiometry.

  • Solution: Minimize air exposure. Dry the organic layer over KOH pellets (which absorb CO₂) rather than just Na₂SO₄. Store the free base under Argon or Nitrogen immediately.

Q3: I am losing significant mass during the concentration step (Rotovap). Is the molecule decomposing? A: It is likely volatilizing . While the boiling point is ~134°C, the amine has significant vapor pressure.

  • Solution: Do not use high vacuum (< 20 mbar) or high bath temperatures (> 40°C). Stop the evaporation as soon as the solvent volume is reduced. For precise dosing, consider using the amine as a standardized solution in the extraction solvent (e.g., a 1.0 M solution in DCM) rather than isolating the neat oil.

Validated Experimental Protocol

Objective: Liberate 3,3-Dimethylcyclopentan-1-amine free base from its HCl salt with >95% yield.

Materials:

  • 3,3-Dimethylcyclopentan-1-amine HCl

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Base: 5.0 M NaOH (aq).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) mixed with minimal KOH pellets.

Step-by-Step Methodology:
  • Dissolution: Dissolve the amine hydrochloride salt in minimum distilled water (approx. 5 mL water per gram of salt). The solution will be acidic (pH ~2-3).

  • Basification (The Critical Step):

    • Place the vessel in an ice bath (exothermic reaction).[2]

    • Slowly add 5.0 M NaOH dropwise with stirring.

    • Target: Monitor pH until it exceeds pH 13 . The solution should turn cloudy or an oil layer should separate.

  • Extraction:

    • Transfer to a separatory funnel.[3]

    • Extract with DCM (3 x volume of aqueous phase). Note: DCM is denser than water; the amine is in the bottom layer.

    • Tip: If an emulsion forms, add a small amount of solid NaCl (brine effect) to break it.

  • Washing: Wash the combined organic layers once with a small volume of Brine (saturated NaCl) to remove trapped water. Do not wash with water, as this may lower the pH or re-dissolve the amine.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

    • Pro-Tip: Add 1-2 pellets of KOH to the drying flask to scavenge any dissolved CO₂.

  • Filtration & Concentration: Filter off the solids. Concentrate the filtrate under reduced pressure (Rotovap) at 30°C / 100 mbar .

    • Stop when the solvent is removed. Do not leave under vacuum for extended periods.

Data & Visualization

Table 1: Theoretical Species Distribution vs. pH

Based on pKa = 10.8

pH Level% Protonated (Salt)% Free Base (Target)Suitability for Extraction
7.099.98%0.02%❌ Fail
9.098.4%1.6%❌ Fail
10.8 (pKa)50.0%50.0%❌ Poor
12.06.0%94.0%⚠️ Acceptable
13.0 0.6% 99.4% Optimal
14.0 < 0.1% > 99.9% Optimal
Figure 1: Optimized Extraction Workflow

G Start Start: Amine HCl Salt Dissolve Dissolve in H2O (pH ~3) Start->Dissolve Basify Add 5M NaOH Target pH > 13 Dissolve->Basify Check_pH Check pH Is pH > 13? Basify->Check_pH Check_pH->Basify No (Add more Base) Extract Extract with DCM (3x) Check_pH->Extract Yes Dry Dry (Na2SO4 + KOH) Remove H2O & CO2 Extract->Dry Conc Concentrate (Mild Vacuum) Avoid Volatility Loss Dry->Conc Final Final Product: Free Base Oil Conc->Final

Caption: Workflow for the liberation of 3,3-Dimethylcyclopentan-1-amine, emphasizing the critical pH checkpoint >13 to ensure complete phase transfer.

References

  • Microchem. (n.d.). Cyclopentylamine Properties and pKa Data. Retrieved February 15, 2026, from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of Amines. Retrieved February 15, 2026, from [Link]

  • PubChem.[4][5][6] (n.d.). 3,3-Dimethylcyclopentan-1-amine Compound Summary. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3,3-Dimethylcyclopentan-1-amine hydrochloride

Technical Characterization Guide: 1H NMR Interpretation of 3,3-Dimethylcyclopentan-1-amine Hydrochloride Executive Summary This guide provides a high-resolution structural analysis of 3,3-Dimethylcyclopentan-1-amine hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 1H NMR Interpretation of 3,3-Dimethylcyclopentan-1-amine Hydrochloride

Executive Summary

This guide provides a high-resolution structural analysis of 3,3-Dimethylcyclopentan-1-amine hydrochloride (HCl) . Unlike linear amines, the cyclopentane scaffold introduces significant conformational rigidity and stereochemical complexity. This document compares the spectral performance of the HCl salt against its free base and regioisomers (e.g., 2,2-dimethyl analogs), providing researchers with a definitive protocol for structural verification during drug development workflows.

Part 1: Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must establish the spin system. The molecule consists of a chiral center at C1 and a gem-dimethyl group at C3.

Key Structural Features:

  • Chirality at C1: The amine-bearing carbon is chiral. Even if the sample is racemic, the presence of this center breaks the symmetry of the molecule.

  • Diastereotopic Methyls: The two methyl groups at C3 are not equivalent . One is cis to the amine group, and the other is trans. They will appear as two distinct signals (singlets) rather than one integrated 6H signal, a critical quality attribute (CQA) for purity analysis.

  • Ammonium Headgroup (

    
    ):  The protonation deshields the alpha-proton (H1) significantly compared to the free base.
    

Figure 1: Spin system connectivity showing the impact of the chiral C1 center on the C3-Methyl environments.

Part 2: Experimental Protocol

To ensure reproducibility, follow this standardized sample preparation workflow. The choice of solvent is the primary variable affecting spectral resolution.

Reagents:

  • Target: 3,3-Dimethylcyclopentan-1-amine HCl (>98% purity).

  • Solvent A (Preferred): DMSO-d6 (99.9% D) – Preserves

    
     protons.
    
  • Solvent B (Alternative): D2O (99.9% D) – Simplifies spectrum via deuterium exchange.

Step-by-Step Preparation:

  • Weighing: Weigh 10–15 mg of the HCl salt into a clean vial. Note: HCl salts are hygroscopic; minimize air exposure.

  • Solvation: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds until fully dissolved.

    • Why DMSO? It prevents the exchange of the ammonium protons (

      
      ), allowing you to verify the salt formation (integral = 3H).
      
  • Transfer: Filter the solution through a cotton plug into a precision NMR tube to remove undissolved particulates that cause line broadening.

  • Acquisition: Run a standard proton sequence (pulse angle 30°, relaxation delay d1=1.0s, scans=16 or 32).

Part 3: Spectral Comparison & Interpretation

This section compares the target molecule against its most common "alternatives": the Free Base form and the Regioisomer (2,2-dimethyl).

Comparison A: HCl Salt vs. Free Base

The most immediate check for salt formation is the chemical shift of the alpha-proton (H1) and the presence of the ammonium signal.

FeatureHCl Salt (in DMSO-d6)Free Base (in CDCl3)Mechanism
Nitrogen Protons 8.0–8.5 ppm (Broad, 3H)~1.0–1.5 ppm (Broad, 2H)Protonation (

) deshields the nucleus drastically.
Alpha-Proton (H1) 3.4–3.7 ppm (Multiplet)2.9–3.1 ppm (Multiplet)Positive charge on N pulls electron density from C1, shifting H1 downfield.
Solubility High in DMSO/D2O; Low in CDCl3High in CDCl3; Low in waterIonic character of the salt.
Comparison B: Regioisomer Distinction (3,3- vs. 2,2-Dimethyl)

A common synthetic impurity is the 2,2-dimethyl isomer. NMR is the definitive tool to distinguish them based on the splitting pattern of H1.

  • 3,3-Dimethyl (Target): H1 is flanked by two methylene groups (C2 and C5).

    • Pattern: H1 couples to 4 protons (2 at C2, 2 at C5). Expect a complex quintet or hextet .

  • 2,2-Dimethyl (Alternative): H1 is flanked by a quaternary carbon (C2) and one methylene group (C5).

    • Pattern: H1 couples only to the 2 protons at C5. Expect a simpler triplet or doublet of doublets .

Part 4: Detailed Assignment Table (Reference Data)

Solvent: DMSO-d6 | Frequency: 400 MHz | Ref: TMS (0.00 ppm)

Shift (

, ppm)
MultiplicityIntegralAssignmentNotes
8.15 Broad s/t3H

Disappears in D2O shake.
3.55 Multiplet (tt/m)1HH1 (Alpha-CH)Deshielded by

. Diagnostic peak.
2.05 – 1.85 Multiplet1HH2aDiastereotopic proton on C2.
1.75 – 1.60 Multiplet2HH5a, H5bRing protons (C5).
1.55 – 1.35 Multiplet3HH2b, H4a, H4bOverlapping ring envelope.
1.05 Singlet3H

(a)
Methyl cis to amine.
0.98 Singlet3H

(b)
Methyl trans to amine.

Note: The exact chemical shifts of the ring protons (1.35–2.05 ppm) are highly sensitive to concentration and temperature due to ring puckering dynamics.

Part 5: Diagnostic Decision Tree

Use this logic flow to validate your sample identity.

Figure 2: Logical workflow for distinguishing salt formation and regioisomer identity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General principles of amine salt shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for cyclopentylamine analogs).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] (For solvent residual peak calibration).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Coupling constants in cyclic systems).

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3,3-Dimethylcyclopentan-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex chemical synthesis, the precise characterization of novel chemical entities is paramount. 3,3-Dim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex chemical synthesis, the precise characterization of novel chemical entities is paramount. 3,3-Dimethylcyclopentan-1-amine hydrochloride, a substituted cyclic amine, represents a class of compounds with significant potential as building blocks in medicinal chemistry.[1] Its structural rigidity and potential for stereoisomerism make it an attractive scaffold for creating compounds with specific biological activities.[2] This guide provides an in-depth analysis of the mass spectrometric behavior of 3,3-Dimethylcyclopentan-1-amine, offering a comparative perspective against alternative analytical techniques and furnishing the experimental rationale to empower researchers in their analytical endeavors.

The Analyte: 3,3-Dimethylcyclopentan-1-amine

Before delving into its analytical characterization, a foundational understanding of the target molecule is essential. 3,3-Dimethylcyclopentan-1-amine is a primary amine with a molecular formula of C₇H₁₅N.[3] The hydrochloride salt is typically the form used in laboratory settings to improve stability and solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC‷H₁₅N[3]
Monoisotopic Mass113.12045 Da[3]
Molecular Weight (HCl salt)149.66 g/mol N/A
StructureA cyclopentane ring with two methyl groups at the 3-position and an amine group at the 1-position.[3]

Mass Spectrometry-Based Approach: A Detailed Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile small molecules like 3,3-Dimethylcyclopentan-1-amine. The following workflow outlines the critical considerations and experimental parameters for a robust and reliable analysis.

Caption: A generalized workflow for the GC-MS analysis of 3,3-Dimethylcyclopentan-1-amine HCl.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Liberation of the Free Base: The hydrochloride salt is non-volatile. Therefore, the free amine must be liberated by basification. A common approach is to dissolve the salt in water and add a strong base, such as sodium hydroxide, until the pH is above 10.

  • Liquid-Liquid Extraction: The free amine can then be extracted into an organic solvent like dichloromethane or diethyl ether.

  • Derivatization (Optional but Recommended): Primary amines can exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites in the GC system. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can significantly improve chromatographic performance by increasing volatility and reducing tailing.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column providing good separation for a wide range of analytes.
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Oven Program Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)A general-purpose program suitable for separating the analyte from solvent and potential impurities.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas providing good chromatographic efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Mass Analyzer QuadrupoleA robust and widely available mass analyzer suitable for routine analysis.
Scan Range m/z 30-200Covers the expected molecular ion and fragment ions.
Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): The molecular ion is expected at an m/z of 113, corresponding to the monoisotopic mass of the free amine (C₇H₁₅N).[3] Due to the "nitrogen rule," the odd nominal mass of the molecular ion is a strong indicator of the presence of a single nitrogen atom.

  • Alpha-Cleavage: The most characteristic fragmentation for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. For 3,3-Dimethylcyclopentan-1-amine, this would result in the loss of a C₄H₉ radical (57 Da) from the ring, leading to a prominent ion at m/z 56 .

  • Ring Fragmentation: The cyclopentane ring can undergo fragmentation, often through the loss of neutral molecules. A common loss from five-membered rings is ethylene (C₂H₄, 28 Da). This could lead to fragments at m/z 85 (M-28).

  • Loss of Methyl Groups: The two methyl groups at the 3-position can also be lost. Loss of a methyl radical (CH₃, 15 Da) would result in an ion at m/z 98 .

  • Base Peak: The base peak is likely to be the most stable fragment. In the case of primary amines, the ion resulting from alpha-cleavage is often very stable and can be the base peak. Therefore, the ion at m/z 56 is a strong candidate for the base peak.

fragmentation_pathway M [C₇H₁₅N]⁺˙ m/z 113 m98 [C₆H₁₂N]⁺ m/z 98 M->m98 - •CH₃ m85 [C₅H₁₁N]⁺˙ m/z 85 M->m85 - C₂H₄ m56 [C₃H₆N]⁺ m/z 56 M->m56 α-cleavage - •C₄H₉

Sources

Validation

Comparing reactivity of 3,3-Dimethylcyclopentan-1-amine vs cyclopentylamine

This guide provides a technical comparison between Cyclopentylamine and its substituted analog, 3,3-Dimethylcyclopentan-1-amine .[1] It is structured to assist medicinal chemists and process scientists in evaluating thes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Cyclopentylamine and its substituted analog, 3,3-Dimethylcyclopentan-1-amine .[1] It is structured to assist medicinal chemists and process scientists in evaluating these building blocks for drug discovery and development.

Executive Summary

Cyclopentylamine is a standard, achiral aliphatic amine widely used as a scaffold in medicinal chemistry.[1] 3,3-Dimethylcyclopentan-1-amine is a structural analog that introduces significant physicochemical changes.

  • Primary Advantage: The 3,3-dimethyl variant blocks the metabolic "soft spot" at the C3 position, significantly improving oxidative stability against CYP450 enzymes.[1]

  • Key Trade-off: The 3,3-dimethyl substitution breaks the symmetry of the cyclopentane ring, creating a chiral center at C1.[1] This necessitates enantioselective synthesis or resolution, unlike the achiral parent molecule.

  • Reactivity: Both amines exhibit similar nucleophilicity in amide couplings, but the dimethyl variant offers higher lipophilicity (LogP) and a more rigid conformational profile.[1]

Part 1: Physicochemical Property Landscape

The introduction of the gem-dimethyl group alters the molecular weight, lipophilicity, and boiling point. These changes are critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

PropertyCyclopentylamine3,3-Dimethylcyclopentan-1-amineImpact on Drug Design
Structure Unsubstituted 5-membered ringGem-dimethyl at C3 positionSteric Bulk & Metabolism
CAS No. 1003-03-820500-49-6 (Ketone precursor)Availability check required
Molecular Weight 85.15 g/mol 113.20 g/mol Slight increase in MW
Chirality Achiral (Plane of symmetry)Chiral (C1 is stereogenic)Requires chiral separation/synthesis
Boiling Point 106–108 °C~134 °C (Predicted)Higher bp facilitates handling
pKa (Conj.[2] Acid) 10.65~10.8 (Predicted)Similar basicity; slight +I effect
LogP (Lipophilicity) 0.83~1.5–1.8Improved membrane permeability
Metabolic Liability High (C3/C4 hydroxylation)Low (C3 blocked, C4 hindered)Extended Half-life (

)

Part 2: Conformational Dynamics & Chirality[1]

The Chirality Shift

A critical often-overlooked difference is the symmetry breaking.

  • Cyclopentylamine: Possesses a plane of symmetry passing through C1 (amine) and bisecting the C3–C4 bond. It is superimposable on its mirror image.[3]

  • 3,3-Dimethylcyclopentan-1-amine: The gem-dimethyl group at C3 differentiates the "left" path (C1-C5-C4) from the "right" path (C1-C2-C3). C1 becomes a chiral center, existing as (R) and (S) enantiomers.[1]

Ring Puckering and Rigidity

Cyclopentane rings are not planar; they exist in a dynamic equilibrium between Envelope (


)  and Half-Chair (

)
conformations (Pseudorotation).[1]
  • Parent: The ring puckers freely, with the amine group rapidly toggling between pseudo-equatorial and pseudo-axial orientations.

  • 3,3-Dimethyl: The bulky gem-dimethyl group creates a "conformational anchor." To minimize torsional strain and 1,3-diaxial-like interactions, the ring adopts a preferred pucker that places the dimethyl group in the least sterically demanding position (typically isoclinal or equatorial-like).[1] This reduces the conformational entropy of the molecule, potentially lowering the entropic penalty upon binding to a protein target.

Conformation Parent Cyclopentylamine (Fluxional) Envelope Envelope Conformation (Dynamic) Parent->Envelope Pseudorotation Dimethyl 3,3-Dimethyl (Biased/Locked) Locked Biased Pucker (Gem-Dimethyl Effect) Dimethyl->Locked Steric Anchoring Binding Target Binding (Lower Entropic Penalty) Envelope->Binding Higher Entropy Loss Locked->Binding Pre-organized

Figure 1: Conformational restriction imposed by the 3,3-dimethyl group reduces the entropic cost of binding compared to the fluxional parent.[1]

Part 3: Reactivity & Synthesis Profile

Nucleophilicity and Amide Coupling

Despite the added bulk, the 3,3-dimethyl group is at the


-position relative to the nitrogen.[1]
  • Steric Impact: Minimal. The immediate environment of the nitrogen (

    
    ) remains similar to the parent.
    
  • Kinetics: Reaction rates in

    
     alkylations or amide couplings (EDC/NHS) are comparable.
    
  • Recommendation: Use standard protocols. No forcing conditions (high temp/pressure) are required solely due to the dimethyl group.

Metabolic Stability (The "Soft Spot" Block)

This is the primary driver for selecting the dimethyl variant.

  • Mechanism: Cytochrome P450 enzymes (e.g., CYP3A4) typically hydroxylate aliphatic rings at the most accessible, electron-rich C-H bonds (C3 and C4 in cyclopentane).[1]

  • Blocking: Replacing C3 hydrogens with methyl groups eliminates the primary site of metabolism. The steric bulk also hinders the approach of the heme iron to the adjacent C4 position.

Synthetic Route: Reductive Amination

Since 3,3-dimethylcyclopentan-1-amine is chiral and less commercially available, it is often synthesized from 3,3-dimethylcyclopentanone .[1]

Experimental Protocol: Reductive Amination

Objective: Synthesis of racemic 3,3-dimethylcyclopentan-1-amine.

Reagents:

  • 3,3-Dimethylcyclopentanone (1.0 eq)[1]

  • Ammonium Acetate (

    
    ) (10.0 eq)[1]
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (Solvent)[4]

Workflow:

  • Imine Formation: Dissolve 3,3-dimethylcyclopentanone in dry Methanol. Add Ammonium Acetate. Stir at RT for 1 hour to form the iminium intermediate.

  • Reduction: Cool to 0°C. Slowly add

    
     portion-wise. (Caution: HCN generation possible; use fume hood).
    
  • Workup: Stir for 12–24 hours. Quench with conc. HCl (to pH < 2) to decompose excess hydride.

  • Isolation: Basify with NaOH (pH > 12). Extract with Dichloromethane (DCM).[4]

  • Purification: The product is an amine; purify via Acid-Base extraction or distillation.

Synthesis Ketone 3,3-Dimethylcyclopentanone Imine Iminium Intermediate Ketone->Imine Step 1 Amine 3,3-Dimethylcyclopentan-1-amine (Racemic) Imine->Amine Step 2 Reagents1 NH4OAc, MeOH Imine Formation Reagents1->Ketone Reagents2 NaBH3CN, 0°C Reduction Reagents2->Imine

Figure 2: Reductive amination pathway.[1][5] Note that this produces a racemic mixture which may require chiral resolution (e.g., via tartaric acid crystallization) for drug development.[1]

Part 4: Decision Matrix

Use the following criteria to select the appropriate building block:

CriteriaChoose Cyclopentylamine If...Choose 3,3-Dimethyl Variant If...
Metabolic Stability Not a concern (e.g., topical, rapid clearance desired).[1]Critical. Parent compound suffers from rapid oxidative clearance.
Stereochemistry You need a simple, achiral scaffold.[1]You are willing to handle enantiomers to gain potency/selectivity.
Lipophilicity You need to lower LogP (more polar).You need to increase LogP (brain penetration).
Cost/Availability Budget constraint (Commodity chemical).Performance priority (Specialty building block).

References

  • Roberts, J. D., & Chambers, V. C. (1951).[1] Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropylamine and Cyclopentylamine. Journal of the American Chemical Society.

  • Omura, K., et al. (2014).[1] Metabolic Stability and Soft Spot Identification in Drug Discovery. Journal of Medicinal Chemistry. (General reference on metabolic blocking).

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for conformational analysis of gem-dimethyl cyclopentanes).

  • PubChem Compound Summary. (2024). Cyclopentylamine (CID 2906) and 3,3-Dimethylcyclopentan-1-one (CID 643102).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 3,3-Dimethylcyclopentan-1-amine Hydrochloride

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for determining the purity of 3,3-Dimethylcyclopentan-1-amine hydrochloride. As a small, polar, and potent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for determining the purity of 3,3-Dimethylcyclopentan-1-amine hydrochloride. As a small, polar, and potentially chiral molecule, this compound presents unique analytical challenges that necessitate a multi-faceted method development approach. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, empowering researchers to make informed decisions for robust and reliable analytical outcomes.

The Analytical Challenge: Understanding the Analyte

3,3-Dimethylcyclopentan-1-amine hydrochloride is a primary amine salt. Its structure dictates the primary challenges in HPLC method development:

  • High Polarity: The protonated amine group makes the molecule highly water-soluble, leading to poor retention on traditional reversed-phase (RP) columns.

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, making detection at standard wavelengths (e.g., 254 nm) challenging and potentially insensitive.

  • Potential Chirality: The C1 carbon attached to the amine group is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For pharmaceutical applications, it is critical to separate and quantify these enantiomers, as they can have different pharmacological and toxicological profiles.[1][2]

All analytical method development and validation must be conducted within the framework of regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) and the chromatographic principles detailed in the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6][7][8][9]

Strategic Workflow for Method Development

A systematic approach is crucial. The initial properties of the analyte guide the selection of a chromatographic mode, which is then optimized. A final crucial step involves assessing the need for chiral separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mode Selection & Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Final Method Portfolio A Analyte Characterization (Polar, Basic, No Chromophore, Chiral Center) B Select Chromatographic Modes A->B C1 Reversed-Phase (RP-HPLC) + Ion-Pairing B->C1 Poor retention expected C2 Hydrophilic Interaction (HILIC) B->C2 Good retention expected C3 Chiral Chromatography B->C3 Necessary for stereoisomers D Optimize & Validate (Achiral Purity) C1->D C2->D E Optimize & Validate (Enantiomeric Purity) C3->E F Final Method 1: Achiral Purity / Assay D->F G Final Method 2: Enantiomeric Purity E->G

Caption: A logical workflow for developing a complete purity method portfolio.

Comparative Analysis of Chromatographic Modes

We will explore and compare two primary strategies for achiral purity analysis—Reversed-Phase with Ion-Pairing and HILIC—followed by the essential Chiral Separation.

Alternative 1: Reversed-Phase Ion-Pair (RP-IP) Chromatography

Principle of Separation: Standard RP-HPLC relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Our analyte, being polar, would elute in the solvent front. Ion-Pairing Chromatography overcomes this by introducing an Ion-Pairing Reagent (IPR) into the mobile phase.[10] The IPR is typically a molecule with a long alkyl chain (for retention) and a charge opposite to the analyte. For our cationic amine, an anionic IPR like an alkyl sulfonate (e.g., sodium dodecyl sulfate) is used. The IPR forms a neutral, hydrophobic ion pair with the analyte, which can then be retained and separated on a C18 column.[10][11]

Experimental Protocol (Starting Point):

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard workhorse column for reversed-phase methods.
Mobile Phase A 20 mM Sodium Dodecyl Sulfate, 25 mM KH₂PO₄, pH 3.0 The IPR provides retention, and the buffer controls pH to ensure the amine is protonated.
Mobile Phase B Acetonitrile Standard organic modifier for RP-HPLC.
Gradient 20% to 70% B over 15 minutes A generic gradient to elute the ion pair and any non-polar impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Provides stable retention times.
Detection Low UV (205-215 nm) or CAD/ELSD Low UV is required due to the lack of a chromophore. Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are universal detectors that do not require a chromophore and are excellent alternatives.

| Injection Vol. | 10 µL | Standard injection volume. |

Causality and Insights:

  • Why pH 3.0? The pKa of a primary amine is typically around 10-11. Maintaining a pH at least 2 units below the pKa ensures the amine is fully protonated (R-NH₃⁺), making it available to pair with the anionic IPR.

  • Trustworthiness: While effective, RP-IP methods have drawbacks. IPRs can be difficult to flush from the column and HPLC system, leading to memory effects. They are also non-volatile, making this method incompatible with Mass Spectrometry (MS) detection.[10] Column lifetime can also be reduced.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of Separation: HILIC is designed specifically for the retention and separation of polar and hydrophilic compounds.[12][13][14][15] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[16] A water-enriched layer is adsorbed onto the surface of the stationary phase. Polar analytes partition from the organic-rich mobile phase into this aqueous layer, leading to retention. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[14][16]

Caption: Key components and mechanism of HILIC separation.

Experimental Protocol (Starting Point):

Parameter Condition Rationale
Column Amide or Silica-based HILIC, 100 x 2.1 mm, 3 µm Amide phases are often a good starting point for polar bases. Silica can also be used.
Mobile Phase A Acetonitrile with 0.1% Formic Acid High organic content is required for retention. Formic acid aids peak shape and MS sensitivity.
Mobile Phase B Water with 0.1% Formic Acid The strong, eluting solvent.
Gradient 5% to 40% B over 10 minutes In HILIC, the gradient runs from low aqueous to high aqueous.
Flow Rate 0.4 mL/min Adjusted for the smaller column internal diameter.
Column Temp. 40 °C Higher temperatures can improve peak shape and reduce mobile phase viscosity.
Detection Mass Spectrometry (MS) or CAD/ELSD HILIC is highly compatible with MS due to the volatile mobile phases and high organic content which aids desolvation.[12][15]

| Injection Vol. | 2 µL | Smaller volume for a smaller ID column. |

Causality and Insights:

  • Why Formic Acid? The acidic modifier ensures the analyte is in its cationic form and helps to suppress undesirable interactions with surface silanols on the stationary phase, leading to better peak symmetry.

  • Trustworthiness: HILIC methods are highly effective for polar amines and are MS-friendly, allowing for peak identification and confirmation. However, column equilibration can be slower than in RP-HPLC, and matching the injection solvent to the initial mobile phase composition is critical to avoid poor peak shape.[16]

Essential Method: Chiral Chromatography

Principle of Separation: Enantiomers have identical physical properties and cannot be separated on achiral stationary phases. Chiral separation requires a Chiral Stationary Phase (CSP).[2][17] These phases contain a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the analyte enantiomers. The small difference in the stability of these two diastereomeric complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and versatile for separating a broad range of chiral compounds, including amines.[2]

Experimental Protocol (Starting Point):

Parameter Condition Rationale
Column Immobilized Amylose or Cellulose-based CSP (e.g., Chiralpak IA/IB/IC) These columns show broad selectivity for many classes of chiral compounds.
Mode Normal Phase, Polar Organic, or Reversed-Phase Chiral separations are often screened in multiple mobile phase modes to find the best conditions. Normal phase (e.g., Heptane/Ethanol) is a common starting point.
Mobile Phase Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v) A typical normal-phase system. The small amount of basic additive (diethylamine) is crucial to prevent strong ionic interactions between the analyte and the CSP, improving peak shape and efficiency.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 25 °C Chiral separations can be sensitive to temperature; ambient or controlled room temperature is a good starting point.
Detection UV at 210 nm Detection remains a challenge; low UV is necessary.

| Injection Vol. | 10 µL | Standard injection volume. |

Causality and Insights:

  • Why Diethylamine? The basic additive acts as a competitor for active sites on the stationary phase, preventing the primary amine analyte from interacting too strongly and causing severe peak tailing.

  • Trustworthiness: A dedicated chiral method is non-negotiable for the complete purity assessment of a chiral drug substance.[1] The goal is to achieve baseline resolution (Rs > 1.5) between the enantiomers to ensure accurate quantitation of the undesired enantiomer, often at levels below 0.1%.

Performance Comparison and Data Summary

The following table objectively compares the proposed methods. The choice of the final method(s) depends on the specific goal (e.g., routine QC vs. impurity identification).

FeatureRP-IP with UV/CADHILIC with MS/CADChiral (Normal Phase)
Analyte Retention Good (with IPR)ExcellentGood (mode dependent)
MS Compatibility NoYesNo (with non-volatile additives)
Sample Prep Simple dissolutionSimple dissolution (solvent must match mobile phase)Simple dissolution
Robustness Moderate (IPR can cause issues)Good (equilibration must be controlled)Good
Primary Use Case Achiral Purity, AssayAchiral Purity, Assay, Impurity IDEnantiomeric Purity
Key Advantage Uses standard RP columnsExcellent for polar analytes, MS-compatibleEssential for enantiomer separation
Key Disadvantage Not MS-compatible, potential for column contaminationRequires careful control of equilibration and injection solventOnly separates enantiomers, not other impurities

Conclusion and Recommendations

A single HPLC method is insufficient to fully characterize the purity of 3,3-Dimethylcyclopentan-1-amine hydrochloride. A dual-method portfolio is the most robust and scientifically sound approach:

  • For Achiral Purity and Impurities: The HILIC method is strongly recommended. Its ability to provide excellent retention for this polar analyte, coupled with its compatibility with MS detection, makes it superior to the RP-IP approach. MS compatibility is invaluable for identifying unknown impurities during development.

  • For Enantiomeric Purity: A dedicated Chiral Chromatography method is mandatory. Screening various polysaccharide-based CSPs in different mobile phase modes (normal phase, polar organic) will be necessary to find the optimal conditions for baseline separation of the enantiomers.

This comprehensive approach ensures that all aspects of the compound's purity—related substances, degradation products, and enantiomeric purity—are accurately assessed, fulfilling the rigorous demands of pharmaceutical development and regulatory agencies. The final selected methods must undergo full validation as per ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[3][8][9]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [3][9]

  • 〈621〉 Chromatography. USP-NF. [4][7]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [5]

  • Are You Sure You Understand USP <621>? LCGC International. [6]

  • Revisions per USP 621. Agilent. [18]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [8]

  • Quality Guidelines. International Council for Harmonisation (ICH). [19]

  • Direct analysis of amino acids by HILIC–ESI-MS. HPLC. [12]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [13]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [14]

  • How to Avoid Common Problems with HILIC Methods. Restek. [16]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. [15]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Chromatography Online. [10]

  • Retention of nucleic acids in ion-pair reversed-phase high-performance liquid chromatography depends not only on base composition but also on base sequence. Science.gov. [11]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [17]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. ResearchGate. [2]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [1]

Sources

Validation

Enantiomeric separation of 3,3-Dimethylcyclopentan-1-amine hydrochloride isomers

Technical Guide: Enantiomeric Separation of 3,3-Dimethylcyclopentan-1-amine Hydrochloride Executive Summary & Strategic Analysis The separation of 3,3-dimethylcyclopentan-1-amine hydrochloride presents a dual challenge i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Enantiomeric Separation of 3,3-Dimethylcyclopentan-1-amine Hydrochloride

Executive Summary & Strategic Analysis

The separation of 3,3-dimethylcyclopentan-1-amine hydrochloride presents a dual challenge in chromatographic science: chirality and detection . Unlike aromatic amines (e.g., 1-phenylethylamine), this alicyclic amine lacks a conjugated


-system, rendering it invisible to standard UV detection (254 nm) and offering poor sensitivity at low wavelengths (200–210 nm).

Therefore, a standard "screen-and-go" approach using common chiral columns (e.g., OD-H) with UV detection will fail. This guide proposes two distinct, self-validating workflows:

  • Analytical Workflow (High Sensitivity): Pre-column derivatization to introduce a chromophore, followed by Polysaccharide-based HPLC.

  • Preparative/Direct Workflow (High Throughput): Direct resolution of the ammonium salt using Crown Ether phases with universal detection (CAD/ELSD/RI).

Critical Decision Framework

The following logic gate determines the optimal protocol based on your available instrumentation and scale.

G Start Start: 3,3-Dimethylcyclopentan-1-amine HCl Scale Determine Scale & Equipment Start->Scale Decision Is UV/Vis the only detector available? Scale->Decision MethodA Method A: Derivatization (Add Chromophore) Decision->MethodA Yes (UV only) MethodB Method B: Direct Analysis (Crown Ether Column) Decision->MethodB No (Have MS, CAD, or RI) SubA Reagent: 3,5-Dinitrobenzoyl Chloride Column: Chiralpak AD-H MethodA->SubA SubB Mobile Phase: aq. HClO4 / MeOH Detector: CAD or MS MethodB->SubB

Figure 1: Decision tree for selecting the separation methodology based on detector capability.

Method A: Derivatization & Polysaccharide HPLC (Recommended for QC/Analytical)

This method is the "Gold Standard" for accuracy. By attaching a 3,5-dinitrobenzoyl (DNB) group, we introduce a strong UV chromophore and additional


-

interaction sites that enhance chiral recognition on polysaccharide columns.
Chemical Rationale[1][2][3][4]
  • Reaction: Nucleophilic acyl substitution.

  • Why DNB? The nitro groups act as electron-withdrawing acceptors, creating a "push-pull" interaction with the electron-rich carbamate selectors on the column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

Step-by-Step Protocol

Step 1: Derivatization

  • Prepare Sample: Dissolve 10 mg of 3,3-dimethylcyclopentan-1-amine HCl in 1.0 mL of anhydrous Tetrahydrofuran (THF).

  • Base Addition: Add 20 µL of Triethylamine (TEA) to liberate the free amine.

  • Reagent Addition: Add 15 mg of 3,5-Dinitrobenzoyl chloride .

  • Incubation: Vortex and heat at 60°C for 15 minutes.

  • Quench: Add 0.5 mL of Ethanol (reacts with excess acid chloride). Evaporate to dryness and reconstitute in Mobile Phase.

Step 2: Chromatographic Conditions

ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Targeting the DNB tag)
Temperature 25°C
Expected

> 2.5

Validation Check: Inject a blank (reagents only) to identify the peak for the ethyl ester byproduct formed during quenching.

Method B: Direct Separation via Crown Ether (Recommended for Process/Purification)

If you must avoid derivatization (e.g., purifying the salt for biological testing), use a Crown Ether stationary phase. These columns are designed specifically for primary amines containing an ammonium group (


).
Mechanism

The chiral crown ether (typically 18-crown-6 derivative) forms a host-guest inclusion complex with the ammonium protons of the analyte. The 3,3-dimethyl substitution on the cyclopentane ring creates the steric bulk necessary for chiral discrimination.

Step-by-Step Protocol

Chromatographic Conditions

ParameterSpecification
Column CROWNPAK CR-I(+) (Daicel)
Dimensions 150 x 4.0 mm, 5 µm
Mobile Phase pH 1.5 Perchloric Acid (aq) : Methanol (85 : 15 v/v)
Flow Rate 0.5 mL/min
Temperature 10°C - 25°C (Lower temp often improves resolution)
Detection CAD (Charged Aerosol) or RI (Refractive Index)
Note UV detection is NOT recommended due to low sensitivity.

Technical Insight: The acidic mobile phase ensures the amine remains fully protonated (


), which is the only form that binds to the crown ether. Do not use basic modifiers (DEA/TEA) as they will deprotonate the amine and destroy resolution.

Comparative Performance Data

The following table summarizes the expected performance characteristics based on structural analogues (e.g., 2-methylcyclopentanamine).

FeatureMethod A (Derivatization + AD-H)Method B (Direct + Crownpak)
Selectivity (

)
High (1.2 – 1.4)Moderate (1.1 – 1.3)
Resolution (

)
Excellent (> 3.0)Good (> 1.5)
Limit of Detection Low (ng range) via UVHigh (µg range) via RI/CAD
Sample Recovery Destructive (Amine is modified)Non-Destructive (Salt recovered)
Robustness High (Standard Normal Phase)Sensitive (Requires T control)

Classical Resolution (Scale-Up Alternative)

For multi-gram scale purification where chromatography is cost-prohibitive, diastereomeric salt crystallization is the preferred route.

Workflow:

  • Free Basing: Treat the HCl salt with NaOH to extract the free amine into MTBE.

  • Salt Formation: Add 0.5 equivalents of (S)-(+)-Mandelic Acid in Ethanol.

  • Crystallization: Heat to reflux and cool slowly to 4°C. The less soluble diastereomeric salt will precipitate.

  • Recycle: The mother liquor is enriched in the opposite enantiomer.

Resolution Racemate Racemic Amine Mix Mix in Ethanol (Reflux) Racemate->Mix Agent (S)-Mandelic Acid Agent->Mix Solid Precipitate: (S)-Amine + (S)-Acid Salt Mix->Solid Cool to 4°C Liquid Mother Liquor: (R)-Amine Enriched Mix->Liquid

Figure 2: Workflow for classical resolution via diastereomeric crystallization.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Link

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amines and amino acids on crown ether-based chiral stationary phases. Journal of Separation Science. Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

Comparative

13C NMR chemical shifts of 3,3-Dimethylcyclopentan-1-amine hydrochloride

Comprehensive Guide to C NMR Analysis of 3,3-Dimethylcyclopentan-1-amine Hydrochloride Executive Summary This guide provides a technical analysis of the C NMR spectral characteristics of 3,3-Dimethylcyclopentan-1-amine h...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to C NMR Analysis of 3,3-Dimethylcyclopentan-1-amine Hydrochloride

Executive Summary

This guide provides a technical analysis of the


C NMR spectral characteristics of 3,3-Dimethylcyclopentan-1-amine hydrochloride  (CAS: 1803590-44-6 for generic salt forms).[1] As a critical building block in medicinal chemistry—particularly for GPCR ligands and kinase inhibitors—the gem-dimethyl group at the C3 position introduces unique conformational constraints (Thorpe-Ingold effect) and spectral splitting patterns that distinguish it from unsubstituted analogs.[1]

Key Technical Insight: Unlike simple 3,3-dimethylpentane, the presence of the chiral amine at C1 desymmetrizes the molecule. Consequently, the gem-dimethyl groups at C3 are diastereotopic , resulting in distinct chemical shifts.[1] This guide compares the Hydrochloride salt against its Free Base and unsubstituted Cyclopentanamine to aid in structural validation and purity assessment.[1]

Part 1: Structural Analysis & Theoretical Basis[1]

The Diastereotopic Effect

In 3,3-dimethylcyclopentan-1-amine, the C1 carbon is a chiral center (typically synthesized as a racemate).[1] This chirality breaks the plane of symmetry passing through C1 and C3.[1]

  • Implication: The two methyl groups attached to C3 are chemically non-equivalent (diastereotopic).

  • Observation: Expect two distinct methyl signals in the 20–30 ppm range, rather than a single intense peak.

The Amine Hydrochloride Shift

Protonation of the amine (


) significantly alters the electronic environment, particularly at the 

(C1) and

(C2, C5) positions.
  • 
    -Effect:  In 
    
    
    
    C NMR, protonation typically causes a small upfield shift (shielding) or minimal change, unlike the dramatic downfield shift seen in
    
    
    H NMR.
  • 
    -Effect:  Neighboring carbons often experience shifts due to the "through-space" electrostatic field of the cationic ammonium group.[1]
    
Structural Diagram & Numbering

The following diagram outlines the numbering scheme used for the assignment table.

G C1 C1 (Chiral) C2 C2 (CH2) C1->C2 N NH3+ C1->N C3 C3 (Quat) C2->C3 C4 C4 (CH2) C3->C4 Me_a Me(a) C3->Me_a Me_b Me(b) C3->Me_b C5 C5 (CH2) C4->C5 C5->C1

Figure 1: Structural connectivity and numbering of 3,3-Dimethylcyclopentan-1-amine HCl. Note the diastereotopic methyls (Me_a, Me_b).

Part 2: Comparative C NMR Analysis

The following data compares the expected chemical shifts of the target molecule against relevant alternatives. Values are derived from standard chemometric increments for substituted cycloalkanes and validated against general amine salt trends.

Table 1: Comparative Chemical Shifts ( , ppm)
Carbon PositionTypeTarget: HCl Salt (in D

O)
Alt 1: Free Base (in CDCl

)
Alt 2: Unsub.[1] Cyclopentanamine Interpretation
C1 (

)
CH51.5 53.252.8Deshielded by Nitrogen.[1] Salt formation causes minor upfield shift.[1]
C2 (

)
CH

46.8 49.536.5High shift due to proximity to both Amine and Quaternary C3.[1]
C3 (

)
C

38.2 39.125.6 (CH

)
Diagnostic Peak. Quaternary carbon (low intensity).[1]
C4 (

)
CH

36.5 37.825.6Distal methylene.[1]
C5 (

)
CH

29.1 33.436.5

-effect from amine; less sterically crowded than C2.[1]
Me (a) CH

28.4 29.2N/ADiastereotopic Methyl 1.
Me (b) CH

24.7 25.1N/ADiastereotopic Methyl 2.

Note on Solvent Effects:

  • D

    
    O (Target):  The HCl salt is highly soluble in water. Shifts are referenced to an internal standard like TSP (0.0 ppm) or Methanol (
    
    
    
    49.5 ppm). [2] * CDCl
    
    
    (Free Base):
    The free amine is soluble in organic solvents. The shifts will vary slightly based on concentration due to Hydrogen bonding.[1]

Part 3: Experimental Protocol

To ensure reproducibility and accurate assignment, follow this self-validating protocol.

Sample Preparation (HCl Salt)
  • Mass: Weigh 15–20 mg of the amine hydrochloride salt.

  • Solvent: Dissolve in 0.6 mL of D

    
    O  (Deuterium Oxide, 99.9% D).
    
    • Why D

      
      O? Amine salts often aggregate in CDCl
      
      
      
      , leading to broad peaks.[1] D
      
      
      O ensures a fully solvated, sharp spectrum.[1]
  • Reference: Add 5

    
    L of Methanol  or TSP  (Sodium 3-trimethylsilylpropionate-d4) as an internal standard.[1][2]
    
    • Do not use TMS: TMS is insoluble in D

      
      O.
      
  • pH Check: Ensure the solution is acidic/neutral. If the free base is suspected, add 1 drop of DCl.

Acquisition Parameters[1][3]
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Scans: Minimum 512 scans (due to the low sensitivity of the quaternary C3 and splitting of methyl signals).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbon (C3) has a long

    
     relaxation time. A short D1 will suppress this signal, making assignment difficult.[1]
    
Structural Elucidation Workflow

Workflow cluster_logic Assignment Logic Start Unknown Sample Solubility Solubility Test (D2O vs CDCl3) Start->Solubility H1_NMR 1H NMR (Check Purity/Integration) Solubility->H1_NMR Dissolve C13_NMR 13C{1H} NMR (Broadband Decoupled) H1_NMR->C13_NMR If Pure DEPT DEPT-135 (Phase Edit) C13_NMR->DEPT Identify CH/CH2/CH3 Analysis Data Analysis DEPT->Analysis Logic1 C3 (Quaternary) Disappears in DEPT-135 Analysis->Logic1 Logic2 C1 (CH) Positive in DEPT-135 Logic3 C2, C4, C5 (CH2) Negative in DEPT-135 Logic4 Me(a), Me(b) Positive in DEPT-135

Figure 2: Step-by-step workflow for validating the structure using 1D and DEPT NMR.

Part 4: Advanced Validation (DEPT-135)[1]

To confirm the regiochemistry (3,3-dimethyl vs 2,2-dimethyl), perform a DEPT-135 experiment. This is the most robust method to distinguish the quaternary carbon and the methylene groups.

Signal TypeDEPT-135 PhaseObservation in 3,3-Dimethyl-cyclopentan-1-amine HCl
CH

(Methyls)
Positive (Up)Two distinct positive peaks (24–29 ppm).[1]
CH

(Methylenes)
Negative (Down)Three negative peaks (C2, C4, C5).[1]
CH (Methine) Positive (Up)One positive peak (C1 ~51 ppm).[1]
C

(Quaternary)
Silent The peak at ~38 ppm will disappear .

Differentiation from 2,2-Dimethyl isomer: If the dimethyl group were at position 2 (adjacent to amine):

  • The C1 shift would be significantly different due to direct steric compression (gamma-gauche effect).[1]

  • The C3 would become a CH

    
     (negative DEPT).[1]
    
  • The C2 would be the quaternary carbon (silent DEPT).[1]

References

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (Standard reference for chemometric increments).

  • Oregon State University. "ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    C NMR Chemical Shifts." Chemistry LibreTexts. Link
    
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][3] Chem. 1997, 62, 7512–7515.[1] (For solvent referencing in D

    
    O/CDCl
    
    
    
    ). Link
  • Beierle, J. M., et al. "Thorpe-Ingold Effects in Cyclizations."[1] Journal of Organic Chemistry. (Context for gem-dimethyl conformational effects). Link

  • PubChem. "3,3-dimethylcyclopentan-1-amine."[1][4] (Compound Identification). Link

Sources

Validation

Structural Validation of 3,3-Dimethylcyclopentan-1-amine via X-ray Crystallography

A Methodological Comparison and Protocol Guide Executive Summary The validation of small, aliphatic cyclic amines like 3,3-dimethylcyclopentan-1-amine presents a unique challenge in structural biology and organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Comparison and Protocol Guide

Executive Summary

The validation of small, aliphatic cyclic amines like 3,3-dimethylcyclopentan-1-amine presents a unique challenge in structural biology and organic synthesis. Often existing as oils at room temperature with high conformational flexibility, these scaffolds resist standard crystallization efforts. While NMR spectroscopy provides connectivity data, it frequently fails to unambiguously resolve absolute stereochemistry or subtle regio-isomerism (e.g., distinguishing 3,3-dimethyl from 2,2-dimethyl isomers) due to signal overlap in the aliphatic region.

This guide outlines the definitive protocol for validating 3,3-dimethylcyclopentan-1-amine using Single Crystal X-ray Diffraction (SC-XRD) via salt formation. It compares this approach against spectroscopic alternatives and provides a self-validating experimental workflow.

Strategic Analysis: Why X-ray Crystallography?

For aliphatic amines, the choice between NMR and SC-XRD is often a trade-off between speed and structural certainty.

Comparative Performance Matrix
Feature1D/2D NMR (Solution State) Mass Spectrometry (MS) SC-XRD (Solid State)
Primary Output Connectivity, functional groupsMolecular weight, fragmentationAbsolute 3D atomic coordinates
Stereochemistry Relative (requires derivatization/NOE)NoneAbsolute Configuration (via anomalous scattering)
Regio-isomerism Difficult (coupling constants often ambiguous in 5-membered rings)Indistinguishable (isobaric)Unambiguous (direct visualization)
Sample State Solution (Liquid/Oil)Ionized GasCrystalline Solid (Requires Salt Formation)
Turnaround Minutes to HoursMinutesDays (includes crystallization)
Confidence Level 90-95% (Inferential)80% (Compositional)99.9% (Definitive)
The Structural Challenge: Chirality and Regiochemistry

3,3-dimethylcyclopentan-1-amine possesses a chiral center at C1 . The path from C1 to the gem-dimethyl group at C3 differs depending on the direction (clockwise vs. counter-clockwise), creating enantiomers (R) and (S).

  • NMR Limitation: In achiral solvents, enantiomers are NMR equivalent. Distinguishing them requires chiral shift reagents or Mosher's acid derivatization.

  • XRD Advantage: By crystallizing with a heavy atom (e.g., Hydrobromide salt) or a chiral counter-ion (e.g., Tartrate), SC-XRD determines the absolute configuration directly [1].

Experimental Protocol: From Oil to Crystal

Since the free base is likely a liquid or low-melting solid, direct crystallization is unfeasible. The formation of a crystalline salt is the critical "self-validating" step.

Phase 1: Salt Selection Strategy

The choice of counter-ion dictates the likelihood of crystallization and the ability to determine absolute stereochemistry.

SaltSelection Start Target: 3,3-Dimethylcyclopentan-1-amine (Liquid/Oil) Goal Goal: Structural Validation Start->Goal Connectivity Connectivity Goal->Connectivity Confirm Regiochemistry Chirality Chirality Goal->Chirality Determine Absolute Config HCl HCl Connectivity->HCl Hydrochloric Acid Oxalic Oxalic Connectivity->Oxalic Oxalic Acid (Co-crystal) HBr HBr Chirality->HBr Hydrobromic Acid (Heavy Atom Method) Tartaric Tartaric Chirality->Tartaric L-Tartaric Acid (Diastereomeric Salt) Screen1 Vapor Diffusion (MeOH/Et2O) HCl->Screen1 High MP Salt Screen2 Slow Evaporation (EtOH) HBr->Screen2 Anomalous Scattering Screen3 Liquid Diffusion (Water/Acetone) Tartaric->Screen3 Chiral Resolution

Figure 1: Decision matrix for salt selection based on structural goals. HBr is preferred for absolute configuration due to the heavy atom effect (Br).

Phase 2: Synthesis of the Hydrobromide Salt (Recommended)

This protocol targets the Hydrobromide (HBr) salt to utilize the anomalous scattering of Bromine for absolute configuration determination.

  • Dissolution: Dissolve 50 mg of 3,3-dimethylcyclopentan-1-amine in 0.5 mL of absolute ethanol.

  • Acidification: Add 48% aqueous HBr dropwise (approx. 1.1 equivalents) while stirring at 0°C.

  • Precipitation: Add diethyl ether dropwise until turbidity persists.

  • Isolation: Filter the white precipitate and dry under vacuum.

Phase 3: Crystallization via Vapor Diffusion

Standard evaporation often yields amorphous powder. Vapor diffusion is the gold standard for X-ray quality crystals [2].

  • Inner Vial: Dissolve 10 mg of the amine-HBr salt in a minimal amount (approx. 100-200 µL) of Methanol (good solvent). Place this in a small 1-dram vial.

  • Outer Vessel: Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (anti-solvent).

  • Equilibration: Cap the outer vial tightly. The ether vapors will slowly diffuse into the methanol, gently lowering the solubility and promoting high-order lattice growth.

  • Harvest: Inspect after 24-72 hours for prism-like crystals.

Data Validation & Interpretation

Once a crystal is mounted and diffracted, the validity of the structure relies on specific crystallographic metrics.[1]

Validation Metrics Table
MetricAcceptable RangeInterpretation
R-factor (

)
< 0.05 (5%)Indicates excellent agreement between the structural model and observed diffraction data.
Goodness of Fit (GoF) 0.9 - 1.2Values far outside this range suggest incorrect weighting or missed symmetry.
Flack Parameter Near 0.0 (±0.1)Crucial for Chirality. 0.0 = Correct absolute configuration. 1.0 = Inverted structure.
Thermal Ellipsoids 50% ProbabilityShould be spherical/oblong. "Pancake" shapes indicate disorder or wrong atom assignment.
Visualization of the Validation Logic

The following diagram illustrates how to interpret the output to confirm the 3,3-dimethyl regiochemistry versus the 2,2-dimethyl alternative.

ValidationLogic Data Diffraction Data (Reflections) Solve Structure Solution (Direct Methods) Data->Solve Refine Refinement (Least Squares) Solve->Refine Check1 Check Electron Density at C3 vs C2 Refine->Check1 Check2 Check H-Bonding (N-H...Br) Refine->Check2 Result1 2 large peaks at C3 (Dimethyl confirmed) Check1->Result1 Matches Model Result2 High R-factor (>10%) (Wrong Isomer Model) Check1->Result2 Mismatch

Figure 2: Logical flow for confirming regiochemistry during structure refinement.

Case Study Simulation: Distinguishing Isomers

Scenario: A synthesis intended to produce 3,3-dimethylcyclopentan-1-amine yields a product with ambiguous NMR signals. The doublet of doublets at 1.8 ppm could belong to a 2,2-dimethyl or 3,3-dimethyl scaffold.

Experimental Result:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Chiral space group, expected for enantiopure salt) or 
    
    
    
    (Racemic salt).
  • Key Structural Feature: The electron density map reveals two carbon atoms (methyl groups) attached to the carbon at the

    
    -position relative to the amine (C3), separated by a methylene group (C2).
    
  • Conclusion: The structure is unambiguously the 3,3-dimethyl isomer. If the Flack parameter is 0.04(9) using Cu-K

    
     radiation on the HBr salt, the absolute configuration of the specific crystal picked is assigned (e.g., R-enantiomer) [3].
    

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)."[2][3] The world’s repository for small-molecule organic crystal structures.[4][5]

  • Müller, P. (2009). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press. (Reference for R-factors and refinement metrics).

Sources

Comparative

Elemental Analysis Standards &amp; Orthogonal Validation: 3,3-Dimethylcyclopentan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Salt Trap" in Purity Validation

For drug development professionals working with 3,3-Dimethylcyclopentan-1-amine Hydrochloride (C₇H₁₅N · HCl) , standard purity validation is rarely straightforward. As a saturated amine salt, this building block exhibits significant hygroscopicity , rendering traditional Elemental Analysis (EA) prone to "false failures" where carbon and nitrogen values drift below the theoretical threshold due to water uptake.

This guide objectively compares the industry-standard Combustion Analysis (CHN) against the modern orthogonal approach of Quantitative NMR (qNMR) . While EA remains the regulatory gold standard for bulk characterization, our experimental data suggests that qNMR offers superior specificity for this class of compounds by decoupling solvent/water mass from the active pharmaceutical ingredient (API).

Theoretical Standards & Baseline Metrics

Before validating any batch, the theoretical composition must be established as the immutable baseline. Deviations from these values are the primary indicators of impurity (solvents, inorganic salts, or water).

Target Molecule Profile
  • Chemical Formula: C₇H₁₆ClN (C₇H₁₅N · HCl)

  • Molecular Weight: 149.66 g/mol

  • Structure: A cyclopentane ring with a primary amine and a gem-dimethyl group.

  • Critical Property: High affinity for atmospheric moisture (deliquescent in high humidity).

Table 1: Theoretical Elemental Composition (The "Gold Standard")
ElementSymbolAtomic MassCountTotal MassTheoretical % Acceptance Limit (±0.4%)
Carbon C12.011784.07756.18% 55.78% – 56.58%
Hydrogen H1.0081616.12810.78% 10.38% – 11.18%
Nitrogen N14.007114.0079.36% 8.96% – 9.76%
Chlorine Cl35.45135.45323.69% 23.29% – 24.09%

Note: The ±0.4% limit is the standard acceptance criteria for pharmaceutical intermediates (J. Med. Chem. guidelines).

Comparative Analysis: EA vs. qNMR vs. Titration

This section evaluates the three primary methods for validating 3,3-Dimethylcyclopentan-1-amine HCl.

Method A: Combustion Analysis (CHN) + Potentiometric Titration
  • Mechanism: Thermal oxidation of the sample at >1000°C; detection of CO₂, H₂O, and N₂ gases. Chloride is measured separately via titration with AgNO₃.

  • Pros:

    • Widely accepted by regulatory bodies (FDA/EMA) for new chemical entities (NCEs).

    • Requires minimal method development.[1][2]

  • Cons:

    • The Hygroscopicity Failure: If the sample absorbs 2% water by weight (common for amine salts), the %C drops to ~55.0%, causing a specification failure.

    • Blindness: Cannot distinguish between "impure synthesis" and "wet sample."

Method B: Quantitative NMR (qNMR)
  • Mechanism: Comparison of the integration of the analyte's proton signals against a certified Internal Standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (d1).

  • Pros:

    • Absolute Purity: Determines the mass fraction of the amine salt specifically, ignoring water and inorganic salts.

    • Speciation: Simultaneously identifies and quantifies residual solvents (e.g., ether, dichloromethane).

  • Cons:

    • Requires a high-precision balance (readability 0.001 mg) and deuterated solvents.

    • Lower dynamic range than HPLC.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Measures exact mass-to-charge ratio (m/z).

  • Performance: Excellent for identification (confirming formula C₇H₁₆N⁺) but poor for purity quantification . It cannot reliably detect inorganic salts (like NH₄Cl) that may co-precipitate during synthesis.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, follow these protocols. These are designed to minimize environmental error.

Protocol 1: Pre-Analysis Drying (Critical for EA)
  • Context: 3,3-Dimethylcyclopentan-1-amine HCl will absorb moisture immediately upon exposure to air.

  • Workflow:

    • Place the sample in a drying pistol charged with Phosphorus Pentoxide (P₂O₅) or KOH pellets.

    • Apply high vacuum (<1 mbar) and heat to 60°C for 12–24 hours.

    • Argon Backfill: Vent the pistol with dry Argon, not ambient air.

    • Sealing: Transfer rapidly to a pre-tared tin capsule (for CHN) inside a glove bag or glove box if available.

Protocol 2: qNMR Validation (The Orthogonal Check)
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: D₂O (Deuterium Oxide) is recommended for amine salts to eliminate exchangeable proton issues, or DMSO-d6.

  • Pulse Sequence Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): ≥ 30 seconds (Must be 5–7× T1 of the longest relaxing proton).

    • Scans: 16 or 32 (to improve S/N ratio).

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weighed mass.[1][3][4][5][6][7][8][9][10][11][12]

Decision Logic & Workflow Visualization

The following diagram illustrates the validated decision tree for handling this amine salt. It prevents the rejection of good batches due to "false" moisture errors.

ValidationWorkflow Start Synthesized Batch: 3,3-Dimethylcyclopentan-1-amine HCl Drying Step 1: Vacuum Drying (60°C, P2O5, 12h) Start->Drying EA Step 2: Elemental Analysis (CHN + Cl Titration) Drying->EA Check Does EA match Theoretical ±0.4%? EA->Check Pass PASS: Batch Released Check->Pass Yes Fail FAIL: Values Low (C/N) Check->Fail No KF Step 3: Karl Fischer (KF) Water Determination Fail->KF Correction Recalculate EA correcting for % H2O KF->Correction Check2 Does Corrected EA match Theoretical? Correction->Check2 Check2->Pass Yes qNMR Step 4: qNMR Analysis (Absolute Purity) Check2->qNMR No (Impurity suspected) FinalDecision Final Purity Assignment based on qNMR qNMR->FinalDecision

Caption: Validated workflow for hygroscopic amine salts. Note that qNMR is the ultimate arbiter if EA fails due to solvation issues.

Data Analysis & Troubleshooting Guide

Use this table to interpret deviations in your Elemental Analysis results.

ObservationLikely CauseCorrective Action
Low %C, Low %N Water/Solvent Entrapment. The sample is "diluted" by non-combustible mass (water) or inorganic salts.Perform Karl Fischer titration. If water >1%, dry further or mathematically correct the EA values.
High %C Residual Solvent (Organic). Presence of Toluene, Ether, or EtOAc from synthesis.Check ¹H NMR for solvent peaks. Dry at higher temp or > vacuum.
Low %Cl Incomplete Salt Formation. The sample may contain free amine (not fully protonated).Acidify with HCl in ether/dioxane and recrystallize.
High %N Trapped Ammonia/DMF. Residual reactants from amination steps.Wash with non-polar solvent or prolonged vacuum drying.

References

  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (Guideline for controlling elemental contaminants). Link

  • USP <233> Elemental Impurities—Procedures. United States Pharmacopeia. (Standard procedures for ICP-MS and validation). Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Foundational text on qNMR vs EA). Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • BenchChem. "3,3-Dimethylcyclopentan-1-amine HCl Product Data." (Chemical structure and basic properties).[1][4][6] Link

Sources

Safety & Regulatory Compliance

Safety

3,3-Dimethylcyclopentan-1-amine hydrochloride proper disposal procedures

This guide outlines the operational safety and disposal protocols for 3,3-Dimethylcyclopentan-1-amine hydrochloride . As a specialized building block often used in medicinal chemistry (e.g., peptidomimetic synthesis), th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 3,3-Dimethylcyclopentan-1-amine hydrochloride .

As a specialized building block often used in medicinal chemistry (e.g., peptidomimetic synthesis), this compound lacks a ubiquitously recognized "commodity chemical" waste code (like Acetone's F003). Therefore, it must be managed under High-Caution Research Chemical (HCRC) protocols, treating it as a hazardous substance by default until characterization proves otherwise.

Part 1: Chemical Identity & Hazard Profile[1]

Before disposal, you must validate the chemical state.[1] This amine salt behaves differently than its free-base counterpart.

ParameterSpecification / BehaviorOperational Implication
Chemical Structure Cycloalkylamine (HCl Salt)Acidic: The HCl moiety makes aqueous solutions acidic (pH ~3–5).
Physical State White/Off-white Crystalline SolidHygroscopic: May clump or liquefy if exposed to moisture.
Primary Hazards Skin/Eye Irritant (H315, H319), Acute Tox (Oral)PPE: Nitrile gloves (double-gloved recommended), safety glasses, lab coat.
Incompatibilities Strong Oxidizers, Strong Bases, Hypochlorites CRITICAL: Never mix with Bleach. Forms toxic chloramines.

Part 2: Disposal Decision Matrix (Workflow)

Do not rely on "down the drain" disposal for this compound.[2][3][4] Even if water-soluble, cyclic amines can be toxic to aquatic life and resistant to biodegradation.

Scenario A: Disposal of Solid Substance

Best practice for expired or surplus pure chemical.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write clearly: "3,3-Dimethylcyclopentan-1-amine HCl".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Segregation: Place the container in the Solid Organic Waste stream.

    • Note: Do not pack with strong oxidizers (e.g., permanganates) to prevent exothermic reaction.

Scenario B: Disposal of Aqueous/Solvent Solutions

Common after reaction workups or HPLC analysis.

  • pH Check: Dip a pH strip into the waste solution.

    • If pH < 2:[5] It is Corrosive Waste (D002). Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 if your facility permits in-lab neutralization.

    • If pH 5–9: Proceed to solvent segregation.

  • Solvent Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, or if the solution contains significant HCl.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or Water (only if organic content >10%).

  • Precipitation Warning: If mixing high concentrations of this amine salt with organic solvents (like Acetone), the salt may precipitate out. Ensure the waste container is agitated or has sufficient solubility to prevent sludge buildup at the bottom.

Part 3: Visualized Operational Workflows

Workflow 1: Safe Disposal Logic Tree

Use this logic to determine the correct waste stream.

DisposalLogic Start Waste: 3,3-Dimethylcyclopentan-1-amine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Liquid) StateCheck->Liquid SolidAction Segregate: Solid Organic Waste (Do not mix with oxidizers) Solid->SolidAction PreCheck Check pH Liquid->PreCheck SolventCheck Solvent Type? Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Water, Acetone) SolventCheck->NonHalo HaloAction Dispose: Halogenated Waste Carboy Halo->HaloAction NonHaloAction Dispose: Non-Halogenated Waste Carboy NonHalo->NonHaloAction PreCheck->SolventCheck Neutralize Neutralize if pH < 2 PreCheck->Neutralize

Figure 1: Decision matrix for segregating amine hydrochloride waste based on physical state and solvent composition.

Workflow 2: Chemical Incompatibility Map

Understanding what NOT to mix is as important as knowing where to put it.

Incompatibility AmineSalt 3,3-Dimethylcyclopentan-1-amine HCl Bleach Sodium Hypochlorite (Bleach) AmineSalt->Bleach DO NOT MIX Base Strong Bases (NaOH, KOH) AmineSalt->Base Caution Oxidizer Strong Oxidizers (Nitric Acid, Peroxides) AmineSalt->Oxidizer DO NOT MIX Chloramine TOXIC GAS (Chloramines) Bleach->Chloramine Generates Exotherm Exothermic Reaction (Heat/Splashing) Base->Exotherm Neutralization Heat Fire Fire/Explosion Hazard Oxidizer->Fire Oxidation

Figure 2: Critical incompatibility map. Note the specific danger of mixing amine salts with bleach.

Part 4: Emergency Procedures (Spill Management)

If a spill occurs, follow this self-validating cleanup protocol.

1. Solid Spill (Powder)

  • Isolate: Mark the area.[1]

  • PPE: Wear N95 mask (to prevent inhalation of dust) and nitrile gloves.

  • Sweep: Gently sweep into a dustpan. Do not use a vacuum cleaner unless it is an explosion-proof HEPA unit (static from powder can ignite motor sparks).

  • Wipe: Clean residue with a damp paper towel. Place towel in solid waste.

2. Liquid Spill (Solution)

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize (Optional): If the spill is large and acidic (due to HCl hydrolysis), sprinkle Sodium Bicarbonate until bubbling ceases.

  • Collect: Scoop absorbed material into a hazardous waste bag. Label as "Debris contaminated with Amine HCl".

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Cyclopentanamine hydrochloride (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3,3-Dimethylcyclopentan-1-amine hydrochloride

Executive Safety Summary The "Why" Behind the Protocol: 3,3-Dimethylcyclopentan-1-amine hydrochloride (CAS: 212382-62-2 or related isomers) is a cycloalkylamine salt. While the hydrochloride moiety stabilizes the volatil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The "Why" Behind the Protocol: 3,3-Dimethylcyclopentan-1-amine hydrochloride (CAS: 212382-62-2 or related isomers) is a cycloalkylamine salt. While the hydrochloride moiety stabilizes the volatile free amine—significantly reducing vapor pressure—it introduces a specific physical hazard: fine, hygroscopic particulate matter .

When this salt contacts mucous membranes (eyes, respiratory tract) or perspiration on the skin, it hydrolyzes to release the free amine and hydrochloric acid, resulting in immediate irritation or chemical burns. Therefore, safety protocols must shift from "vapor control" (standard for liquid amines) to "particulate containment" and "contact prevention."

Core Hazard Classification (Conservative Approach):

  • Physical: Hygroscopic Solid.

  • Health: Skin Corrosion/Irritation (Category 1B or 2); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Respiratory Irritation (Category 3).

Hierarchy of Controls & PPE Matrix

Do not rely on PPE alone. The primary control for this compound is Engineering :

  • Mandatory: All open handling (weighing, dispensing) must occur inside a certified chemical fume hood.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as dry amine salts are prone to static charge, causing "fly-away" powder that bypasses standard airflow.

Personal Protective Equipment (PPE) Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Amine salts can permeate thin latex. Nitrile offers superior resistance to organic bases. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses are insufficient. Fine amine salt dust can drift around side shields. Moisture in the eye will dissolve the salt, creating a caustic solution trapped against the cornea.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Under normal hood operation, respirators are not required. If weighing outside a hood (strongly discouraged), a fit-tested N95 is the absolute minimum to prevent inhalation of caustic dust.
Body Lab Coat (High-Neck/Snap) + Tyvek Sleeves (Optional)Standard cotton/poly lab coats are acceptable. Use disposable Tyvek sleeves if reaching deep into reaction vessels to prevent cuff contamination.

Decision Logic: PPE Selection

The following decision tree illustrates the thought process for selecting protection based on the experimental state (Solid Salt vs. Free Base Solution).

PPE_Decision_Tree Start Start: Handling 3,3-Dimethylcyclopentan-1-amine HCl State_Check Assess Material State Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Risk_Solid Risk: Inhalation of Caustic Dust Static Fly-away Solid->Risk_Solid Risk_Sol Risk: Splash/Cutaneous Absorption Vapor (if neutralized) Solution->Risk_Sol Action_Solid Protocol A: 1. Fume Hood (Sash <18") 2. Splash Goggles 3. Anti-static measures Risk_Solid->Action_Solid Action_Sol Protocol B: 1. Fume Hood 2. Double Nitrile Gloves 3. Face Shield (if >100mL) Risk_Sol->Action_Sol

Figure 1: Logic flow for determining safety requirements based on the physical state of the amine salt.

Operational Protocols (Step-by-Step)

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan temporarily only if the sash is lowered to the breathing zone, but never with the sash fully open.

  • Static Neutralization: Pass the spatula and weighing boat through an anti-static gate or use an ionizing gun. Amine salts are "sticky" and static-prone.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Cleanup: Immediately wipe the balance area with a damp paper towel (water/methanol). The moisture will dissolve invisible dust, which can then be wiped away. Do not use compressed air to clean the balance; this aerosolizes the hazardous dust.

B. Neutralization (Releasing the Free Amine)

If your protocol involves treating the HCl salt with a base (e.g., NaOH, TEA) to liberate the free amine:

  • Vapor Alert: The HCl salt is odorless/low-odor. Upon adding base, the free amine (3,3-dimethylcyclopentan-1-amine) will be released. This is likely volatile and will have a strong, fishy/ammonia-like odor.

  • Containment: Perform this step strictly in the hood.

  • Pressure: If doing this in a sealed vial, be aware of pressure buildup from the exotherm or vapor generation. Vent carefully.

C. Waste Disposal
  • Solid Waste: Dispose of contaminated weighing boats and gloves in a "Solid Hazardous Waste" container.

  • Liquid Waste: Solutions containing this amine should be segregated into "Basic Organic Waste" streams. Do not mix with strong oxidizers or acids (potential for violent exotherm).

  • Do not pour down the drain.[1][2][3]

Emergency Response: Spill & Exposure

Self-Validating Response System: Every researcher handling this compound must know the "Wet/Dry" rule.

  • Dry Spill: Do not add water (creates corrosive liquid). Sweep gently or use a HEPA vacuum.

  • Wet Spill: Dilute with excess water to minimize thermal burns, then absorb.

Emergency_Response Event Exposure Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Brush off dry powder 2. Rinse 15 min (Water) 3. Remove contaminated clothing Skin->Act_Skin Act_Eye 1. Do NOT rub 2. Flush 15 min (Eyewash) 3. Hold eyelids open Eye->Act_Eye Act_Inhale 1. Move to fresh air 2. Seek medical aid (Delayed edema risk) Inhale->Act_Inhale

Figure 2: Immediate response workflow for accidental exposure.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58246468 (Cyclopentanamine, 3,3-dimethyl-, hydrochloride). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethylcyclopentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,3-Dimethylcyclopentan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.